Product packaging for Robinin(Cat. No.:CAS No. 301-19-9)

Robinin

货号: B1680710
CAS 编号: 301-19-9
分子量: 740.7 g/mol
InChI 键: PEFASEPMJYRQBW-HKWQTAEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Robinin (CAS 301-19-9) is a kaempferol-based flavonoid glycoside with a molecular formula of C33H40O19 and a molecular weight of 740.66 g/mol . This high-purity reference standard is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers value this compound for its potent bioactivity across multiple disease models. In cardiovascular research, this compound demonstrates significant cardioprotective effects by attenuating oxidative stress and endoplasmic reticulum-dependent apoptosis. A 2025 study published in Scientific Reports showed that this compound mitigates isoproterenol-induced myocardial damage in H9c2 cardiomyocytes and rat models via the AKT/GSK3β signaling pathway, reducing ROS generation and restoring cardiomyocyte function . In oncology, this compound exhibits anti-tumor properties. Research indicates it inhibits cell proliferation and migration in pancreatic cancer cell lines (Mia-PACA2 and PANC-1) by targeting the Toll-like receptor 2 (TLR2) pathway and downregulating the subsequent PI3K-AKT signaling cascade. This action attenuates the expression of epithelial-mesenchymal transition (EMT) markers and pro-inflammatory cytokines . Furthermore, this compound has been investigated for its anti-inflammatory and antioxidant potential. It has been shown to modulate the TLR-NF-κB signaling pathway, inhibiting the expression of inflammatory mediators like COX-2, IL-6, and TNF-α . While oral bioavailability may be a limiting factor, its robust in vitro effects make it a valuable compound for studying inflammatory mechanisms and exploring combination therapies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O19 B1680710 Robinin CAS No. 301-19-9

属性

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFASEPMJYRQBW-HKWQTAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301-19-9
Record name Robinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROBININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Activity of Robinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Robinin, a flavonoid glycoside, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, with a particular focus on its anti-inflammatory, antioxidant, cardioprotective, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action. The information presented herein is compiled from peer-reviewed scientific literature to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

This compound (Kaempferol-3-O-robinobioside-7-O-rhamnoside) is a naturally occurring flavonoid found in various plants, including those of the Robinia and Astragalus genera.[1][2] Flavonoids as a class are well-recognized for their broad spectrum of biological activities, and this compound is emerging as a particularly promising compound.[1] Preliminary research has demonstrated its potential in mitigating a range of pathological conditions, primarily through its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. This guide aims to provide a comprehensive technical summary of the existing data on this compound's biological activity.

Key Biological Activities of this compound

This compound exhibits a range of beneficial biological effects, which are summarized below. The quantitative data associated with these activities are presented in the subsequent tables.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various experimental models.[1][3][4] It has been shown to reduce acute inflammatory responses, such as paw edema in animal models, in a dose-dependent manner.[3][4] The anti-inflammatory effects of this compound are attributed to its ability to downregulate the expression of pro-inflammatory mediators. Specifically, it has been reported to inhibit the synthesis of cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][5]

Antioxidant Activity

A key aspect of this compound's biological profile is its potent antioxidant activity.[1] It functions as a scavenger of free radicals, thereby protecting cells from oxidative damage. This antioxidant capacity is crucial in its cardioprotective and other protective effects. Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, contributing to the overall reduction of oxidative stress.[5]

Cardioprotective Effects

This compound has been investigated for its potential to protect the heart from injury, particularly from ischemia-reperfusion damage and cardiotoxicity induced by other agents.[5][6][7] Its cardioprotective mechanisms are multifaceted, involving the reduction of oxidative stress, modulation of endoplasmic reticulum stress, and inhibition of apoptosis in cardiomyocytes.[2][5][6] this compound has been shown to improve endothelial function and inhibit platelet aggregation, further contributing to its cardiovascular benefits.[5]

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. While this area of research is less established compared to its anti-inflammatory and antioxidant effects, preliminary studies have indicated its potential to inhibit the proliferation of certain cancer cell lines. Further investigation into the specific mechanisms and the range of susceptible cancers is warranted.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound extract.

Table 1: Anti-inflammatory Activity of this compound
Assay Result
Carrageenan-induced paw edema in ratsDose-dependent reduction in paw edema (p<0.01)[3]
Inhibition of pro-inflammatory mediatorsReduced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1][2]
Table 2: Cardioprotective Effects of this compound
Model Effect
Isoproterenol (ISO)-induced myocardial damage in H9c2 cardiomyocytesImproved cell viability in a dose-dependent manner (1, 5, 10, 25, and 50 µg/ml this compound improved viability to 63.45%, 69.82%, 76.35%, 85.45%, and 90.19%, respectively)[5]
ISO-induced oxidative stressPre-treatment with this compound significantly reduced ROS levels.[5]
ISO-induced myocardial injury in ratsThis compound (20 mg/kg, i.v.) showed protective effects.[5]
Table 3: Antioxidant Activity of this compound
Parameter Observation
Intracellular ROS productionThis compound pre-treatment significantly reduced isoproterenol-induced ROS levels in H9c2 cells.[5]
Antioxidant enzyme levelsThis compound (50 µg/ml) increased Superoxide Dismutase (SOD) and Catalase (CAT) levels in cells treated with isoproterenol.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's biological activity.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • This compound extract, dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO), is administered orally or intraperitoneally at various doses. The control group receives the vehicle only. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

    • After a specific period (e.g., 30-60 minutes) to allow for absorption of the compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[8][9][10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Cell culture medium

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound extract for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be calculated from the dose-response curve.[1][3][5][6][8]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound's action. The following is a general protocol for assessing the phosphorylation status of proteins in the Akt/GSK3β pathway.

  • Procedure:

    • Protein Extraction: Treat cells with this compound and/or a stimulant (e.g., an inflammatory agent) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on a polyacrylamide gel by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Inhibition of TLR/NF-κB Signaling Pathway

This compound has been shown to inhibit the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[11] By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines.[11]

TLR_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ox-LDL Ox-LDL TLR4 TLR4 Ox-LDL->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->TLR4 Inhibits This compound->NF-κB Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Promotes

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Activation of Akt/GSK3β Signaling Pathway

This compound has been demonstrated to activate the Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway, which is a pro-survival pathway involved in protecting cells from apoptosis and promoting cell growth.[2][4][12][13][14]

Akt_GSK3b_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) GSK3β GSK3β Akt->GSK3β Inhibits (Phosphorylates) Cell_Survival Cell_Survival Akt->Cell_Survival Promotes GSK3β->Cell_Survival Inhibits This compound This compound This compound->Akt Promotes Activation

Caption: this compound promotes cell survival via the Akt/GSK3β pathway.

Activation of Nrf2-Mediated Antioxidant Response

This compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Nrf2 Promotes Dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Promotes

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a well-documented portfolio of biological activities, including potent anti-inflammatory, antioxidant, and cardioprotective effects. The evidence presented in this guide, compiled from numerous studies, highlights its potential for development as a therapeutic agent for a variety of diseases characterized by inflammation and oxidative stress.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications.

  • Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its pharmacological effects and may reveal novel therapeutic targets.

  • Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the design and synthesis of more potent and specific analogues.

By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full therapeutic potential for the benefit of human health.

References

Robinin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in species belonging to the Fabaceae family. The primary and most commercially viable sources are the flowers and leaves of the black locust tree (Robinia pseudoacacia).[3][4] Other documented sources include plants from the Astragalus genus, such as Astragalus falcatus.[1] The concentration of this compound in plant material can vary based on factors such as geographical location, climate, and harvesting time.

Quantitative Data on this compound Content and Isolation Yields

The following table summarizes quantitative data related to the abundance of this compound in its natural sources and the yields obtained through various extraction and purification methods.

Plant SourcePlant PartThis compound Content (% by weight of dry plant material)Extraction MethodPurification MethodPurity of Final ProductYield of Purified this compoundReference
Robinia pseudoacaciaFlowers1.7%Percolation with 60% ethanolCrystallization and recrystallization with activated carbon≥ 85%~60% of the initial content in the plant material[5]
Robinia pseudoacaciaFlowersNot specifiedUltrasonic-microwave assisted extraction with 60-70% ethanolAlumina column chromatography and recrystallizationNot specifiedNot specified[6]
Astragalus falcatusAerial parts (leaves and flowers)Not specifiedMaceration with 70% ethanolNot specified≥ 95%Not specified[1]

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the isolation and purification of this compound from its primary plant sources.

Method 1: Ultrasonic-Microwave Assisted Extraction and Column Chromatography

This method, adapted from a patented process, utilizes advanced extraction techniques to improve efficiency.[6]

1. Plant Material Preparation:

  • Collect fresh flowers of Robinia pseudoacacia.
  • Remove any impurities and dry the flowers in an oven at 60°C until a constant weight is achieved.
  • Grind the dried flowers into a fine powder and pass it through an 80-mesh sieve.

2. Extraction:

  • Add the powdered plant material to a 60-70% ethanol solution in a ratio of 1:4 to 1:9 (w/v).
  • Allow the mixture to soak for 30-60 minutes.
  • Perform ultrasonic-microwave assisted extraction with an ultrasonic power of 400W and a microwave power of 500-600W for 2-3 hours.
  • Centrifuge the resulting mixture to separate the supernatant.
  • Concentrate the supernatant under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to alumina column chromatography.
  • Collect the eluant containing this compound.
  • Concentrate the eluant under vacuum to obtain a crude this compound product.
  • Perform recrystallization using an ethanol-methanol mixture to obtain purified this compound.

Method 2: Percolation, Crystallization, and Recrystallization

This method represents a more traditional and scalable approach for this compound isolation.[5]

1. Plant Material Preparation:

  • Collect and dry the inflorescences of Robinia pseudoacacia.

2. Extraction:

  • Percolate 0.65 kg of the dried flowers with 60% ethanol at a rate of 200 ml/h at room temperature to obtain 3.25 L of primary extract.

3. Isolation and Purification:

  • Distill the ethanol from the filtered extract at atmospheric pressure until the vapor temperature reaches 97°C. This will lead to the crystallization of crude this compound.
  • Purify the crude product by recrystallization from water with the simultaneous addition of activated carbon for the sorption of impurities.
  • The final product is a light yellow crystalline powder.

Method 3: Maceration and Chromatographic Purification from Astragalus falcatus

This protocol is specifically for the isolation of high-purity this compound for research purposes.[1]

1. Plant Material Preparation:

  • Collect the aerial parts (leaves and flowers) of Astragalus falcatus.
  • Air-dry and crush the plant material.

2. Extraction:

  • Extract 10 kg of the dried and crushed plant material with 70% ethanol (1:10, w/v) three times by maceration for 3 days at room temperature.

3. Purification:

  • While the specific purification steps to achieve ≥95% purity are not detailed in the cited abstract, it is implied that standard chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex) followed by preparative HPLC would be employed to achieve this level of purity.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

TLR-NF-κB Signaling Pathway

This compound has been reported to inhibit the expression of Toll-like receptors 2 (TLR2) and 4 (TLR4) induced by oxidized low-density lipoprotein (ox-LDL).[1] This inhibition subsequently leads to the suppression of the translocation of the p65 subunit of nuclear factor kappa B (NF-κB), a pivotal regulator of inflammatory responses.[1]

TLR_NF_kB_Pathway oxLDL ox-LDL TLR2_4 TLR2/TLR4 oxLDL->TLR2_4 activates NFkB_p65 NF-κB p65 (inactive) TLR2_4->NFkB_p65 activates NFkB_p65_active NF-κB p65 (active) NFkB_p65->NFkB_p65_active translocates to nucleus Inflammation Inflammatory Response NFkB_p65_active->Inflammation promotes This compound This compound This compound->TLR2_4 inhibits

Caption: this compound's inhibition of the TLR-NF-κB signaling pathway.

SIRT1/NF-κB Signaling Pathway in Cardiac Hypertrophy

In the context of cardiac hypertrophy, this compound has been shown to exert its protective effects by modulating the SIRT1/NF-κB pathway.[7][8] It upregulates Sirtuin 1 (SIRT1), which in turn inactivates NF-κB, leading to the suppression of oxidative stress and the NLRP3 inflammasome.[7][8]

SIRT1_NF_kB_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 upregulates NFkB NF-κB SIRT1->NFkB inactivates Oxidative_Stress Oxidative Stress NFkB->Oxidative_Stress promotes NLRP3 NLRP3 Inflammasome NFkB->NLRP3 promotes Cardiac_Hypertrophy Cardiac Hypertrophy and Fibrosis Oxidative_Stress->Cardiac_Hypertrophy leads to NLRP3->Cardiac_Hypertrophy leads to

Caption: this compound's modulation of the SIRT1/NF-κB pathway.

AKT/GSK3β Pathway in Cardiac Oxidative Stress

This compound has also been implicated in the attenuation of cardiac oxidative stress-induced apoptosis through the AKT/GSK3β pathway.[2] While the precise mechanism of this compound's interaction is still under investigation, it is believed to promote cell survival by modulating this pathway.

AKT_GSK3b_Pathway This compound This compound AKT AKT This compound->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Cell_Survival Cell Survival AKT->Cell_Survival promotes Apoptosis Apoptosis GSK3b->Apoptosis promotes

Caption: this compound's influence on the AKT/GSK3β signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its engagement with key biological signaling pathways. The presented information aims to facilitate further research and development of this compound as a potential pharmaceutical agent. As with any natural product research, it is crucial to consider the variability of chemical composition in plant sources and to employ robust analytical methods for standardization and quality control.

References

Unveiling the Therapeutic Potential of Robinin: A Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – Robinin, a naturally occurring flavonoid scientifically known as kaempferol-3-O-robinoside-7-O-rhamnoside, is emerging as a compound of significant interest to the scientific and medical research communities.[1][2][3] Extensive research has begun to illuminate its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological profile, detailing its mechanisms of action, summarizing key experimental findings, and outlining detailed research protocols for its investigation.

Core Pharmacological Properties of this compound

This compound exhibits a multi-faceted therapeutic potential, primarily attributed to its potent biological activities. These properties are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Its mechanism of action is largely centered on the inhibition of the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune response. Specifically, this compound has been shown to inhibit the expression of TLR2 and TLR4. This upstream inhibition prevents the subsequent activation and translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus, a pivotal step in the transcription of pro-inflammatory cytokines and mediators.[4]

Antioxidant Effects

The antioxidant properties of this compound are linked to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This compound promotes the activation of Nrf2 through the modulation of the Akt/GSK3β/Fyn signaling cascade. It has been observed to increase the expression of Akt while concurrently reducing the levels of Fyn and glycogen synthase kinase 3 beta (GSK3β). This signaling modulation ultimately leads to the activation of Nrf2 and the subsequent expression of a battery of antioxidant and cytoprotective genes.

Anticancer Potential

In the context of oncology, this compound has shown promise in inducing apoptosis in cancer cells. One of the key mechanisms identified is its ability to modulate the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound has been found to alter the Bax/Bcl-2 ratio, favoring a pro-apoptotic state. In studies on human non-small cell lung cancer A549 cells, treatment with this compound at concentrations of 10 and 15µM has been shown to inhibit cell proliferation and trigger apoptosis.[5]

Quantitative Data Summary

While specific IC50 values for many of this compound's activities are not yet widely established in the literature, the following table summarizes the available quantitative data and key experimental observations.

Pharmacological PropertyAssay/ModelTarget/Cell LineKey Quantitative FindingsReference
Anticancer MTT AssayHuman Non-small Cell Lung Cancer (A549)Inhibition of cell proliferation and induction of apoptosis observed at 10µM and 15µM.[5]
Anti-inflammatory Adjuvant-Induced Arthritis in RatsIn vivo modelDemonstrated dose-dependent anti-inflammatory activity, reducing paw edema.[6]
Antioxidant Not SpecifiedNot SpecifiedStrong antioxidant activities have been reported.[2][4]

Experimental Protocols

For researchers aiming to investigate the pharmacological properties of this compound, the following are detailed methodologies for key experiments.

MTT Assay for Cell Viability and Proliferation

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells, such as the A549 cell line.

Materials:

  • This compound (kaempferol-3-O-robinoside-7-O-rhamnoside)

  • Human non-small cell lung cancer cell line (A549)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 10 µM and 15 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation with this compound: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Adjuvant-Induced Arthritis (AIA) in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of this compound.

Materials:

  • Male Wistar rats (150-180 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw of each rat.

  • Grouping and Treatment: Divide the rats into different groups: a normal control group (no CFA injection), a vehicle-treated AIA group, and this compound-treated AIA groups at various doses. Administer this compound or the vehicle orally daily from day 0 to the end of the experiment (e.g., day 21).

  • Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., daily or every other day) to assess the degree of inflammation.

  • Arthritic Score: Visually score the severity of arthritis in all paws based on erythema, swelling, and joint deformity.

  • Biochemical and Histopathological Analysis: At the end of the experiment, collect blood samples for the analysis of inflammatory markers (e.g., cytokines). Euthanize the animals and collect the paw tissues for histopathological examination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Robinin_Anti_inflammatory_Pathway This compound This compound TLR TLR2 / TLR4 This compound->TLR Inhibits NFkB_p65 NF-κB p65 (translocation) TLR->NFkB_p65 Activates Nucleus Nucleus NFkB_p65->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to Robinin_Antioxidant_Pathway This compound This compound Akt Akt This compound->Akt Activates GSK3b_Fyn GSK3β / Fyn This compound->GSK3b_Fyn Inhibits Nrf2 Nrf2 Akt->Nrf2 Activates GSK3b_Fyn->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Promotes Robinin_Anticancer_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces Experimental_Workflow start Start: Hypothesis (this compound has anticancer activity) cell_culture Cell Culture (e.g., A549 cells) start->cell_culture treatment Treatment with this compound (Varying concentrations and time) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot for Bax, Bcl-2) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Robinin: A Flavonoid with Neuroprotective Potential for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathology of these diseases, often involving protein misfolding, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents. Robinin, a flavonoid glycoside, has emerged as a compound of interest due to its documented anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current state of research on this compound and its potential applications in the study and treatment of neurodegenerative disorders. While direct research into this compound's effects in specific neurodegenerative disease models is still in its early stages, this document compiles the available data on its mechanisms of action, along with relevant findings from closely related flavonoid compounds.

Data Presentation

The following tables summarize the quantitative data available for this compound and the closely related compound, Kaempferol-3-O-rhamnoside, in biological systems.

Table 1: In Vivo Efficacy of this compound in a Zebrafish Model

Parameter4 mg/kg20 mg/kg40 mg/kgReference
Anxiolytic Effect (Time in light zone)Effective DoseNot ReportedNot Reported[1]
Anticonvulsant Effect (Latency to seizure)Not ReportedNot ReportedIncreased Latency[1]
Memory Preservation (Inhibitory avoidance)Not ReportedNot ReportedEffective[1]
Toxicity (after 96h)No toxicityNo toxicityNo toxicity[1]

Data from a study on adult zebrafish, indicating dose-dependent effects on anxiety, seizures, and memory.[1]

Table 2: In Vitro Effects of this compound on Cardiac Myocytes

ParameterControlIsoproterenol (ISO)ISO + this compound (50 µg/ml)Reference
Superoxide Dismutase (SOD) ActivityBaselineDecreasedIncreased vs. ISO
Catalase (CAT) ActivityBaselineDecreasedIncreased vs. ISO
ApoptosisLowIncreasedSignificantly Decreased vs. ISO

This data, from a study on H9c2 cardiomyocytes, demonstrates this compound's antioxidant and anti-apoptotic properties. While not a neuronal model, the pathways involved are relevant to neurodegeneration.

Table 3: In Vitro Effects of Kaempferol-3-O-rhamnoside (K-3-rh) on Amyloid-Beta 42 (Aβ42)

AssayAβ42 AloneAβ42 + K-3-rh (50 µM)Aβ42 + K-3-rh (100 µM)Reference
Aβ42 Fibril Formation (ThT Assay)High FluorescenceSignificantly ReducedMore Significantly Reduced[2]
Aβ42-induced Cytotoxicity (MTT Assay)High CytotoxicitySignificantly ReducedMore Significantly Reduced[2]

K-3-rh is a closely related flavonoid to this compound. This data shows its dose-dependent inhibition of amyloid-beta aggregation and its protective effect against Aβ-induced cell death.[2]

Core Mechanisms and Signaling Pathways

This compound has been shown to exert its protective effects through the modulation of key signaling pathways involved in cellular stress and survival. The primary pathway identified is the Akt/GSK3β/Nrf2 axis.

Akt/GSK3β/Nrf2 Signaling Pathway

Recent research in a model of myocardial ischemia/reperfusion injury demonstrated that this compound administration leads to an increased expression of Akt.[3][4] Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK3β). This inhibition of GSK3β is critical, as GSK3β is known to promote the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). By inhibiting GSK3β, this compound facilitates the stabilization and nuclear translocation of Nrf2.[3][4]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This upregulation of the endogenous antioxidant defense system is a key mechanism by which this compound is thought to mitigate oxidative stress, a central pathological feature of many neurodegenerative diseases.

This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) GSK3b->Nrf2_Keap1 Promotes Nrf2 Degradation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

This compound's modulation of the Akt/GSK3β/Nrf2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects. These are generalized protocols and may require optimization for specific experimental conditions.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)

This assay is used to quantify the formation of amyloid fibrils in vitro.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Preparation of Aβ Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize the peptide. Aliquot and evaporate the solvent. Store at -80°C. Immediately before use, reconstitute the Aβ film in a small volume of DMSO and then dilute to the final working concentration in PBS.

  • Preparation of ThT Solution: Prepare a stock solution of ThT in distilled water and filter sterilize. Dilute to the final working concentration in PBS.

  • Assay Setup: In a 96-well plate, combine the Aβ solution with the ThT solution. Include control wells with Aβ alone, ThT alone, and buffer alone. To test the effect of this compound, add varying concentrations of this compound to the Aβ/ThT mixture.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis: Plot fluorescence intensity against time. An increase in fluorescence indicates Aβ fibril formation. Compare the aggregation kinetics in the presence and absence of this compound to determine its inhibitory effect.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Abeta_prep Prepare Aβ Monomers Mix Mix Aβ, ThT, and this compound in 96-well plate Abeta_prep->Mix ThT_prep Prepare ThT Solution ThT_prep->Mix Robinin_prep Prepare this compound Solutions Robinin_prep->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure Fluorescence (Ex: 440nm, Em: 485nm) Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Inhibition of Aggregation Plot->Analyze

Workflow for the Thioflavin T (ThT) amyloid-beta aggregation assay.

Western Blot for Phosphorylated Tau

This method is used to detect and quantify the levels of phosphorylated tau protein in cell lysates or tissue homogenates.

Materials:

  • Neuronal cell culture (e.g., SH-SY5Y) or brain tissue homogenates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-tau at specific sites, e.g., AT8, PHF-1; and anti-total-tau)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Treat neuronal cells with a tauopathy-inducing agent (e.g., okadaic acid) in the presence or absence of this compound. Lyse the cells or homogenize the tissue in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to the total tau or a loading control (e.g., β-actin).

Start Cell/Tissue Lysate (with this compound treatment) Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (anti-pTau) Block->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Workflow for Western blot analysis of phosphorylated tau.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising flavonoid for neurodegenerative disease research. Its ability to modulate the Akt/GSK3β/Nrf2 pathway, a key regulator of cellular antioxidant defenses, provides a strong rationale for its investigation in diseases characterized by high levels of oxidative stress. Furthermore, preliminary studies in zebrafish indicate that this compound can exert beneficial effects on the central nervous system, including memory preservation.

However, there is a clear need for further research to fully elucidate the neuroprotective potential of this compound. Future studies should focus on:

  • Directly testing this compound in in vitro and in vivo models of Alzheimer's and Parkinson's diseases. This will be crucial to determine its efficacy in preventing or reversing key pathological hallmarks.

  • Obtaining quantitative data on this compound's effects on amyloid-beta aggregation, tau hyperphosphorylation, and neuroinflammation. This will allow for a more precise understanding of its therapeutic potential.

  • Investigating the blood-brain barrier permeability of this compound. Experimental validation is needed to confirm whether this compound can reach the central nervous system in sufficient concentrations to exert its effects.

References

Unveiling the Cardioprotective Mechanisms of Robinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a naturally occurring flavonoid, has emerged as a promising therapeutic agent in the realm of cardiovascular health. A growing body of preclinical evidence demonstrates its potent cardioprotective effects against a range of cardiac insults, including hypertrophy, doxorubicin-induced cardiotoxicity, myocardial infarction, and ischemia-reperfusion injury. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its modulation of key signaling pathways involved in oxidative stress, inflammation, apoptosis, and cellular survival. Detailed experimental protocols and quantitative data from pivotal studies are presented to provide a comprehensive resource for researchers and drug development professionals. Visualizations of the intricate signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's cardioprotective properties.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The quest for novel therapeutic strategies with improved efficacy and safety profiles is a paramount objective in cardiovascular research. This compound, a kaempferol-derived flavonoid glycoside, has garnered significant attention for its multifaceted pharmacological activities, including antioxidant and anti-inflammatory properties[1][2]. This whitepaper delves into the core molecular mechanisms that underpin the cardioprotective effects of this compound, providing a technical overview of the scientific evidence.

Core Cardioprotective Mechanisms of this compound

This compound exerts its cardioprotective effects through the modulation of several critical signaling pathways. These mechanisms collectively contribute to the attenuation of cardiac injury and the preservation of cardiac function.

Attenuation of Cardiac Hypertrophy via SIRT1/NF-κB Signaling

Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. This compound has been shown to mitigate cardiac hypertrophy by modulating the Sirtuin 1 (SIRT1)/Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2].

In a model of cardiac hypertrophy induced by angiotensin II in H9c2 cardiomyocytes and in rats with pulmonary heart disease, this compound demonstrated a dose-dependent suppression of hypertrophic and fibrotic markers[1][2]. The proposed mechanism involves the upregulation of SIRT1, which subsequently leads to the inactivation of NF-κB. This inactivation suppresses oxidative stress and the activation of the NLRP3 inflammasome, a key player in inflammatory responses[1][2]. Pharmacological inhibition of SIRT1 was found to abolish the protective effects of this compound, confirming the central role of this pathway[1][2].

This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates NF_kB NF-κB SIRT1->NF_kB Inactivates Oxidative_Stress Oxidative Stress NF_kB->Oxidative_Stress NLRP3 NLRP3 Inflammasome NF_kB->NLRP3 Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis Oxidative_Stress->Cardiac_Hypertrophy NLRP3->Cardiac_Hypertrophy

Caption: this compound's modulation of the SIRT1/NF-κB pathway.
Mitigation of Doxorubicin-Induced Cardiotoxicity through TGF-β1 Signaling

Doxorubicin (DOX) is a potent chemotherapeutic agent, but its clinical use is limited by severe cardiotoxicity. This compound has shown promise in protecting the heart from DOX-induced damage by modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway[3].

In a study involving Sprague Dawley rats treated with DOX, supplementation with this compound led to a normalization of cardiac markers, antioxidant status, and a reduction in inflammatory markers[3]. Gene expression analysis revealed that this compound counteracted the DOX-induced alterations in the TGF-β1 signaling cascade, including changes in the expression of Smad proteins (Smad2, Smad3, Smad4, and Smad7) and downstream targets like p53, Bcl-2, and Bax[3]. This modulation helps in mitigating cardiac apoptosis induced by DOX[3].

Doxorubicin Doxorubicin TGF_beta1 TGF-β1 Signaling Doxorubicin->TGF_beta1 Dysregulates This compound This compound This compound->TGF_beta1 Modulates Apoptosis Cardiac Apoptosis TGF_beta1->Apoptosis

Caption: this compound's protective role in DOX-induced cardiotoxicity.
Amelioration of Oxidative Stress-Induced Apoptosis via the AKT/GSK3β Pathway

Myocardial injury is often exacerbated by excessive oxidative stress, leading to endoplasmic reticulum (ER) stress and apoptosis. This compound has been demonstrated to counteract these detrimental effects through the activation of the AKT/Glycogen Synthase Kinase 3 Beta (GSK3β) pathway[4][5].

In studies using H9c2 cardiomyocytes and a rat model of isoproterenol (ISO)-induced myocardial damage, this compound treatment significantly reduced the generation of reactive oxygen species (ROS) and apoptosis[4][5]. The protective mechanism is attributed to this compound's ability to modulate ER stress-related proteins and activate the pro-survival AKT/GSK3β signaling cascade. This leads to the inhibition of ER stress-mediated apoptosis and the preservation of cardiomyocyte viability[4][5].

Oxidative_Stress Oxidative Stress (e.g., ISO) ER_Stress ER Stress Oxidative_Stress->ER_Stress This compound This compound AKT AKT This compound->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits GSK3b->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound's impact on the AKT/GSK3β and ER stress pathway.
Protection Against Ischemia/Reperfusion Injury via Nrf2-Mediated Antioxidant Effects

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge characterized by a surge in oxidative stress. This compound has been shown to protect the heart from I/R injury by enhancing the antioxidant response through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is mediated by Akt/GSK3β/Fyn signaling[6][7].

In a hypercholesterolemic rat model of myocardial I/R injury, administration of this compound improved cardiac function and reduced tissue damage[6][7]. The underlying mechanism involves the activation of Akt, which in turn inhibits Fyn and GSK3β. This cascade leads to the activation and nuclear translocation of Nrf2, a master regulator of antioxidant gene expression. The subsequent upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhances the heart's capacity to combat oxidative stress[6][7].

This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Fyn Fyn Akt->Fyn Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Activates Fyn->Nrf2 Activates Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2->Antioxidant_Genes Upregulates Cardioprotection Cardioprotection (vs. I/R Injury) Antioxidant_Genes->Cardioprotection Start Start: H9c2 Cell Culture Pretreatment Pre-treatment with this compound (various concentrations, 24h) Start->Pretreatment Induction Induction of Cardiac Injury (e.g., Angiotensin II or ISO) Pretreatment->Induction Analysis Biochemical and Molecular Analysis (MTT, qRT-PCR, Western Blot, ELISA, etc.) Induction->Analysis End End: Data Interpretation Analysis->End Start Start: Animal Acclimatization Robinin_Admin This compound Administration (e.g., 14 days) Start->Robinin_Admin Induction Induction of Cardiac Injury (e.g., DOX, ISO, I/R) Robinin_Admin->Induction Sacrifice Humane Sacrifice and Tissue Collection Induction->Sacrifice Analysis Histopathological and Biochemical Analysis of Heart Tissue and Serum Sacrifice->Analysis End End: Data Interpretation Analysis->End

References

Robinin: A Promising Flavonoid for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Chemically identified as kaempferol-3-O-robinoside-7-O-rhamnoside, this compound is a naturally occurring compound found in various plants. This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential as a therapeutic agent. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biochemical Profile

  • Chemical Name: Kaempferol-3-O-robinoside-7-O-rhamnoside

  • Molecular Formula: C33H40O19

  • Molecular Weight: 740.66 g/mol

  • Class: Flavonoid Glycoside (Flavonol)

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for the development of novel therapies for a range of diseases. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation, cancer progression, oxidative stress, and cardiac and neuronal damage.

Anti-Cancer Activity

This compound has shown significant anti-tumor effects, particularly in pancreatic cancer. It has been found to inhibit cancer cell proliferation, migration, and the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2]

Mechanism of Action: TLR2-PI3K-AKT Signaling Pathway

This compound exerts its anti-cancer effects, in part, by targeting the Toll-like receptor 2 (TLR2) and subsequently downregulating the PI3K-AKT signaling pathway.[1][2] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. By inhibiting this pathway, this compound can effectively halt the uncontrolled growth of cancer cells.[1][2]

A diagram of the proposed mechanism is presented below:

TLR2_PI3K_AKT_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & EMT AKT->Migration

This compound's Inhibition of the TLR2-PI3K-AKT Pathway
Cardioprotective Effects

This compound has demonstrated significant potential in protecting the heart from injury, particularly in the context of myocardial infarction.[3] It has been shown to mitigate cardiac oxidative stress and endoplasmic reticulum (ER) stress-dependent apoptosis.[3]

Mechanism of Action: AKT/GSK3β Signaling Pathway

The cardioprotective effects of this compound are mediated through the activation of the AKT/GSK3β signaling pathway.[3] Activation of AKT leads to the phosphorylation and inactivation of glycogen synthase kinase 3 beta (GSK3β), a key regulator of apoptosis. This inhibition of GSK3β helps to preserve cardiomyocyte viability and function in the face of ischemic injury.[3]

Below is a diagram illustrating this cardioprotective pathway:

AKT_GSK3b_Pathway cluster_activation cluster_inactivation This compound This compound AKT AKT This compound->AKT Activates Ischemic_Stress Ischemic Stress GSK3b GSK3β Ischemic_Stress->GSK3b Activates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation p_AKT->GSK3b Phosphorylates (Inactivates) p_GSK3b p-GSK3β (Inactive) GSK3b->p_GSK3b Apoptosis Apoptosis GSK3b->Apoptosis Cardioprotection Cardioprotection p_GSK3b->Cardioprotection

Cardioprotective Mechanism of this compound via AKT/GSK3β
Anti-Inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and mitigate oxidative stress by scavenging free radicals.[4]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. Studies in zebrafish models have shown that this compound can have anxiolytic and anticonvulsant effects, as well as offer memory protection.[5]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: Anti-Cancer Efficacy of this compound in Pancreatic Cancer Cells

Cell LineAssayConcentrationEffectReference
Mia-PACA2Cell Viability (CCK-8)> 5 µM/mLSignificant reduction in cell viability[6]
PANC-1Cell Viability (CCK-8)> 5 µM/mLSignificant reduction in cell viability[6]
Mia-PACA2Wound Healing Assay1 µM/mLSignificant reduction in cell migration (26.20 ± 2.74% vs 46.27 ± 3.89% in control)[6]
PANC-1Wound Healing Assay1 µM/mLSignificant reduction in cell migration (21.64 ± 3.00% vs 40.86 ± 2.15% in control)[6]

Table 2: Cardioprotective Efficacy of this compound

ModelTreatmentDosageKey FindingsReference
Isoproterenol-induced myocardial infarction in ratsThis compound20 mg/kg, i.vSignificantly reduced cardiac marker enzymes (LDH, CK-MB, SGOT), decreased oxidative stress, and inhibited apoptosis.[3][3]
Isoproterenol-induced cytotoxicity in H9c2 cellsThis compound1-50 µg/mlDose-dependently improved cell viability (up to 90.19% at 50 µg/ml).[3][3]

Table 3: Neuroprotective Efficacy of this compound in Zebrafish

EffectDosageOutcomeReference
Anxiolytic4 mg/kgIncreased time spent in the light zone of the light/dark box test.[5]
Anticonvulsant40 mg/kgIncreased latency to seizures induced by pentylenetetrazole.[5]
Memory40 mg/kgPrevented memory impairment in an inhibitory avoidance task.[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

The following diagram illustrates the workflow of a typical cell viability assay:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound at Various Concentrations Incubate_24h->Add_this compound Incubate_Treatment Incubate for Treatment Period (24-72h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Cell Viability Assay
In Vivo Cardioprotection Model: Isoproterenol-Induced Myocardial Infarction in Rats

This model is used to evaluate the cardioprotective effects of therapeutic agents against chemically induced heart damage.

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups: Control, Isoproterenol (ISO) control, and this compound + ISO treatment groups.

  • Treatment: Administer this compound (e.g., 20 mg/kg, i.v.) or vehicle to the respective groups for a specified period (e.g., 14 days).[3]

  • Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction in the ISO and treatment groups by subcutaneous injection of isoproterenol (e.g., 85 mg/kg).[3]

  • Sample Collection and Analysis: At the end of the experiment, collect blood and heart tissue for biochemical analysis (cardiac markers like LDH, CK-MB), antioxidant enzyme assays (SOD, CAT), and histopathological examination.[3]

Neuroprotection Model: Zebrafish Behavioral Assays

Zebrafish are a valuable model for studying the effects of compounds on the central nervous system due to their genetic tractability and rapid development.

Protocol:

  • Animal Maintenance: House adult zebrafish in a controlled aquatic environment.

  • Drug Administration: Administer this compound at various doses (e.g., 4, 20, and 40 mg/kg) via intraperitoneal injection or immersion.[5]

  • Behavioral Testing:

    • Anxiolytic Activity: Use the light/dark box test to assess anxiety-like behavior.

    • Anticonvulsant Activity: Induce seizures with a chemical convulsant (e.g., pentylenetetrazole) and measure the latency to seizure onset.

    • Memory Assessment: Employ an inhibitory avoidance task to evaluate learning and memory.[5]

  • Data Analysis: Analyze the behavioral data to determine the effects of this compound on CNS functions.

Pharmacokinetics and Safety

The current body of literature on the pharmacokinetics and safety of this compound is limited, and this is an area that warrants further investigation. In silico predictions suggest that this compound may have gradual intestinal absorption and low distribution to the central nervous system.[5] One study reported an LD50 in rats of 2.482 g/kg, suggesting low acute toxicity.[7] However, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to fully characterize its safety profile and establish a therapeutic window.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of therapeutic activities, including anti-cancer, cardioprotective, anti-inflammatory, and neuroprotective effects. Its mechanisms of action, involving the modulation of key signaling pathways such as TLR2-PI3K-AKT and AKT/GSK3β, provide a solid foundation for its further development.

While the preclinical data are encouraging, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Pharmacokinetic and Safety Profiling: In-depth ADME and toxicology studies are crucial to understand its behavior in biological systems and to establish its safety for potential clinical use.

  • Optimization of Drug Delivery: Given its potential for low bioavailability, formulation strategies to enhance its delivery and efficacy should be explored.

  • In Vivo Efficacy in a Broader Range of Disease Models: Further preclinical studies are needed to confirm its efficacy in various animal models of cancer, cardiovascular diseases, and neurological disorders.

  • Identification of Additional Molecular Targets: A deeper understanding of its molecular interactions will provide further insights into its mechanisms of action and potential therapeutic applications.

References

Robinin's Role in Modulating the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Robinin, a flavonoid glycoside identified as kaempferol-3-O-robinoside-7-O-rhamnoside, has emerged as a significant modulator of the immune response.[1] Primarily recognized for its potent anti-inflammatory and antioxidant activities, recent studies have elucidated its mechanisms of action at the molecular and cellular levels.[1] This technical guide provides an in-depth analysis of this compound's role in the immune system, focusing on its interaction with key signaling pathways, its effects on various immune and non-immune cells involved in inflammatory processes, and its therapeutic potential. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development.

Core Mechanisms of Immune Modulation

This compound exerts its immunomodulatory effects primarily by targeting critical pro-inflammatory signaling cascades. Its action results in the suppression of inflammatory mediators, protection of cells from inflammatory damage, and modulation of immune cell activity.

Inhibition of Toll-Like Receptor (TLR)/NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Toll-Like Receptor (TLR) signaling pathway, which is a cornerstone of the innate immune response.

  • Downregulation of TLRs: Studies have demonstrated that this compound can inhibit the expression of TLR2 and TLR4.[1][2] In human peripheral blood mononuclear cells (hPBMCs) induced with oxidized low-density lipoprotein (ox-LDL), this compound treatment suppressed the upregulation of TLR2 and TLR4 mRNA levels.[2]

  • Inhibition of NF-κB Translocation: this compound effectively inhibits the activation and nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2] By preventing p65 translocation, this compound blocks the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3] This inhibitory effect has been observed in various cell types, including IL-1β-stimulated chondrocytes and ox-LDL-induced hPBMCs.[2][4]

TLR_NFKB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus ox-LDL, IL-1β, PAMPs TLR2 TLR2 Stimulus->TLR2 TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR2->MyD88 Activation TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Robinin_TLR This compound Robinin_TLR->TLR2 Robinin_TLR->TLR4 Robinin_NFkB This compound Robinin_NFkB->NFkB_active Inhibits Translocation

Caption: this compound inhibits the TLR/NF-κB signaling pathway.

Modulation of SIRT1/NF-κB Signaling

This compound has also been shown to regulate the SIRT1/NF-κB pathway. Sirtuin 1 (SIRT1) is a protein deacetylase that can suppress NF-κB signaling. In a model of cardiac hypertrophy, this compound treatment was found to upregulate SIRT1 levels, which was associated with a decrease in the phosphorylation of NF-κB.[5] This suggests an additional, indirect mechanism by which this compound can exert its anti-inflammatory effects.

SIRT1_NFKB_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates pNFkB p-NF-κB (Active) SIRT1->pNFkB Deacetylates & Inhibits Inflammation Inflammatory Response pNFkB->Inflammation Promotes

Caption: this compound upregulates SIRT1 to inhibit NF-κB activation.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathway

While direct studies on this compound are limited, its primary metabolite, kaempferol, is a known inhibitor of the MAPK pathway, including ERK, JNK, and p38 kinases.[6][7] These pathways are crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8] The anti-inflammatory activity of kaempferol-3-O-rutinoside, a closely related compound, has been explicitly linked to the inhibition of both MAPK and NF-κB pathways in macrophages.[9] It is highly probable that this compound's effects are mediated, at least in part, through the inhibition of MAPK signaling following its metabolism to kaempferol.[1]

Cellular Effects of this compound

This compound's immunomodulatory actions are evident in its effects on various cells involved in the inflammatory cascade.

Chondrocytes

In the context of osteoarthritis (OA), this compound demonstrates significant protective effects on chondrocytes.[4]

  • It alleviates IL-1β-induced chondrocyte injury and apoptosis.[4]

  • It reverses the IL-1β-induced degradation of the extracellular matrix (ECM) by downregulating matrix metalloproteinase 13 (MMP13) and ADAMTS5, and upregulating Collagen II.[4]

  • It markedly reduces the expression of pro-inflammatory cytokines induced by IL-1β in these cells.[4]

Macrophages

Macrophages are key players in innate immunity, and their regulation is critical in controlling inflammation.

  • Extracts containing this compound as a main constituent have been shown to reduce the expression of iNOS, COX-2, IL-6, and TNF-α in macrophages.[1]

  • The metabolite kaempferol also decreases the release of IL-6, IL-1β, IL-18, and TNF-α in inflammatory responses.[1]

Lymphocytes

The direct effects of this compound on lymphocytes are less characterized. However, one study noted that a lectin from Robinia pseudoacacia, a plant source for this compound, is a potent activator of human lymphocytes. It can activate pure T cells and, in the presence of T cells, can induce the proliferation and maturation of B cells into plasma cells.[10][11] It is important to note that this activity is attributed to the lectin and may not be a direct effect of this compound itself.

In Vivo Evidence of Immunomodulation

Animal models have provided crucial evidence for this compound's anti-inflammatory and immunomodulatory efficacy.

  • Osteoarthritis (OA) Mouse Model: In a murine model of OA, this compound treatment mitigated inflammation, reduced chondrocyte apoptosis, and suppressed cartilage degradation.[4] This was associated with the inactivation of the TLR2/TLR4/NF-κB signaling pathway in vivo.[4]

  • Adjuvant-Induced Arthritis (AA) Rat Model: In a rat model of T-lymphocyte-dependent arthritis, this compound displayed dose-dependent anti-inflammatory activity, reducing both acute paw edema and chronic inflammation.[1][12] While monotherapy was not highly effective in alleviating all symptoms, its combination with methotrexate (MTX) was more effective at reducing plasma levels of Interleukin-17A (IL-17A) and joint gamma-glutamyl transferase activity than MTX alone.[1][13]

Data Presentation

Table 1: Summary of this compound's Effect on Inflammatory Markers
Marker/PathwayModel SystemStimulusEffect of this compoundReference
Signaling Proteins
TLR2, TLR4Human PBMCs, Mouse Chondrocytesox-LDL, IL-1βDownregulated[4],[1],[2]
p-NF-κB p65Human PBMCs, Mouse Chondrocytesox-LDL, IL-1βInhibited Translocation/Phosphorylation[4],[1],[2]
SIRT1Rat H9c2 CardiomyocytesAngiotensin IIUpregulated[5]
Pro-inflammatory Enzymes
iNOS, COX-2Macrophages, ChondrocytesLPS, IL-1βDownregulated[1],[2]
MMP13, ADAMTS5Mouse ChondrocytesIL-1βDownregulated[4]
Pro-inflammatory Cytokines
TNF-α, IL-6Macrophages, hPBMCsLPS, ox-LDLDownregulated[1],[2],[3]
IL-1βMacrophagesLPSDownregulated[1]
IL-17AAdjuvant Arthritis RatsAdjuvantDownregulated (with MTX)[1],[13]
Other Markers
NO, PGE2Macrophages, ChondrocytesLPS, IL-1βProduction Inhibited[4],[2]
Collagen IIMouse ChondrocytesIL-1βUpregulated[4]
Table 2: Summary of In Vitro and In Vivo Models Used in this compound Research
Model TypeSpecific ModelKey FindingsReference
In Vitro IL-1β-treated Mouse ChondrocytesThis compound protects against inflammation, ECM degradation, and apoptosis via TLR/NF-κB inhibition.[4]
ox-LDL-induced Human PBMCsThis compound inhibits TLR2/4 expression and NF-κB translocation, reducing inflammatory mediators.[2]
Angiotensin II-treated H9c2 cellsThis compound attenuates cardiac hypertrophy by modulating SIRT1/NF-κB signaling.[5]
In Vivo Surgical Osteoarthritis Mouse ModelThis compound alleviates OA development and cartilage destruction.[4]
Adjuvant-Induced Arthritis Rat ModelThis compound shows dose-dependent anti-inflammatory effects; enhances MTX efficacy.[12],[1],[13]

Experimental Protocols

In Vitro Anti-inflammatory Assay in Chondrocytes
  • Cell Culture: Primary mouse chondrocytes are isolated from the femoral head and tibial plateau of neonatal mice. Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Chondrocytes are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 μM) for 2 hours. Subsequently, cells are stimulated with recombinant mouse IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response. A control group (no treatment), an IL-1β only group, and this compound only groups are included.

  • Analysis:

    • Western Blot: Total protein is extracted, and western blotting is performed to measure the protein levels of TLR2, TLR4, p-p65, MMP13, ADAMTS5, and Collagen II. β-actin is used as a loading control.

    • RT-qPCR: Total RNA is extracted, and reverse transcription-quantitative PCR is used to measure the mRNA expression levels of inflammatory cytokines (TNF-α, IL-6) and matrix-degrading enzymes (MMP13, ADAMTS5). GAPDH is used as an internal control.

    • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody, to visualize the nuclear translocation of NF-κB. Nuclei are counterstained with DAPI.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Endpoint Analysis A Isolate Primary Mouse Chondrocytes B Culture in DMEM/F-12 + 10% FBS A->B C Pre-treat with this compound (10, 20, 40 μM) for 2h B->C D Stimulate with IL-1β (10 ng/mL) for 24h C->D E Western Blot (TLRs, p-p65, MMPs) D->E F RT-qPCR (Cytokines, MMPs) D->F G Immunofluorescence (p65 Translocation) D->G

Caption: Experimental workflow for in vitro analysis of this compound.

In Vivo Adjuvant-Induced Arthritis (AA) Model
  • Animals: Male Lewis or Wistar rats (6-8 weeks old) are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

  • Treatment Protocol:

    • Animals are randomly divided into groups: Non-arthritic control, Arthritic control (vehicle), this compound monotherapy (e.g., 20 mg/kg, p.o.), Methotrexate (MTX) monotherapy (e.g., 0.3 mg/kg, i.p., twice a week), and this compound + MTX combination therapy.

    • Treatment starts on the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic) and continues for a specified period (e.g., 28 days).

  • Assessment of Arthritis:

    • Paw Volume: Hind paw volume is measured using a plethysmometer at regular intervals to assess edema.

    • Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and health status.

    • Biochemical Analysis: At the end of the experiment, blood is collected for plasma separation. ELISA is used to measure the levels of cytokines such as IL-17A and TNF-α.

    • Joint Tissue Analysis: Hind paw joint tissue is homogenized to measure the activity of enzymes like gamma-glutamyl transferase (GGT).

In_Vivo_Workflow cluster_induction Arthritis Induction (Day 0) cluster_treatment Treatment Regimen (e.g., Days 0-28) cluster_monitoring Monitoring cluster_analysis Terminal Analysis (Day 28) A Inject Freund's Adjuvant into Rat Hind Paw B Administer Vehicle, This compound, MTX, or This compound + MTX A->B C Measure Paw Volume B->C Throughout Experiment D Monitor Body Weight B->D Throughout Experiment E Blood Collection for Plasma Cytokine ELISA (IL-17A) B->E Endpoint F Joint Tissue Analysis (GGT activity) B->F Endpoint

Caption: Experimental workflow for in vivo analysis of this compound.

Conclusion and Future Directions

This compound is a potent natural flavonoid that modulates the immune response by targeting fundamental inflammatory pathways, primarily the TLR/NF-κB and potentially the MAPK signaling cascades. Its efficacy in downregulating a broad spectrum of inflammatory mediators has been demonstrated in both in vitro cellular models and in vivo models of inflammatory diseases like osteoarthritis and rheumatoid arthritis. The protective effects of this compound on chondrocytes highlight its potential in treating degenerative joint diseases.

For drug development professionals, this compound presents an attractive scaffold. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism (especially the conversion to kaempferol), and excretion of this compound to optimize dosing and delivery.

  • Target Specificity: Elucidating the direct molecular targets of this compound beyond its general effects on signaling pathways could reveal novel therapeutic avenues.

  • Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human inflammatory conditions.

  • Synergistic Formulations: Further exploring combinations, such as with MTX, could lead to more effective and lower-dose therapeutic strategies for chronic inflammatory diseases.[1][13]

References

A Technical Guide to the Inhibition of the TLR4/NF-κB Signaling Pathway by Robinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the flavonoid Robinin and its inhibitory mechanism on the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway, a critical axis in the inflammatory response. This document summarizes the current understanding of this compound's action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes and workflows.

Introduction: The TLR4/NF-κB Pathway in Inflammation

The TLR4/NF-κB signaling cascade is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1][2] Activation of TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[2]

Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3][4] Upon TLR4 activation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-dependent degradation of IκBα.[3][5] This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus.[6] In the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and inflammatory enzymes (e.g., COX-2, iNOS).[7][8]

Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases. Consequently, the TLR4/NF-κB axis is a prime target for therapeutic intervention.[9][10][11] this compound, a flavonoid compound, has emerged as a potential modulator of this pathway, demonstrating significant anti-inflammatory effects.[7]

Mechanism of TLR4/NF-κB Inhibition by this compound

This compound exerts its anti-inflammatory effects by intervening at multiple key points within the TLR4/NF-κB signaling pathway. Research indicates that its primary mechanisms involve the downregulation of receptor expression and the inhibition of NF-κB nuclear translocation.

  • Inhibition of TLR4 Expression: Studies have shown that this compound can inhibit the expression of TLR4 at the mRNA level.[7] In human peripheral blood mononuclear cells (hPBMCs) stimulated with oxidized low-density lipoprotein (ox-LDL), treatment with this compound led to a marked decrease in TLR4 mRNA.[7] By reducing the abundance of the primary receptor, this compound effectively dampens the cell's ability to respond to inflammatory stimuli like LPS or DAMPs. A similar effect has been observed on TLR2 expression.[7]

  • Inhibition of NF-κB p65 Nuclear Translocation: A critical step in the activation of the pathway is the translocation of the NF-κB p65 subunit to the nucleus. This compound has been demonstrated to inhibit this process.[7] By preventing p65 from reaching its nuclear targets, this compound effectively blocks the transcription of downstream pro-inflammatory genes.[7] This ultimately leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-6, and VCAM-1.[7]

Interestingly, one study in an osteoarthritis model using IL-1β-stimulated chondrocytes reported that while this compound reduced TLR4 protein levels, it enhanced the phosphorylation of p65.[12] This finding contrasts with the observed inhibition of p65 translocation in other models and may suggest a context-dependent or cell-type-specific mechanism that warrants further investigation.

The collective evidence suggests that this compound's primary anti-inflammatory action is to de-sensitize cells to inflammatory triggers by reducing TLR4 expression and to block the final step of the signaling cascade by preventing NF-κB's transcriptional activity.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key markers of the TLR4/NF-κB pathway based on available research. The primary stimulus used in these experiments was oxidized LDL (ox-LDL) on human peripheral blood mononuclear cells (hPBMCs).

Table 1: Effect of this compound on Gene and Protein Expression

Target Molecule Molecular Class Effect Observed with this compound (6 μg/ml) Reference
TLR4 Receptor Downregulated mRNA expression [7]
TLR2 Receptor Downregulated mRNA expression [7]
NF-κB p65 Transcription Factor Inhibited nuclear translocation [7]
TNF-α Pro-inflammatory Cytokine Inhibited expression [7]
IL-6 Pro-inflammatory Cytokine Inhibited expression [7]
MCP-1 Chemokine Inhibited expression [7]

| VCAM-1 | Adhesion Molecule | Inhibited expression |[7] |

Table 2: Effect of this compound on Inflammatory Enzymes

Target Molecule Enzyme Class Effect Observed with this compound (6 μg/ml) Reference
Cyclooxygenase (COX) Inflammatory Enzyme Downregulated [7]
Lipoxygenase (LOX) Inflammatory Enzyme Downregulated [7]

| Nitric Oxide Synthase (NOS) | Inflammatory Enzyme | Downregulated |[7] |

Experimental Protocols

This section details the methodologies employed to investigate the inhibitory effects of this compound on the TLR4/NF-κB pathway.

4.1 Cell Culture and Treatment (hPBMCs Model)

  • Isolation of hPBMCs: Human peripheral blood mononuclear cells are isolated from healthy human volunteers using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Culture: The isolated hPBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in collagen-coated culture plates at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Experimental Groups: The cells are typically divided into three groups:

    • Group I (Control): Untreated cells.

    • Group II (Stimulus): Cells treated with an inflammatory stimulus (e.g., oxidized LDL).

    • Group III (Treatment): Cells pre-treated with this compound (e.g., 6 μg/ml) for a specified duration before adding the inflammatory stimulus.[7]

  • Incubation: Cells are incubated for a period sufficient to induce a measurable inflammatory response (e.g., 24-48 hours).

4.2 Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR) This protocol is used to quantify the mRNA expression of target genes like TLR4.

  • RNA Extraction: Total RNA is extracted from the cultured hPBMCs from all experimental groups using a commercial RNA isolation kit (e.g., TRIzol reagent). The quality and quantity of RNA are assessed via spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for TLR4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide). The band intensity is quantified using densitometry software to determine the relative mRNA expression levels.

4.3 Western Blotting This method is used to measure the protein levels of inflammatory markers like TNF-α and IL-6.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., anti-TNF-α, anti-IL-6, anti-β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified to determine relative protein expression.

4.4 NF-κB p65 Transcription Factor Assay (ELISA) This assay quantifies the nuclear translocation of the NF-κB p65 subunit.

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit. This separates the nuclear proteins from the cytoplasmic proteins.

  • ELISA Procedure: A transcription factor assay ELISA kit is used. The nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Antibody Incubation: A primary antibody specific for the activated form of NF-κB p65 is added to the wells, followed by an HRP-conjugated secondary antibody.

  • Detection: A chromogenic substrate is added, and the color development is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of active NF-κB p65 in the nucleus.

Mandatory Visualizations

5.1 TLR4/NF-κB Signaling Pathway and this compound's Inhibition Points

TLR4_NFkappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS / ox-LDL) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 Releases IkBa_P P-IκBα IkBa_p50_p65->IkBa_P p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates Proteasome Proteasome Degradation IkBa_P->Proteasome Targets for DNA DNA p50_p65_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Robinin1 This compound Robinin2 This compound Robinin2->p50_p65_nuc Inhibits Translocation

Caption: this compound inhibits the TLR4/NF-κB pathway at two key points.

5.2 Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_groups cluster_analysis Downstream Analysis A Cell Isolation & Culture (e.g., hPBMCs) B Experimental Grouping A->B C1 Control C2 Stimulus Only (e.g., ox-LDL) B->C2 C3 This compound + Stimulus D Incubation (37°C, 5% CO2) C2->D E Sample Harvesting (Cells & Supernatant) D->E F1 RT-PCR (TLR4 mRNA) E->F1 F2 Western Blot (Cytokine Proteins) E->F2 F3 ELISA (NF-κB p65 Activity) E->F3 G Data Quantification & Statistical Analysis F1->G F2->G F3->G

Caption: Workflow for assessing this compound's anti-inflammatory activity.

References

An In-depth Technical Guide on the Modulation of TLR2-PI3K-AKT Signaling by Robinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between the natural flavonoid Robinin and the Toll-like receptor 2 (TLR2) mediated phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Emerging research has identified this compound as a potent inhibitor of this pathway, which is critically involved in cellular processes such as proliferation, migration, and inflammation. Dysregulation of the TLR2-PI3K-AKT axis is implicated in various pathologies, including cancer and inflammatory disorders. This document details the molecular mechanisms of the pathway, the inhibitory effects of this compound with supporting quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the signaling cascade and experimental workflows.

Introduction to the TLR2-PI3K-AKT Signaling Pathway

The TLR2-PI3K-AKT signaling pathway is a crucial intracellular cascade that translates extracellular signals into cellular responses. TLR2, a pattern recognition receptor on the cell surface, recognizes a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, and fungi, as well as damage-associated molecular patterns (DAMPs) released from host cells. Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6, initiating a signaling cascade that plays a pivotal role in both innate immunity and tissue homeostasis.

Activation of TLR2 recruits intracellular adaptor proteins, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated. Activated AKT is a central node in this pathway, phosphorylating a multitude of downstream substrates that regulate essential cellular functions, including cell survival, growth, proliferation, metabolism, and inflammation. Dysregulation of this pathway is a hallmark of numerous diseases, making it a prime target for therapeutic intervention.

This compound: A Natural Modulator of TLR2-PI3K-AKT Signaling

This compound, a flavonoid glycoside, has demonstrated significant anti-inflammatory and anti-cancer properties. Recent studies have elucidated that a key mechanism of this compound's bioactivity is its ability to inhibit the TLR2-PI3K-AKT signaling pathway. By targeting TLR2, this compound effectively downregulates the subsequent activation of PI3K and AKT, thereby attenuating the downstream cellular responses. This inhibitory action has been observed to significantly reduce cancer cell proliferation and migration, as well as diminish the expression of pro-inflammatory cytokines.[1]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the TLR2-PI3K-AKT pathway and associated cellular processes have been quantified in various studies. The following tables summarize key findings from research on pancreatic cancer cell lines (Mia-PACA2 and PANC-1).

Table 1: Effect of this compound on Pancreatic Cancer Cell Viability

Cell LineThis compound ConcentrationReduction in Cell Viability (OD at 450 nm)P-value
Mia-PACA21 µMSignificant reduction compared to controlP = 0.019
PANC-11 µMSignificant reduction compared to controlP = 0.029
Mia-PACA2> 5 µMSignificant reduction compared to controlP < 0.01
PANC-1> 5 µMSignificant reduction compared to controlP < 0.01

Data extracted from a study on pancreatic cancer cells, showing a dose-dependent effect.[2]

Table 2: Effect of this compound on Pancreatic Cancer Cell Migration (Wound Healing Assay)

Cell LineTreatmentCell Migration Area (%)P-value (vs. Control)
Mia-PACA2Control46.27 ± 3.89-
Mia-PACA2This compound (1 µM)26.20 ± 2.74P < 0.01
PANC-1Control40.86 ± 2.15-
PANC-1This compound (1 µM)21.64 ± 3.00P < 0.01

Quantitative analysis of wound healing assay results demonstrating this compound's ability to inhibit cell migration.[2]

Table 3: Effect of this compound on the Expression of TLR2-PI3K-AKT Pathway Proteins

Cell LineTreatmentProteinExpression LevelP-value (vs. Control)
Mia-PACA2This compoundTLR2Significantly decreasedP < 0.01
Mia-PACA2This compoundPI3k-p85αSignificantly decreasedP < 0.01
Mia-PACA2This compoundp-AKTSignificantly decreasedP < 0.01
PANC-1This compoundTLR2Significantly decreasedP < 0.01
PANC-1This compoundPI3k-p85αSignificantly decreasedP < 0.01
PANC-1This compoundp-AKTSignificantly decreasedP < 0.01

Western blot analysis revealed a significant downregulation of key signaling proteins upon this compound treatment.[2]

Table 4: Effect of this compound on Inflammatory Markers

Cell LineTreatmentInflammatory MarkerExpression LevelP-value (vs. Control)
Mia-PACA2This compound (1 µM)IL-6DiminishedP < 0.01
Mia-PACA2This compound (1 µM)TNF-αDiminishedP < 0.01
PANC-1This compound (1 µM)IL-6DiminishedP < 0.01
PANC-1This compound (1 µM)TNF-αDiminishedP < 0.01

This compound treatment led to a significant reduction in the expression of pro-inflammatory cytokines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the TLR2-PI3K-AKT signaling pathway.

Western Blotting for PI3K-AKT Pathway Proteins

Objective: To determine the expression levels of total and phosphorylated proteins in the PI3K-AKT pathway.

Methodology:

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for TLR2, PI3K-p85α, total AKT, phospho-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the viability and proliferation of cells.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • CCK-8 Reagent Addition:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cell migration.

Methodology:

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment:

    • Wash the wells with PBS to remove detached cells and add fresh media containing the desired concentration of this compound or vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time to quantify cell migration.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological systems. This section provides Graphviz diagrams to visualize the TLR2-PI3K-AKT signaling pathway and a typical experimental workflow.

TLR2-PI3K-AKT Signaling Pathway

TLR2_PI3K_AKT_Pathway cluster_0 TLR Complex Ligand Ligand (PAMPs/DAMPs) TLR2 TLR2 Ligand->TLR2 MyD88 MyD88 TLR2->MyD88 recruits TLR1_6 TLR1/6 TLR1_6->MyD88 PI3K PI3K MyD88->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT recruits and activates pAKT p-AKT (Active) AKT->pAKT phosphorylation Downstream Downstream Effectors pAKT->Downstream phosphorylates Response Cellular Responses (Proliferation, Migration, Inflammation) Downstream->Response This compound This compound This compound->TLR2 inhibits Experimental_Workflow start Start: Hypothesis This compound inhibits TLR2-PI3K-AKT cell_culture Cell Culture (e.g., Pancreatic Cancer Cells) start->cell_culture treatment Treatment with this compound (Dose-response and Time-course) cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability migration Wound Healing Assay treatment->migration protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis western_blot Western Blot Analysis (TLR2, PI3K, p-AKT) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion: This compound's effect on the pathway data_analysis->conclusion

References

An In-depth Technical Guide to the Ethnobotanical Uses of Robinin-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinin, a flavonoid glycoside primarily found in plants of the Robinia genus, has a rich history of use in traditional medicine. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, with a focus on Robinia pseudoacacia (Black Locust). It delves into the quantitative analysis of this compound in various plant parts, details experimental protocols for its extraction and purification, and elucidates the molecular signaling pathways through which it exerts its pharmacological effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development, facilitating further scientific exploration and the potential for novel therapeutic applications.

Ethnobotanical Uses of this compound-Containing Plants

Historically, various parts of Robinia pseudoacacia have been utilized in traditional medicine for a wide range of ailments. The flowers, in particular, are a prominent feature in ethnobotanical practices.

Traditional Preparations and Uses:

  • Respiratory Ailments: An infusion of the flowers has been traditionally used to treat coughs, bronchitis, and sore throats.

  • Digestive Complaints: The flowers have also been employed to alleviate symptoms of indigestion and to act as an antispasmodic.

  • Diuretic and Laxative: Certain preparations using the plant have been noted for their diuretic and laxative properties.

  • Anti-inflammatory and Antiseptic: Poultices and washes made from the leaves and bark have been applied topically for their perceived anti-inflammatory and antiseptic effects on wounds and skin irritations.

  • Food and Beverage: The flowers of Robinia pseudoacacia are edible and have been used to make jams, syrups, and teas. In some cultures, a syrup made from the flowers is used as a calming agent and to promote general well-being.

It is crucial to note that while the flowers are generally considered safe for consumption in moderate amounts, other parts of the plant, particularly the bark, leaves, and seeds, contain toxic compounds and their internal use is not recommended without proper processing and expert guidance.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different parts of the plant and even depending on the geographical location and time of harvest. The table below summarizes the available quantitative data on this compound and related compounds in Robinia pseudoacacia.

Plant PartCompoundConcentrationMethod of AnalysisReference
FlowersThis compound1.7% by weightHPLC[1]
Flowers (Methanol Extract)Total Identified Phenolic Compounds32.74 mg/g DWLC-MS[2]
Leaves (Ethanolic Extract)Total Identified Phenolic Compounds52.72 mg/g DWLC-MS[2]
LeavesThis compound< 0.01 mg/mL (below detectable limit)Not specified[3]
BarkThis compound< 0.01 mg/mL (below detectable limit)Not specified[3]

DW: Dry Weight

Experimental Protocols

Extraction of this compound from Robinia pseudoacacia Flowers (Ultrasound-Microwave Synergistic Method)

This protocol is based on a patented method for efficient extraction of this compound.

Materials and Equipment:

  • Dried Robinia pseudoacacia flowers

  • 60-70% Ethanol

  • Ultrasound-microwave synergistic extraction device

  • Centrifuge

  • Rotary evaporator

  • Alumina for column chromatography

  • Methanol

Procedure:

  • Preparation of Plant Material: Dry the Robinia pseudoacacia flowers and grind them into a fine powder.

  • Extraction:

    • To the powdered flowers, add 60-70% ethanol in a 1:10 solid-to-liquid ratio.

    • Subject the mixture to ultrasound-microwave synergistic extraction. The patent suggests an ultrasonic power of 400W and a microwave power of 500-600W for 2-3 hours.

    • After extraction, centrifuge the mixture to separate the supernatant.

  • Concentration: Concentrate the supernatant using a rotary evaporator to obtain a crude extract.

  • Purification by Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Pack a chromatography column with alumina.

    • Load the dissolved extract onto the column.

    • Elute the column with an appropriate solvent system (the patent does not specify the exact mobile phase, but typically a gradient of ethanol in a non-polar solvent would be used).

    • Collect the fractions containing this compound.

  • Recrystallization:

    • Combine the this compound-rich fractions and concentrate them under vacuum.

    • Recrystallize the obtained solid from a mixture of ethanol and methanol to yield purified this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This is a general protocol that can be adapted for the quantification of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable acid for pH adjustment

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh the extracted and dried plant material.

    • Dissolve the extract in a known volume of methanol or the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid, e.g., 0.1%) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: this compound has a UV absorbance maximum around 265 nm and 350 nm. The exact wavelength should be optimized based on the standard.

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standard solutions to create a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and oxidative stress.

Inhibition of the TLR/NF-κB Signaling Pathway

This compound has been shown to inhibit the inflammatory response by targeting the Toll-like receptor (TLR) signaling pathway, which leads to the activation of the transcription factor NF-κB.

TLR_NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Ox-LDL TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->NFkappaB_nuc Inhibition of Translocation DNA DNA NFkappaB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's inhibition of the NF-κB inflammatory pathway.
Modulation of the Akt/GSK3β Signaling Pathway

This compound has demonstrated protective effects against oxidative stress-induced apoptosis by modulating the Akt/GSK3β signaling pathway.

Akt_GSK3beta_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion OxidativeStress Oxidative Stress PI3K PI3K OxidativeStress->PI3K Inhibition Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition (P) Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax GSK3b->Bax Activation This compound This compound This compound->Akt Activation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibition

This compound's protective role via the Akt/GSK3β pathway.
Experimental Workflow for Investigating this compound's Bioactivity

A typical workflow for investigating the ethnobotanical claims and pharmacological activity of this compound is outlined below.

Experimental_Workflow PlantMaterial Plant Material (e.g., Robinia pseudoacacia flowers) Extraction Extraction & Fractionation PlantMaterial->Extraction Isolation Isolation & Purification of this compound (e.g., Column Chromatography, HPLC) Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification InVitro In Vitro Bioassays (e.g., Antioxidant, Anti-inflammatory) Isolation->InVitro CellCulture Cell Culture Studies (e.g., Cytotoxicity, Gene Expression) InVitro->CellCulture InVivo In Vivo Animal Models (e.g., Disease Models) CellCulture->InVivo Mechanism Mechanism of Action Studies (Western Blot, PCR) InVivo->Mechanism DrugDev Lead Compound for Drug Development Mechanism->DrugDev

A generalized workflow for this compound research.

Conclusion

The ethnobotanical uses of this compound-containing plants, particularly Robinia pseudoacacia, provide a valuable starting point for modern pharmacological research. The quantifiable presence of this compound in the flowers, coupled with its demonstrated anti-inflammatory and antioxidant activities through well-defined signaling pathways, underscores its potential as a source for novel therapeutic agents. This guide has synthesized the current knowledge on the traditional uses, quantitative analysis, experimental protocols, and molecular mechanisms of this compound. Further research is warranted to fully elucidate its therapeutic potential, optimize extraction and purification processes, and conduct comprehensive preclinical and clinical studies. This will be crucial for translating the rich ethnobotanical heritage of this compound-containing plants into evidence-based medical applications.

References

Methodological & Application

Application Notes and Protocols for Determining Robinin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a natural flavone glycoside, has demonstrated potential as a cytotoxic agent against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[2][3] This assay provides a quantitative measure of metabolically active cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[3] The intensity of the resulting color is directly proportional to the number of viable cells.[2] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. These enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2][3] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines in a 96-well plate format. Modifications for suspension cells are also included.

Materials and Reagents:

  • This compound (of desired purity)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Vortex or sonicate to dissolve completely. Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[4]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture should not exceed a level that affects cell viability (typically <0.5%).

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an optimized density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment. (See Table 1 for general recommendations).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.1 µM to 100 µM to generate a dose-response curve. One study has shown significant effects at 20 μM/mL.[1]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Untreated Control: Cells cultured in medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.

      • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium containing this compound.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C with 5% CO2, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well.

    • For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells. Carefully aspirate the supernatant. Add 100-150 µL of solubilization solution to each well and resuspend the pellet.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Cell Viability Calculation: Express the viability of treated cells as a percentage of the untreated control cells using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the corresponding this compound concentration.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell viability by 50%, can be determined from the dose-response curve. This can be calculated using linear regression analysis of the linear portion of the curve.[6]

Data Presentation

Table 1: Recommended Parameters for MTT Assay with this compound

ParameterRecommendationNotes
Cell Seeding Density 1,000 - 100,000 cells/wellOptimize for each cell line to ensure logarithmic growth.
This compound Concentration Range 0.1 µM - 100 µMA starting point for generating a dose-response curve.
Incubation Time with this compound 24, 48, or 72 hoursTime-dependent effects should be evaluated.
MTT Concentration 0.5 mg/mL (final concentration)A commonly used and effective concentration.[3]
MTT Incubation Time 2 - 4 hoursIncubation time may need optimization based on the cell line.
Solubilization Solution DMSO, Acidified Isopropanol, or 10% SDS in 0.01 M HClDMSO is a widely used and effective solvent.
Absorbance Wavelength 570 nmReference wavelength of 630 nm is optional.[5]

Visualization of Experimental Workflow and Signaling Pathway

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h robinin_treatment 3. Treat with this compound (various conc.) incubation_24h->robinin_treatment incubation_treatment 4. Incubate (24, 48, or 72h) robinin_treatment->incubation_treatment add_mtt 5. Add MTT Solution (0.5 mg/mL) incubation_treatment->add_mtt incubation_mtt 6. Incubate for 2-4h add_mtt->incubation_mtt solubilize 7. Solubilize Formazan (DMSO) incubation_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 10. Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

Robinin_Signaling_Pathway cluster_this compound cluster_pathway Proposed Signaling Pathway cluster_apoptosis Apoptotic Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Caspase9 Caspase-9 This compound->Caspase9 Caspase8 Caspase-8 This compound->Caspase8 Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase9 Bcl2->Caspase9

Caption: Putative signaling pathways affected by this compound leading to cytotoxicity.

Interpretation of Results and Limitations

A dose-dependent decrease in cell viability following this compound treatment is indicative of its cytotoxic activity. The IC50 value provides a quantitative measure of the compound's potency. However, it is crucial to acknowledge the limitations of the MTT assay.[7][8] The assay measures metabolic activity, and factors other than cell death, such as alterations in mitochondrial function or cell proliferation rates, can influence the results.[7][9] Therefore, it is recommended to complement the MTT assay with other methods for assessing cell death, such as trypan blue exclusion for membrane integrity or assays for apoptosis (e.g., caspase activity assays, Annexin V staining) to confirm the mechanism of cell death.

Conclusion

The MTT assay is a robust and high-throughput method for screening the cytotoxic potential of compounds like this compound. By following this detailed protocol and being mindful of its limitations, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability. These findings can be instrumental in the early stages of drug discovery and development.

References

Application Notes and Protocols: Western Blot Analysis of Robinin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside found in various plants, has demonstrated potential as an anti-cancer agent. Studies have shown that this compound can inhibit cancer cell proliferation, induce apoptosis, and suppress inflammatory responses in various cancer cell lines.[1][2][3] The primary mechanism of action appears to involve the modulation of key cellular signaling pathways, particularly the TLR2-PI3K-AKT pathway.[1][2][4][5] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying this compound's anti-cancer effects by quantifying the expression levels of specific proteins involved in these pathways.

These application notes provide a comprehensive guide for investigating the effects of this compound on cancer cells, with a focus on Western blot analysis to probe changes in protein expression in key signaling cascades. Detailed protocols for cell treatment, protein extraction, Western blotting, and complementary assays to assess cell viability, apoptosis, and cell cycle are provided.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the expected quantitative data from the analysis of this compound-treated cancer cells. These tables are designed for easy comparison of the dose-dependent effects of this compound.

Table 1: Effect of this compound on the Expression of Key Signaling Proteins.

Target ProteinThis compound Concentration (µM)Fold Change in Protein Expression (Normalized to Control)
0 (Control) 1.00
p-Akt10 0.65
20 0.35
40 0.15
0 (Control) 1.00
Bcl-210 0.70
20 0.40
40 0.20
0 (Control) 1.00
Bax10 1.50
20 2.50
40 4.00
0 (Control) 1.00
Cleaved Caspase-310 2.00
20 4.50
40 8.00

Table 2: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay).

This compound Concentration (µM)Cell Viability (%)
0 (Control) 100
5 85
10 65
20 40
40 20

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining.

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Control) 2.51.03.5
10 15.05.020.0
20 30.015.045.0
40 45.025.070.0

Table 4: Cell Cycle Analysis of this compound-Treated Cells.

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control) 553015
10 652510
20 75187
40 85105

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., pancreatic, thyroid, or other relevant cell lines) in appropriate culture dishes or flasks at a density that will allow for 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) to assess the effects of this compound.

Western Blot Analysis

This protocol outlines the key steps for performing Western blot analysis on this compound-treated cells.

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-β-actin) diluted in TBST with 5% BSA overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBST with 5% non-fat dry milk for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control group.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 1. After treatment, harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with this compound as described in Protocol 1. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis cell_treatment Cell Treatment with this compound protein_extraction Protein Extraction cell_treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection imaging Imaging detection->imaging analysis Densitometry & Normalization imaging->analysis Robinin_Signaling_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Inhibition PI3K PI3K TLR2->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 CleavedCaspase3->Apoptosis Experimental_Logic cluster_invitro In Vitro Experiments cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Conclusion start Hypothesis: This compound has anti-cancer effects cell_treatment Treat Cancer Cells with this compound start->cell_treatment mtt MTT Assay (Cell Viability) cell_treatment->mtt annexin Annexin V/PI Assay (Apoptosis) cell_treatment->annexin cell_cycle Cell Cycle Analysis cell_treatment->cell_cycle western_blot Western Blot (Protein Expression) cell_treatment->western_blot quant_data Quantitative Data Analysis mtt->quant_data annexin->quant_data cell_cycle->quant_data western_blot->quant_data conclusion Conclusion: This compound inhibits proliferation and induces apoptosis via PI3K/Akt pathway quant_data->conclusion

References

Preparation of Robinin Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Robinin stock solutions for use in various research and drug development applications. This compound, a flavonoid glycoside, is a subject of interest for its potential biological activities. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note outlines the necessary materials, provides a detailed step-by-step protocol for solubilization, and offers recommendations for storage and handling.

Introduction

This compound (Kaempferol-3-O-robinobioside-7-O-rhamnoside) is a naturally occurring flavonoid found in various plants.[1] Its potential pharmacological effects necessitate standardized methods for preparing solutions to be used in in vitro and in vivo studies. This protocol addresses the common challenges associated with dissolving and storing flavonoids to ensure solution stability and integrity.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculation of molar concentrations and for understanding the compound's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₀O₁₉[1][][3][4]
Molecular Weight 740.66 g/mol [1][][4][5]
Appearance Light yellow crystal/powder[6][7]
Solubility DMSO, hot water[5][6][7]
Storage (Solid) -20°C (long term), desiccated[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Pre-weighing Preparation: Before handling this compound, ensure all materials are clean and readily accessible. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Carefully weigh out 7.41 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

    • Calculation: To prepare a 10 mM solution in 1 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 740.66 g/mol x 1000 mg/g = 7.41 mg

  • Solubilization: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8] Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If the stock solution is intended for sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[8]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Protect from light.

Preparation of Working Solutions

To prepare a working solution, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.

Example Dilution: To prepare 1 mL of a 100 µM working solution from a 10 mM stock:

  • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM)(V₁) = (100 µM)(1000 µL)

    • V₁ = 10 µL

  • Add 10 µL of the 10 mM this compound stock solution to 990 µL of culture medium or buffer.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of a signaling pathway where this compound may be investigated.

G cluster_0 Preparation cluster_1 Storage cluster_2 Application weigh Weigh 7.41 mg this compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound Stock Solution Preparation.

This compound This compound TLR TLR Signaling This compound->TLR Inhibition NFkB NF-κB Activation TLR->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound's Potential Role in TLR/NF-κB Signaling.[][8]

Conclusion

This application note provides a standardized and detailed protocol for the preparation of this compound stock solutions. Adherence to this protocol will help ensure the quality and consistency of experimental results. Proper storage and handling are paramount to maintaining the stability and efficacy of the this compound solution for its use in research and development.

References

Application Notes and Protocols for Robinin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a kaempferol-3-O-robinoside-7-O-rhamnoside, is a flavonoid glycoside that has garnered significant interest for its potential therapeutic applications. Isolated from various plant species, including those of the Astragalus genus, this compound has demonstrated a range of pharmacological activities in preclinical studies. These notes provide an overview of the administration of this compound in animal models, summarizing key findings and offering detailed protocols for its evaluation in anti-inflammatory and neurobehavioral research.

Data Presentation

Table 1: this compound Administration and Effects in Animal Models
Animal ModelIndicationRoute of AdministrationDosageKey FindingsCitation(s)
Rat (Adjuvant-Induced Arthritis)Anti-inflammatoryOral50 mg/kgIn combination with methotrexate, mildly improved the reduction of inflammation. Monotherapy was not efficient in alleviating symptoms.[1]
ZebrafishNeuropharmacologyIntraperitoneal (i.p.)4, 20, 40 mg/kgDemonstrated anxiolytic and anticonvulsant properties. No toxicity was observed at the tested doses.
Rat (Cardiac Hypertrophy)CardioprotectiveNot SpecifiedNot SpecifiedAlleviates cardiac hypertrophy by modulating the SIRT1/NF-κB pathway.[2][2]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity of this compound in a Rat Model of Adjuvant-Induced Arthritis

1. Objective: To assess the potential of this compound to ameliorate the symptoms of adjuvant-induced arthritis in rats.

2. Animals: Male Lewis rats (6-8 weeks old).

3. Materials:

  • This compound
  • Complete Freund's Adjuvant (CFA)
  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
  • Methotrexate (positive control)
  • Calipers for paw measurement

4. Procedure:

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
  • Animal Groups:
  • Group 1: Normal control (no CFA, vehicle only)
  • Group 2: Arthritis control (CFA + vehicle)
  • Group 3: this compound monotherapy (CFA + 50 mg/kg this compound, oral gavage, daily)
  • Group 4: Methotrexate (CFA + 0.3 mg/kg methotrexate, intraperitoneally, twice a week)
  • Group 5: Combination therapy (CFA + 50 mg/kg this compound + 0.3 mg/kg methotrexate)
  • Treatment: Begin treatment on day 0 and continue for 28 days.
  • Assessment of Arthritis:
  • Measure the volume of both hind paws using a plethysmometer on days 0, 14, 21, and 28.
  • Monitor body weight changes throughout the study.
  • At the end of the study, collect blood for analysis of inflammatory markers (e.g., IL-17A) and joint tissue for histopathological examination.

5. Expected Outcome: A reduction in paw volume and inflammatory markers in the treated groups compared to the arthritis control group.

Protocol 2: Assessment of Neuropharmacological Effects of this compound in Adult Zebrafish

1. Objective: To evaluate the anxiolytic and anticonvulsant properties of this compound in adult zebrafish.

2. Animals: Adult zebrafish (Danio rerio).

3. Materials:

  • This compound
  • Vehicle (e.g., 3% DMSO)
  • Diazepam (positive control for anxiolytic and anticonvulsant effects)
  • Pentylenetetrazole (PTZ) for seizure induction
  • Light/dark tank for anxiety testing

4. Procedure:

  • Animal Groups:
  • Group 1: Vehicle control
  • Group 2: this compound (4 mg/kg, i.p.)
  • Group 3: this compound (20 mg/kg, i.p.)
  • Group 4: this compound (40 mg/kg, i.p.)
  • Group 5: Diazepam (positive control, dose to be determined based on literature)
  • Drug Administration: Administer a single intraperitoneal injection of the respective treatment.
  • Anxiety Assessment (Light/Dark Test): 30 minutes post-injection, place individual fish in the light/dark tank and record the time spent in the white compartment and the number of transitions between compartments for 5 minutes.
  • Anticonvulsant Assessment:
  • 30 minutes post-injection, expose the fish to a solution of PTZ to induce seizures.
  • Observe and record the latency to and duration of seizure stages.

5. Expected Outcome: An increase in time spent in the white compartment in the light/dark test (anxiolytic effect) and an increased latency to seizure induction (anticonvulsant effect) in this compound-treated groups compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

This compound has been reported to inhibit the TLR2/TLR4/NF-κB signaling pathway.[1][3] This pathway is crucial in the inflammatory response. By inhibiting TLR2 and TLR4, this compound can prevent the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.

G This compound This compound TLR2 TLR2 This compound->TLR2 inhibits TLR4 TLR4 This compound->TLR4 inhibits NFkB NF-κB TLR2->NFkB activates TLR4->NFkB activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation promotes transcription

This compound's anti-inflammatory mechanism via TLR2/TLR4/NF-κB inhibition.

Anticancer Signaling Pathway

In pancreatic cancer cells, this compound has been shown to inhibit the TLR2-PI3K-AKT signaling pathway.[4][5][6] This pathway is often dysregulated in cancer, promoting cell proliferation, survival, and migration. By targeting TLR2, this compound can downregulate the PI3K/AKT pathway, leading to an anti-tumor effect.

G This compound This compound TLR2 TLR2 This compound->TLR2 inhibits PI3K PI3K TLR2->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation promotes

This compound's anticancer mechanism via TLR2-PI3K-AKT inhibition.

Experimental Workflows

Workflow for In Vivo Anti-inflammatory Studies

The following workflow outlines the key steps in evaluating the anti-inflammatory effects of this compound in a rodent model.

G A Animal Acclimatization B Induction of Inflammation (e.g., Adjuvant Injection) A->B C Grouping and Treatment (Vehicle, this compound, Positive Control) B->C D Measurement of Edema and Clinical Scores C->D E Sample Collection (Blood, Tissue) D->E F Biochemical and Histopathological Analysis E->F G Data Analysis and Interpretation F->G

General workflow for in vivo anti-inflammatory evaluation of this compound.

Workflow for In Vivo Anticancer Efficacy Studies

This workflow details the typical process for assessing the anticancer potential of this compound in a xenograft mouse model.

G A Cancer Cell Culture B Xenograft Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization and Treatment (Vehicle, this compound, Positive Control) C->D E Tumor Volume and Body Weight Measurement D->E F Endpoint: Tumor Excision and Analysis E->F G Data Analysis and Efficacy Determination F->G

Workflow for assessing in vivo anticancer efficacy of this compound.

References

Application Notes and Protocols: Zebrafish Model for Robinin Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Robinin, a flavonoid compound, has demonstrated notable pharmacological effects on the central nervous system, including anxiolytic, anticonvulsant, and memory-preserving properties.[1][2][3] The zebrafish (Danio rerio) has emerged as a powerful and efficient vertebrate model for neuropharmacological research due to its genetic tractability, rapid development, and physiological similarity to mammals, particularly in neurotransmitter systems.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing the adult zebrafish model to investigate the neuropharmacology of this compound.

Quantitative Data Summary: Neurobehavioral Effects of this compound in Adult Zebrafish

The following table summarizes the dose-dependent effects of this compound administered to adult zebrafish as observed in preclinical studies.[1][2][3]

Dose (mg/kg) Observed Effect Behavioral Assay Key Findings
4 mg/kgAnxiolyticLight/Dark Preference TestIncreased time spent in the light zone, indicating reduced anxiety. This effect was blocked by the GABA-A antagonist Flumazenil.[1][2][3]
20 mg/kgAnxiolytic, Impaired Locomotor ActivityLight/Dark Preference Test, Open Field TestContinued anxiolytic effects and a significant impairment in locomotor activity.[1][2]
40 mg/kgAnticonvulsant, Memory PreservationPTZ-induced Seizure Model, Inhibitory Avoidance TestIncreased latency to enter seizure stages after pentylenetetrazol (PTZ) challenge. This effect was also blocked by Flumazenil. Prevented memory variation in the inhibitory avoidance test.[1][2][3]

Experimental Protocols

Zebrafish Husbandry and Drug Administration

This protocol outlines the basic care for adult zebrafish and the method for intraperitoneal (IP) injection of this compound.

Materials:

  • Adult wild-type zebrafish

  • Standard aquarium system with controlled temperature (28°C), pH, and conductivity

  • This compound compound

  • Vehicle solution (e.g., saline, DMSO)

  • Insulin syringes (31-gauge)

  • Anesthetic (MS-222/Tricaine)

  • Recovery tank

Protocol:

  • Acclimatization: House adult zebrafish in standard conditions for at least two weeks prior to experimentation to acclimate them to the laboratory environment.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired stock concentration. Prepare serial dilutions for different dosage groups (e.g., 4, 20, 40 mg/kg).

  • Anesthesia: Prepare a solution of MS-222. Transfer the fish individually into the anesthetic solution until opercular movements slow significantly.

  • Injection: Once anesthetized, place the fish ventral side up in a V-shaped sponge holder. Using an insulin syringe, carefully perform an intraperitoneal injection with the desired dose of this compound or vehicle control. The injection volume should be minimal (e.g., 2-3 µl) to avoid injury.[7]

  • Recovery: Immediately after injection, transfer the fish to a recovery tank with fresh system water. Monitor the fish until normal swimming behavior resumes (typically within 1-2 minutes).[7]

  • Post-Administration: Allow a 30-minute post-injection period for drug absorption before commencing behavioral assays.

Anxiolytic Activity: Light/Dark Preference Test

This assay assesses anxiety-like behavior by measuring the fish's natural aversion to brightly lit areas.[8]

Materials:

  • Light/Dark tank (a standard tank divided into a black, opaque zone and a white, transparent zone)

  • Video tracking system and software

  • Zebrafish previously administered this compound or vehicle

Protocol:

  • Habituation: Gently place a single fish into the light/dark tank (starting in the light zone) and allow it to acclimate for 3 minutes.

  • Data Acquisition: Using the video tracking system, record the fish's movement for a 5-minute test period.

  • Parameters to Analyze:

    • Time spent in the light zone vs. the dark zone.

    • Number of transitions between zones.

    • Total distance traveled.

  • Interpretation: An increase in the time spent in the light zone is indicative of an anxiolytic effect.

Anticonvulsant Activity: PTZ-Induced Seizure Model

This protocol uses the chemoconvulsant pentylenetetrazol (PTZ) to induce seizure-like behavior, which can be modulated by anticonvulsant compounds.[9]

Materials:

  • Pentylenetetrazol (PTZ) solution

  • Observation tank

  • Timer

  • Zebrafish previously administered this compound or vehicle

Protocol:

  • Pre-treatment: Administer this compound or vehicle control to the zebrafish as described in Protocol 1.

  • Seizure Induction: After the 30-minute drug absorption period, immerse the fish in a tank containing a standardized concentration of PTZ.

  • Observation: Immediately start a timer and observe the fish for a set period (e.g., 15 minutes). Record the latency (time taken) to reach specific seizure stages, characterized by erratic movements, clonus-like convulsions, and loss of posture.[1]

  • Interpretation: A significant increase in the latency to the onset of seizure stages in the this compound-treated group compared to the control group indicates anticonvulsant activity.[1][2]

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Molecular docking studies and antagonist-blocking experiments suggest that this compound exerts its anxiolytic and anticonvulsant effects through positive allosteric modulation of the GABA-A receptor.[1][2][3]

Robinin_GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Ion Channel) Cl_Channel Cl- Influx GABA_R->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Effect Reduced Neuronal Excitability Hyperpolarization->Effect Anxiolytic Anxiolytic & Anticonvulsant Effects Effect->Anxiolytic This compound This compound This compound->GABA_R Binds & Potentiates Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_R Blocks Binding Site Experimental_Workflow cluster_assays 5. Behavioral Assays start Start acclimate 1. Acclimatize Zebrafish (min. 2 weeks) start->acclimate prepare_drug 2. Prepare this compound Solutions (4, 20, 40 mg/kg) & Vehicle acclimate->prepare_drug administer 3. Administer Drug/Vehicle (Intraperitoneal Injection) prepare_drug->administer absorb 4. Post-Injection Period (30 minutes) administer->absorb anxiety_test Anxiety Test (Light/Dark Box) absorb->anxiety_test Select Assay seizure_test Anticonvulsant Test (PTZ Induction) absorb->seizure_test memory_test Memory Test (Inhibitory Avoidance) absorb->memory_test acquire_data 6. Record & Acquire Data (Video Tracking Software) anxiety_test->acquire_data seizure_test->acquire_data memory_test->acquire_data analyze 7. Statistical Analysis (Compare treated vs. control) acquire_data->analyze end End analyze->end

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Efficacy of Robinin in a Rat Model of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a kaempferol-3-O-robinoside-7-O-rhamnoside, is a naturally occurring bioflavonoid found in various plants, including those of the Astragalus genus.[1] Preclinical studies have highlighted its anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis. This document provides detailed protocols for utilizing a well-established rat model of adjuvant-induced arthritis (AIA) to assess the anti-inflammatory effects of this compound. The AIA model is a widely used preclinical model for rheumatoid arthritis, characterized by polyarticular inflammation, bone resorption, and periosteal bone proliferation.

Recent research indicates that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, including the TLR2/TLR4/NF-κB pathway, and reducing the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] These application notes provide a comprehensive framework for inducing arthritis in rats, administering this compound, and evaluating its efficacy through a combination of physiological, biochemical, and histological assessments.

Data Presentation

Table 1: Key Parameters for Adjuvant-Induced Arthritis Model in Rats
ParameterDescriptionRecommended Value/Procedure
Animal Model Strain of ratSprague Dawley or Lewis rats (6-12 weeks old)[4][5]
Arthritis Induction AdjuvantComplete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis[5][6]
Injection Volume & Site0.1 mL intradermal injection into the right hind paw or subcutaneous injection at the base of the tail[1][4][5]
Disease Progression Onset of clinical signsDay 9-10 post-adjuvant injection[1]
Peak of inflammationSecondary arthritis peaks within 2-3 days of onset[5]
This compound Administration DosageA starting dose of 50 mg/kg body weight can be used, based on previous studies.[7]
Route of AdministrationOral gavage
Vehicle0.5% sodium carboxymethyl cellulose (CMC-Na) solution[4]
Dosing ParadigmProphylactic (starting day 0) or therapeutic (starting after onset of arthritis)[1]
Table 2: Assessment Parameters for this compound's Anti-Inflammatory Efficacy
Assessment CategorySpecific ParameterMethod of Measurement
Physiological Paw VolumePlethysmometer[8][9]
Body WeightStandard laboratory scale
Arthritis ScoreVisual scoring system (0-4 scale for erythema, swelling)
Biochemical Pro-inflammatory Cytokines (IL-17A, TNF-α, IL-6)Enzyme-Linked Immunosorbent Assay (ELISA) of serum or plasma
Inflammatory Enzymes (COX-2, iNOS)Western Blot or Immunohistochemistry of joint tissue
Histopathological Synovial InflammationHematoxylin and Eosin (H&E) staining of joint sections[3][10]
Cartilage DegradationSafranin O staining of joint sections[3][11]
Bone ErosionTartrate-resistant acid phosphatase (TRAP) staining for osteoclasts[10]

Experimental Protocols

Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats

Materials:

  • Male Sprague Dawley or Lewis rats (180 ± 10 g)[4]

  • Complete Freund's Adjuvant (CFA) with 10 mg/mL Mycobacterium tuberculosis

  • Sterile syringes and needles (26-30 gauge)

  • Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water

Procedure:

  • Acclimatize rats to the laboratory environment for at least 7 days prior to the experiment.[4]

  • On day 0, thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

  • Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).

  • Inject 0.1 mL of the CFA suspension intradermally into the plantar surface of the right hind paw of each rat.[4] Alternatively, a subcutaneous injection of 0.1 mL of CFA can be administered at the base of the tail.[1][5]

  • A booster injection may be given at the base of the tail 7 days later to enhance the arthritic response.[4]

  • Return the animals to their cages and monitor for recovery from anesthesia.

  • Observe the animals daily for the onset of clinical signs of arthritis, which typically appear between days 9 and 14.[1][5]

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the this compound suspension in the vehicle at the desired concentration (e.g., for a 50 mg/kg dose in a 200g rat, prepare a 10 mg/mL solution to administer 1 mL).

  • For a prophylactic treatment regimen, begin oral administration of this compound or vehicle on day 0 (the day of adjuvant injection) and continue daily throughout the study period.[1]

  • For a therapeutic treatment regimen, begin administration after the onset of clinical signs of arthritis (e.g., day 10) and continue daily.

  • Administer the prepared this compound suspension or vehicle to the rats via oral gavage.

  • Record the body weight of the animals regularly (e.g., every 2-3 days) to adjust the dosage accordingly.

Protocol 3: Assessment of Arthritis Severity

3.1 Paw Volume Measurement:

Materials:

  • Digital Plethysmometer[12]

Procedure:

  • Measure the volume of both hind paws of each rat at regular intervals (e.g., every 3-4 days) starting from day 0.

  • Gently restrain the rat and immerse the hind paw into the measuring chamber of the plethysmometer up to the tibiotarsal articulation.[8]

  • Record the volume displacement displayed on the plethysmometer.

  • The increase in paw volume is an indicator of the severity of inflammation.

3.2 Arthritis Scoring:

Procedure:

  • Visually score the severity of arthritis in each paw based on a scale of 0-4, where:

    • 0 = No erythema or swelling

    • 1 = Mild, detectable erythema and swelling

    • 2 = Moderate erythema and swelling

    • 3 = Severe erythema and swelling encompassing the entire paw

    • 4 = Very severe erythema and swelling with ankylosis

  • The maximum arthritis score per animal is the sum of the scores for all four paws.

Protocol 4: Biochemical Analysis of Inflammatory Markers

Materials:

  • Blood collection tubes (e.g., with EDTA for plasma)

  • Centrifuge

  • Rat IL-17A, TNF-α, and IL-6 ELISA kits[13]

  • Microplate reader

Procedure:

  • At the end of the study (e.g., day 21 or 28), collect blood samples from the rats via cardiac puncture or another approved method.

  • Centrifuge the blood samples to separate serum or plasma and store at -80°C until analysis.

  • Quantify the concentrations of IL-17A, TNF-α, and IL-6 in the serum or plasma samples using commercially available ELISA kits according to the manufacturer's instructions.[14][15]

Protocol 5: Histopathological Examination of Joints

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains[10]

  • Safranin O stain[11]

  • Microscope

Procedure:

  • At the end of the study, euthanize the rats and dissect the hind paws.

  • Fix the joints in 10% neutral buffered formalin for at least 24 hours.

  • Decalcify the tissues using a suitable decalcifying agent.

  • Process the tissues and embed them in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 4-5 µm and mount on glass slides.

  • Stain the sections with H&E to assess synovial inflammation, including inflammatory cell infiltration and pannus formation.[3][10]

  • Stain adjacent sections with Safranin O to evaluate cartilage integrity and proteoglycan loss (cartilage will stain red/orange).[3][11]

  • Examine the stained sections under a light microscope and score the histopathological changes.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: In-life Assessment cluster_analysis Phase 3: Terminal Analysis acclimatization Rat Acclimatization (7 days) induction Adjuvant-Induced Arthritis (Day 0) acclimatization->induction treatment_groups Group Allocation: 1. Control 2. AIA + Vehicle 3. AIA + this compound (50 mg/kg) 4. AIA + Positive Control (e.g., Methotrexate) induction->treatment_groups daily_treatment Daily Oral Gavage (this compound/Vehicle) treatment_groups->daily_treatment paw_volume Paw Volume Measurement (Plethysmometer) daily_treatment->paw_volume body_weight Body Weight Monitoring daily_treatment->body_weight arthritis_score Clinical Arthritis Scoring daily_treatment->arthritis_score euthanasia Euthanasia & Sample Collection (Day 21/28) paw_volume->euthanasia body_weight->euthanasia arthritis_score->euthanasia biochemical Biochemical Analysis (Serum ELISA for IL-17A, TNF-α, IL-6) euthanasia->biochemical histology Histopathological Analysis (H&E and Safranin O Staining) euthanasia->histology

Caption: Experimental workflow for evaluating this compound in a rat model of adjuvant-induced arthritis.

signaling_pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_receptor_activation Receptor Activation cluster_signaling_cascade Intracellular Signaling cluster_cellular_response Cellular Response cluster_pathological_outcome Pathological Outcome LPS Adjuvant Components (e.g., PAMPs) TLR TLR2 / TLR4 LPS->TLR NFkB NF-κB Pathway TLR->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) NFkB->cytokines enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->enzymes inflammation Synovial Inflammation cytokines->inflammation enzymes->inflammation degradation Cartilage & Bone Degradation inflammation->degradation This compound This compound This compound->TLR Inhibition This compound->NFkB Inhibition

Caption: Postulated anti-inflammatory signaling pathway of this compound in arthritis.

References

Application Notes and Protocols for Robinin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing Robinin in cell culture experiments. This document outlines the optimal conditions, experimental protocols, and expected outcomes based on available scientific literature.

Introduction to this compound

This compound, a kaempferol-3-O-robinoside-7-O-rhamnoside, is a flavonoid glycoside that has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its potential as a therapeutic agent is currently under investigation in various cell models. These notes provide essential information for studying the effects of this compound in vitro.

Cell Culture Conditions

The successful cultivation of cells for this compound treatment requires specific media and conditions to ensure cell viability and experimental reproducibility.

General Cell Culture Recommendations:

  • Culture Medium: The choice of culture medium is cell-line dependent. For instance, Dulbecco's Modified Eagle Medium (DMEM) is commonly used for pancreatic cancer cell lines like Mia-PACA2 and PANC-1, as well as thyroid cancer cell lines TPC-1 and SW1736. RPMI-1640 is often used for human peripheral blood mononuclear cells (hPBMCs). All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Data Presentation: Effects of this compound on Various Cell Lines

The following tables summarize the quantitative data on the effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCell TypeAssayThis compound ConcentrationIncubation TimeEffectCitation
H9c2Rat CardiomyoblastsMTT AssayUp to 50 µg/mL24 hoursNo significant cytotoxicity observed.
Mia-PACA2Human Pancreatic CancerCCK8 Assay> 5 µM/mLNot SpecifiedSignificant reduction in cell viability.[1][1]
PANC-1Human Pancreatic CancerCCK8 Assay> 5 µM/mLNot SpecifiedSignificant reduction in cell viability.[1][1]
TPC-1Human Thyroid CancerMTT Assay20 µM/mL (IC50)Not SpecifiedSignificant suppression of cell growth.[2][3][2][3]
SW1736Human Thyroid CancerMTT Assay20 µM/mL (IC50)Not SpecifiedSignificant suppression of cell growth.[2][3][2][3]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineCell TypeAssayThis compound ConcentrationIncubation TimeObservationsCitation
TPC-1Human Thyroid CancerPI Staining20 µM/mLNot SpecifiedIncreased apoptotic effects.[2][2]
SW1736Human Thyroid CancerPI Staining20 µM/mLNot SpecifiedIncreased apoptotic effects.[2][2]
TPC-1Human Thyroid CancerDAPI Staining20 µM/mLNot SpecifiedChromatin condensation and cellular fragmentation.[2][2]
SW1736Human Thyroid CancerDAPI Staining20 µM/mLNot SpecifiedChromatin condensation and cellular fragmentation.[2][2]
TPC-1Human Thyroid CancerAO/EB Staining20 µM/mLNot SpecifiedInduction of late apoptosis.[2][2]
SW1736Human Thyroid CancerAO/EB Staining20 µM/mLNot SpecifiedInduction of late apoptosis.[2][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and collect the culture supernatant (containing detached apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound.

  • Harvest cells and wash twice with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in protein expression in signaling pathways affected by this compound.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β, TLR2, PI3K, NF-κB, Bax, Bcl-2, Caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound in 6-well plates.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the signaling pathways affected by this compound and a general experimental workflow for its investigation.

Robinin_Signaling_Pathways cluster_TLR2_PI3K_AKT TLR2-PI3K-AKT Pathway (Pancreatic Cancer) cluster_AKT_GSK3b AKT/GSK3β Pathway (Cardiomyocytes) cluster_Apoptosis Intrinsic Apoptosis Pathway (Thyroid Cancer) Robinin_T This compound TLR2 TLR2 Robinin_T->TLR2 inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation Robinin_A This compound AKT_A AKT Robinin_A->AKT_A activates GSK3b GSK3β AKT_A->GSK3b inhibits Apoptosis_A Apoptosis GSK3b->Apoptosis_A promotes Robinin_Ap This compound Bax Bax Robinin_Ap->Bax upregulates Bcl2 Bcl-2 Robinin_Ap->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_Ap Apoptosis Caspase3->Apoptosis_Ap

Caption: Signaling pathways modulated by this compound in different cell types.

Robinin_Experimental_Workflow start Start: Select Cell Line culture Cell Culture and Seeding start->culture treat This compound Treatment (Varying Concentrations and Times) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle western Western Blot Analysis (Signaling Proteins) treat->western data Data Analysis and Interpretation viability->data apoptosis->data cell_cycle->data western->data end End: Conclusion data->end

Caption: General experimental workflow for investigating the effects of this compound.

References

Application Notes and Protocols: Measuring Robinin's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, primarily through the modulation of cytokine production. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on cytokine expression and elucidating its mechanism of action. The protocols outlined below detail methods for quantifying cytokine levels and analyzing key signaling pathways involved in the inflammatory response.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the reported quantitative effects of this compound and its related compounds on the production of key pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of Cytokine Production by this compound in Human Peripheral Blood Mononuclear Cells (hPBMCs)

CytokineCell TypeTreatmentThis compound ConcentrationMethod% Inhibition / Fold ChangeReference
TNF-αhPBMCsOxidized LDL-induced6 µg/mLWestern BlotSignificant downregulation[1]
IL-6hPBMCsOxidized LDL-induced6 µg/mLWestern BlotSignificant downregulation[1]

Table 2: In Vitro Dose-Dependent Inhibition of Cytokine Production by Kaempferol-3-O-rutinoside (a related flavonoid) in RAW264.7 Macrophages

CytokineCell TypeTreatmentKaempferol-3-O-rutinoside Concentration (µM)Method% InhibitionReference
TNF-αRAW264.7LPS-induced10, 50, 100ELISADose-dependent decrease[2]
IL-6RAW264.7LPS-induced10, 50, 100ELISADose-dependent decrease[2]
IL-1βH9c2 cellsLPS-inducedNot specifiedELISASignificant decrease[3]

Table 3: In Vivo Inhibition of Cytokine Production by Kaempferol-3-O-rutinoside in a Mouse Model of Fever

CytokineAnimal ModelTreatmentKaempferol-3-O-rutinoside DoseMethodObservationReference
IL-6MouseLPS-induced feverNot specifiedNot specifiedFacilitated elimination in middle to late stages[4]
TNF-αMouseLPS-induced feverNot specifiedNot specifiedFacilitated elimination in middle to late stages[4]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in cytokine gene expression. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokine genes. This compound has been shown to inhibit this pathway.[1]

NF_kB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB This compound This compound This compound->IKK inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes IkB_NFkB->NFkB_nuc translocates

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of a series of protein kinases that are sequentially activated. This compound and related flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins, thereby reducing cytokine production.[2]

MAPK_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates This compound This compound This compound->MAPKK inhibits This compound->MAPK inhibits DNA DNA TranscriptionFactors->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to measure the effect of this compound on cytokine production.

Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., hPBMCs, RAW264.7) B This compound Treatment (various concentrations) A->B C Inflammatory Stimulus (e.g., LPS, oxLDL) B->C D Sample Collection (Supernatant & Cell Lysate) C->D E Cytokine Quantification (ELISA / Flow Cytometry) D->E F Signaling Pathway Analysis (Western Blot / RT-PCR) D->F G Data Analysis E->G F->G

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: In Vitro Cell Culture and Treatment

Objective: To prepare and treat cells with this compound and an inflammatory stimulus.

Materials:

  • Cell line (e.g., human Peripheral Blood Mononuclear Cells - hPBMCs, or RAW264.7 murine macrophages)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or oxidized Low-Density Lipoprotein - oxLDL)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

  • Seed the cells in culture plates at an appropriate density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM). A vehicle control (DMSO) should be included.

  • Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours).

  • Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or oxLDL at 100 µg/mL) to the wells (except for the unstimulated control).

  • Incubate for the desired time period to allow for cytokine production (e.g., 6, 12, or 24 hours).

  • After incubation, collect the cell culture supernatant for cytokine quantification (Protocol 2) and lyse the cells for protein or RNA extraction (Protocols 3 and 4).

Protocol 2: Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit, Human IL-6 ELISA Kit)

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Protocol 3: Analysis of NF-κB and MAPK Signaling by Western Blot

Objective: To determine the effect of this compound on the activation of key signaling proteins.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Analysis of TLR Expression by RT-PCR

Objective: To measure the effect of this compound on the mRNA expression of Toll-like Receptors (e.g., TLR2, TLR4).

Materials:

  • Cell lysates

  • RNA extraction kit

  • Reverse transcription kit

  • PCR master mix

  • Primers for TLR2, TLR4, and a housekeeping gene (e.g., GAPDH)

  • Thermal cycler

  • Gel electrophoresis equipment

Procedure:

  • Extract total RNA from the cell lysates.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform PCR using specific primers for TLR2, TLR4, and the housekeeping gene.

  • Analyze the PCR products by agarose gel electrophoresis.

  • Quantify the band intensities and normalize to the housekeeping gene to determine the relative mRNA expression.

Protocol 5: Intracellular Cytokine Staining and Flow Cytometry

Objective: To detect and quantify cytokine-producing cells at a single-cell level.

Materials:

  • Treated cells

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., anti-TNF-α-PE, anti-IL-6-FITC)

  • Flow cytometer

Procedure:

  • After this compound and inflammatory stimulus treatment, add a protein transport inhibitor for the last few hours of culture to allow intracellular cytokine accumulation.

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Wash the cells and resuspend in an appropriate buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of cytokine-positive cells within specific cell populations.

Conclusion

These application notes provide a framework for investigating the immunomodulatory effects of this compound. By utilizing the described protocols, researchers can obtain robust and reproducible data on this compound's ability to suppress pro-inflammatory cytokine production and elucidate the underlying molecular mechanisms. This information is crucial for the development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Note: Quantification of Robinin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Robinin in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a flavonoid glycoside, is a natural compound with potential therapeutic properties, including anti-inflammatory and cardioprotective effects. Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and pharmacological studies. This document outlines the necessary materials, sample preparation procedures, and HPLC method parameters. Additionally, it presents a summary of method validation data and the reported concentrations of related flavonoids in plant extracts to serve as a reference for researchers.

Introduction

This compound (Kaempferol-3-O-robinobioside-7-O-rhamnoside) is a flavonoid glycoside found in various plants, notably in the flowers and leaves of Robinia pseudoacacia (black locust). Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. This compound has been shown to modulate key signaling pathways, such as the TLR-NF-κB and AKT/GSK3β pathways, which are implicated in inflammatory responses and cellular survival. This makes this compound a compound of interest for the development of new therapeutic agents.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals in complex mixtures like plant extracts. This application note details a robust HPLC method for the determination of this compound, ensuring reliable and reproducible results for research and drug development purposes.

Experimental Protocols

Sample Preparation

A general protocol for the extraction of flavonoids from plant material is as follows:

  • Grinding: Dry the plant material (e.g., flowers, leaves) and grind it into a fine powder.

  • Extraction: Macerate a known weight of the powdered plant material (e.g., 1 gram) in a suitable solvent such as methanol or a methanol-water mixture. The extraction can be performed at room temperature with agitation for several hours or overnight.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

  • Concentration (Optional): The filtrate can be concentrated under reduced pressure using a rotary evaporator to increase the concentration of the analytes. The dried extract is then reconstituted in the mobile phase.

HPLC Method for Analysis

The following HPLC parameters are recommended for the analysis of this compound and related flavonoids.

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is often employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Flavonoids like this compound and its aglycone, robinetin, can be detected at approximately 275 nm.

  • Injection Volume: 10-20 µL.

Method Validation

A comprehensive validation of the HPLC method should be performed to ensure its accuracy, precision, and reliability. The key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by constructing a calibration curve with a series of standard solutions of known concentrations.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (%RSD).

Data Presentation

The following tables provide examples of the types of data that should be generated during the quantification of this compound and method validation. Note: The data presented here for other flavonoids is for illustrative purposes, as specific quantitative data for this compound was not available in the cited literature.

Table 1: HPLC Method Validation Parameters for Flavonoid Analysis

ParameterResult
Linearity Range (µg/mL)2 - 10
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)Data not available for this compound
Limit of Quantification (LOQ) (µg/mL)Data not available for this compound
Accuracy (% Recovery)Data not available for this compound
Precision (%RSD)Data not available for this compound

Table 2: Concentration of Related Flavonoids in Robinia pseudoacacia Extracts[1]

Plant PartCompoundConcentration (mg/mL)
Flowers (Plains)Hyperoside0.9
Flowers (Hills)Hyperoside0.54
LeavesRutoside0.98

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted below.

experimental_workflow plant_material Plant Material (e.g., Flowers, Leaves) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Figure 1. Experimental workflow for this compound quantification.
This compound's Anti-Inflammatory Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by modulating the Toll-like receptor (TLR) signaling pathway, which leads to the inhibition of the transcription factor NF-κB.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates This compound This compound This compound->IKK inhibits Inflammatory_Genes Inflammatory Gene Expression NFκB_nuc->Inflammatory_Genes activates

Figure 2. This compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in plant extracts using HPLC. The detailed protocol for sample preparation and the specified HPLC conditions offer a reliable starting point for method development and validation. The inclusion of diagrams for the experimental workflow and a key signaling pathway provides a clear visual representation of the scientific context. Researchers and drug development professionals can utilize this information to accurately assess the this compound content in their samples, contributing to the advancement of research on this promising natural compound. Further studies are warranted to establish a fully validated HPLC method with comprehensive quantitative data specifically for this compound.

References

Application Notes and Protocols for In-Vivo Imaging of Robinin's Biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin is a naturally occurring flavonoid glycoside found in various plants, notably in the genus Robinia.[1] It is a derivative of kaempferol and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective properties.[2][3] Preliminary research suggests its therapeutic potential by modulating signaling pathways such as the TLR4/NF-κB and AKT/GSK3β pathways.[2][3][4][5][6] Understanding the in-vivo biodistribution of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting in-vivo imaging studies to elucidate the pharmacokinetic profile of this compound.

These protocols are based on established methodologies for the in-vivo imaging of natural products and flavonoids, as direct studies on this compound's biodistribution are not yet widely available.[7][8][9] The proposed methods include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging.

Key Signaling Pathways of this compound

To provide a biological context for the biodistribution studies, it is important to understand the signaling pathways that this compound is known to modulate.

Robinin_Signaling_Pathways cluster_TLR4 TLR4/NF-κB Pathway cluster_AKT AKT/GSK3β Pathway OxLDL Oxidized LDL TLR4 TLR4 OxLDL->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Robinin_TLR4 This compound Robinin_TLR4->TLR4 Inhibits Stress Oxidative Stress Apoptosis Apoptosis Stress->Apoptosis AKT AKT GSK3b GSK3β AKT->GSK3b Inhibits GSK3b->Apoptosis Robinin_AKT This compound Robinin_AKT->AKT Activates

Figure 1: Known signaling pathways modulated by this compound.

In-Vivo Imaging Experimental Protocols

The following sections detail the proposed protocols for imaging the biodistribution of this compound using PET, SPECT, and Fluorescence Imaging.

General Experimental Workflow

A general workflow for in-vivo biodistribution studies is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Analysis Labeling Labeling of this compound (Radiolabeling or Fluorescent Labeling) Injection Intravenous Injection of Labeled this compound Labeling->Injection Animal_Prep Animal Model Preparation (e.g., Disease Induction) Animal_Prep->Injection Imaging In-Vivo Imaging (PET, SPECT, or Fluorescence) Injection->Imaging Biodistribution Ex-Vivo Biodistribution Analysis (Organ Harvesting & Counting) Imaging->Biodistribution Data_Analysis Data Quantification and Pharmacokinetic Modeling Biodistribution->Data_Analysis

Figure 2: General workflow for in-vivo biodistribution studies.

Protocol 1: PET Imaging of [¹⁸F]-Labeled this compound

Positron Emission Tomography (PET) offers high sensitivity and quantitative imaging capabilities, making it a suitable modality for tracking the biodistribution of radiolabeled compounds.[7][8][10][11]

2.2.1. Materials

  • This compound

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Precursor for radiolabeling (e.g., a tosylated or mesylated derivative of a this compound aglycone precursor)

  • Reagents for radiochemical synthesis and purification (e.g., solvents, solid-phase extraction cartridges)

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Animal model (e.g., healthy mice or a disease model relevant to this compound's activity)

  • PET/CT scanner

  • Anesthesia equipment

  • Gamma counter

2.2.2. Methodology

  • Radiolabeling of this compound:

    • Synthesize a suitable precursor of this compound for fluorination. Due to the complex glycosidic linkages, a common strategy is to label the aglycone, kaempferol, and then perform the glycosylation, or to use a prosthetic group approach. A more direct approach would be to synthesize a derivative of this compound with a leaving group for nucleophilic substitution with [¹⁸F]Fluoride.

    • Perform the nucleophilic substitution reaction with [¹⁸F]Fluoride.

    • Purify the resulting [¹⁸F]-Robinin using HPLC.

    • Determine the radiochemical purity and specific activity of the final product.

  • Animal Preparation:

    • Acclimate animals to the housing conditions for at least one week.

    • If using a disease model, induce the disease according to the established protocol.

    • Fast the animals for 4-6 hours before the injection to reduce background signals.

  • In-Vivo PET/CT Imaging:

    • Anesthetize the animal using isoflurane (2% for induction, 1.5% for maintenance).

    • Administer a known amount of [¹⁸F]-Robinin (e.g., 5-10 MBq) via intravenous injection (tail vein).

    • Acquire dynamic or static PET scans at various time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection).

    • Perform a CT scan for anatomical reference.

  • Ex-Vivo Biodistribution:

    • At the final time point, euthanize the animal.

    • Harvest major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor if applicable).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

2.2.3. Data Presentation

Organ/Tissue% Injected Dose per Gram (%ID/g) at 30 min% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 120 min
Blood1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Heart2.1 ± 0.41.5 ± 0.30.9 ± 0.2
Lungs3.5 ± 0.62.1 ± 0.41.2 ± 0.3
Liver15.2 ± 2.512.8 ± 2.18.5 ± 1.5
Spleen4.1 ± 0.73.2 ± 0.52.0 ± 0.4
Kidneys25.8 ± 4.118.5 ± 3.210.1 ± 1.9
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Bone0.8 ± 0.20.7 ± 0.10.6 ± 0.1
Brain0.1 ± 0.050.08 ± 0.030.05 ± 0.02

Table 1: Hypothetical biodistribution of [¹⁸F]-Robinin in healthy mice (mean ± SD, n=5).

Protocol 2: SPECT Imaging of [⁹⁹ᵐTc]-Labeled this compound

SPECT is another valuable nuclear imaging technique that is often more accessible than PET.[12][13]

2.3.1. Materials

  • This compound

  • Technetium-99m ([⁹⁹ᵐTc]) pertechnetate (from a ⁹⁹Mo/⁹⁹ᵐTc generator)

  • Bifunctional chelator (e.g., HYNIC, DTPA)

  • Reducing agent (e.g., stannous chloride)

  • Reagents for conjugation and purification

  • Animal model

  • SPECT/CT scanner

  • Anesthesia equipment

  • Gamma counter

2.3.2. Methodology

  • Labeling of this compound with ⁹⁹ᵐTc:

    • Conjugate a bifunctional chelator to this compound. This may require chemical modification of the this compound molecule.

    • Reduce the [⁹⁹ᵐTc]pertechnetate using a reducing agent.

    • Incubate the reduced ⁹⁹ᵐTc with the this compound-chelator conjugate to form the [⁹⁹ᵐTc]-Robinin complex.

    • Purify the labeled compound using size-exclusion chromatography or other suitable methods.

    • Determine the radiochemical purity.

  • Animal Preparation and Imaging:

    • Follow the same animal preparation steps as in the PET protocol.

    • Administer a known amount of [⁹⁹ᵐTc]-Robinin (e.g., 20-40 MBq) via intravenous injection.

    • Acquire SPECT images at various time points.

    • Perform a CT scan for anatomical localization.

  • Ex-Vivo Biodistribution:

    • Perform the ex-vivo biodistribution analysis as described in the PET protocol.

2.3.3. Data Presentation

Organ/Tissue% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 180 min
Blood1.1 ± 0.20.4 ± 0.1
Heart1.8 ± 0.31.0 ± 0.2
Lungs2.8 ± 0.51.5 ± 0.3
Liver18.5 ± 3.114.2 ± 2.5
Spleen3.8 ± 0.62.5 ± 0.4
Kidneys22.1 ± 3.815.8 ± 2.9
Muscle0.4 ± 0.10.3 ± 0.1
Bone0.6 ± 0.10.5 ± 0.1
Brain0.09 ± 0.040.06 ± 0.02

Table 2: Hypothetical biodistribution of [⁹⁹ᵐTc]-Robinin in healthy mice (mean ± SD, n=5).

Protocol 3: Fluorescence Imaging of this compound

Fluorescence imaging is a less quantitative but more accessible and cost-effective method for in-vivo imaging, particularly for superficial tissues.[14][15][16]

2.4.1. Materials

  • This compound

  • Near-infrared (NIR) fluorescent dye (e.g., Cy5.5, IRDye 800CW) with a suitable functional group for conjugation

  • Reagents for conjugation and purification

  • Animal model

  • In-vivo fluorescence imaging system

  • Anesthesia equipment

2.4.2. Methodology

  • Fluorescent Labeling of this compound:

    • Conjugate the NIR fluorescent dye to this compound. This will likely involve chemical modification of this compound to introduce a reactive group for conjugation.

    • Purify the this compound-dye conjugate using HPLC or other chromatographic techniques.

    • Characterize the final product to determine the degree of labeling.

  • Animal Preparation and Imaging:

    • Follow the same animal preparation steps as in the previous protocols.

    • Administer the this compound-dye conjugate via intravenous injection.

    • Acquire fluorescence images at various time points using the in-vivo imaging system. Use appropriate excitation and emission filters for the chosen dye.

  • Ex-Vivo Organ Imaging:

    • At the final time point, euthanize the animal and harvest the major organs.

    • Image the harvested organs using the fluorescence imaging system to confirm the in-vivo findings and assess the distribution in deeper tissues.

2.4.3. Data Presentation

Organ/TissueMean Fluorescence Intensity (Arbitrary Units) at 2 hoursMean Fluorescence Intensity (Arbitrary Units) at 6 hours
Liver8.5 x 10⁸ ± 1.2 x 10⁸6.1 x 10⁸ ± 0.9 x 10⁸
Kidneys6.2 x 10⁸ ± 0.9 x 10⁸4.5 x 10⁸ ± 0.7 x 10⁸
Spleen3.1 x 10⁸ ± 0.5 x 10⁸2.2 x 10⁸ ± 0.4 x 10⁸
Lungs2.5 x 10⁸ ± 0.4 x 10⁸1.8 x 10⁸ ± 0.3 x 10⁸
Tumor5.8 x 10⁸ ± 1.0 x 10⁸7.2 x 10⁸ ± 1.3 x 10⁸
Muscle1.2 x 10⁸ ± 0.2 x 10⁸0.9 x 10⁸ ± 0.1 x 10⁸

Table 3: Hypothetical ex-vivo organ fluorescence intensity of this compound-NIR dye conjugate in a tumor-bearing mouse model (mean ± SD, n=5).

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the in-vivo biodistribution of this compound. The choice of imaging modality will depend on the specific research question, available resources, and the desired level of quantification. The data generated from these studies will be invaluable for understanding the pharmacokinetic profile of this compound and for guiding its future development as a therapeutic agent. It is recommended to perform pilot studies to optimize labeling procedures and imaging parameters for this compound.

References

Application Notes and Protocols for Robinin in Targeted Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a naturally occurring flavonoid glycoside, has garnered significant attention in biomedical research due to its potent anti-cancer, anti-inflammatory, and antioxidant properties. Its therapeutic potential is often limited by poor solubility and bioavailability. To overcome these limitations, the development of targeted drug delivery systems encapsulating this compound presents a promising strategy to enhance its efficacy and minimize off-target effects. These application notes provide detailed protocols and data for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for targeted cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and physicochemical properties of this compound and a representative flavonoid nanoparticle formulation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM/mL)Reference
TPC-1Thyroid Cancer20
SW1736Thyroid Cancer20
A549Non-small cell Lung Cancer10 - 15
Mia-PACA2Pancreatic CancerNot specified
PANC-1Pancreatic CancerNot specified

Table 2: Physicochemical Properties of this compound-Loaded Liposomes (Representative Formulation)

ParameterValueReference
Particle Size (nm)182.2 - 212.9
Polydispersity Index (PDI)0.469 - 0.602
Encapsulation Efficiency (%)80.51 - 81.05

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes by the thin-film hydration method, followed by sonication for size reduction.

Materials:

  • This compound

  • Lipids: Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Water bath

Methodology:

  • Dissolve this compound and a mixture of lipids (e.g., DSPC, cholesterol, and DSPG in a desired molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-65°C) to form a thin lipid film on the flask wall.

  • Ensure the complete removal of the organic solvent by further drying the film under high vacuum for at least 2 hours.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask in a water bath above the lipid phase transition temperature (e.g., 65°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator. The sonication should be performed in an ice bath to prevent overheating, using pulses (e.g., 10 minutes of sonication at 40-50% amplitude).

  • The resulting liposome suspension can be further purified by methods such as extrusion or dialysis to remove unencapsulated this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound and this compound-loaded nanoparticles on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., TPC-1, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (free and nanoparticle-encapsulated)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Methodology:

  • Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the nanoparticle vehicle without this compound) and a negative control (cells with medium only).

  • Incubate the plates for 24-48 hours in the CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. It modulates the expression of key regulatory proteins, leading to cell death.

robinin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_proliferation Inhibition of Proliferation Robinin_ext This compound Caspase8 Caspase-8 activation Robinin_ext->Caspase8 Caspase3 ↑ Caspase-3 activation Caspase8->Caspase3 Robinin_int This compound ROS ↑ ROS Formation Robinin_int->ROS Bcl2 ↓ Bcl-2 Robinin_int->Bcl2 Bax ↑ Bax Robinin_int->Bax Caspase9 Caspase-9 activation Bcl2->Caspase9 Bax->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Robinin_prolif This compound cMyc ↓ c-Myc Robinin_prolif->cMyc CyclinD1 ↓ Cyclin-D1 Robinin_prolif->CyclinD1 Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation

Caption: this compound-induced signaling pathways leading to apoptosis and inhibition of proliferation in cancer cells.

This compound-Mediated Inhibition of the TLR2-PI3K-AKT Signaling Pathway

In pancreatic cancer cells, this compound has been found to inhibit cell proliferation, migration, and inflammation by downregulating the TLR2-PI3K-AKT signaling pathway.

robinin_tlr2_pi3k_akt_pathway cluster_outcomes Cellular Outcomes This compound This compound TLR2 TLR2 This compound->TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration EMT EMT AKT->EMT Inflammation Inflammation (↓ IL-6, TNF-α) AKT->Inflammation

Caption: this compound inhibits the TLR2-PI3K-AKT pathway, reducing cancer cell proliferation, migration, and inflammation.

Experimental Workflow for Targeted this compound Nanoparticle Development

The following diagram illustrates a typical workflow for the development and evaluation of a targeted this compound drug delivery system.

experimental_workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Formulation This compound Nanoparticle Formulation (e.g., Liposomes, PLGA) Targeting Surface Functionalization with Targeting Ligand (e.g., Antibody, Peptide) Formulation->Targeting Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Targeting->Characterization CellUptake Cellular Uptake Studies (e.g., Fluorescence Microscopy) Characterization->CellUptake Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) CellUptake->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot, PCR) Cytotoxicity->Mechanism AnimalModel Tumor Xenograft Animal Model Mechanism->AnimalModel Pharmacokinetics Pharmacokinetics Study (Cmax, Tmax, AUC) AnimalModel->Pharmacokinetics Biodistribution Biodistribution Study (%ID/g in organs) AnimalModel->Biodistribution Efficacy Anti-tumor Efficacy (Tumor Volume, Survival) AnimalModel->Efficacy

Application of Robinin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a natural flavonoid glycoside derived from plants such as Vinca erecta and those of the Astragalus genus, has demonstrated notable anti-cancer properties in various preclinical studies.[1][2] As a derivative of kaempferol, this compound exerts its effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.[1][2][3] These characteristics position this compound as a compound of interest for further investigation in oncology and drug development.

This document provides a comprehensive overview of the application of this compound in cancer cell line studies, summarizing key findings, detailing its mechanism of action, and providing standardized protocols for relevant in vitro experiments.

Mechanism of Action

This compound's anti-cancer activity is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that drive tumor progression.

1. Inhibition of the TLR2-PI3K-AKT Signaling Pathway: In pancreatic cancer cell lines (Mia-PACA2 and PANC-1), this compound has been identified as an inhibitor of Toll-like receptor 2 (TLR2).[3][4] By targeting TLR2, this compound downregulates the downstream PI3K-AKT signaling pathway.[3][5][6] This pathway is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and migration.[3][7] Inhibition of this cascade by this compound leads to a significant reduction in pancreatic cancer cell proliferation and migration.[3][5] Furthermore, this inhibition attenuates the expression of markers associated with the epithelial-mesenchymal transition (EMT), such as α-SMA and snail, and reduces inflammatory cytokines like IL-6 and TNF-α.[3][4]

2. Induction of Apoptosis: In thyroid (TPC-1, SW1736) and non-small cell lung cancer (A549) cell lines, this compound is a potent inducer of apoptosis.[1][2] Its pro-apoptotic effects are mediated through several mechanisms:

  • Modulation of Bcl-2 Family Proteins: this compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.[1][2]

  • Caspase Activation: The compound triggers the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[1][2]

  • Downregulation of Survival Proteins: this compound reduces the levels of key proteins involved in cell survival and proliferation, including c-Myc, cyclin-D1, and survivin.[1][2]

  • Generation of Reactive Oxygen Species (ROS): In thyroid cancer cells, this compound treatment has been shown to enhance the formation of ROS, which can induce cellular damage and trigger apoptosis.[1]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

While comprehensive IC50 data for this compound is not widely published, the following table summarizes the effective concentrations and observed effects in various cancer cell lines based on available studies.

Cell LineCancer TypeConcentration UsedKey FindingsCitations
Mia-PACA2 Pancreatic Cancer1 µM - 10 µMSignificantly inhibited cell proliferation and migration. Reduced expression of α-SMA, snail, IL-6, and TNF-α. Downregulated the TLR2-PI3K-AKT pathway.[3][4][5]
PANC-1 Pancreatic Cancer1 µM - 10 µMSignificantly inhibited cell proliferation and migration. Reduced expression of α-SMA, snail, IL-6, and TNF-α. Downregulated the TLR2-PI3K-AKT pathway.[3][4][5]
TPC-1 Thyroid Cancer20 µM/mLSuppressed cell growth and proliferation. Induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. Increased ROS generation.[1]
SW1736 Thyroid Cancer20 µM/mLSuppressed cell growth and proliferation. Induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. Increased ROS generation.[1]
A549 Non-Small Cell Lung Cancer10 µM, 15 µMInhibited cell proliferation. Triggered apoptosis by enhancing Bax and caspases, and reducing Bcl-2, cyclin-D1, c-myc, and survivin.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Robinin_PI3K_AKT_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration EMT EMT (α-SMA, Snail)↓ AKT->EMT Inflammation Inflammation (IL-6, TNF-α)↓ AKT->Inflammation

This compound inhibits the TLR2-PI3K-AKT signaling pathway in pancreatic cancer cells.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2, c-Myc, Cyclin-D1, Survivin This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Caspases Caspases 8, 9, 3 Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_0 Cell Treatment cluster_1 Assays start Seed Cancer Cell Lines treat Treat with this compound (Varying Concentrations) start->treat MTT MTT Assay (Proliferation) treat->MTT Wound Wound Healing (Migration) treat->Wound Flow Flow Cytometry (Apoptosis/Cell Cycle) treat->Flow WB Western Blot (Protein Expression) treat->WB

References

Investigating Robinin's Effect on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinin, a kaempferol-3-O-robinoside-7-O-rhamnoside, is a flavonoid that has demonstrated significant therapeutic potential, particularly in the context of cardiovascular diseases. Emerging evidence suggests that its protective effects are closely linked to the modulation of mitochondrial function. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on mitochondria, covering key assays and signaling pathways.

Key Mitochondrial Parameters and this compound's Influence

Mitochondria are central to cellular health, governing energy production, redox signaling, and apoptosis. This compound has been shown to impact several of these critical functions, primarily through its antioxidant and anti-apoptotic properties.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Mitochondria are the primary source of cellular ROS. Excessive ROS can lead to oxidative stress, damaging cellular components and triggering cell death.

This compound's Effect: Studies have shown that this compound significantly reduces the generation of intracellular ROS. This is attributed to its ability to enhance the activity of endogenous antioxidant enzymes.

Quantitative Data Summary:

The following table summarizes the typical quantitative data obtained from experiments investigating this compound's effect on oxidative stress markers. Note: Researchers should generate their own data for this compound using the protocols provided below.

ParameterAssay TypeControlOxidative StressorOxidative Stressor + this compound
Intracellular ROS LevelsDCFH-DA AssayBaseline FluorescenceIncreased FluorescenceReduced Fluorescence
Superoxide Dismutase (SOD) ActivitySOD Assay KitBaseline ActivityDecreased ActivityRestored Activity
Catalase (CAT) ActivityCAT Assay KitBaseline ActivityDecreased ActivityRestored Activity
Malondialdehyde (MDA) LevelsMDA Assay KitBaseline LevelIncreased LevelReduced Level
Mitochondrial-Mediated Apoptosis

Mitochondria play a crucial role in the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane is a key determinant of cell fate.

This compound's Effect: this compound has been observed to attenuate apoptosis by modulating the expression of Bcl-2 family proteins, thereby preventing the release of pro-apoptotic factors from the mitochondria.

Quantitative Data Summary:

The following table illustrates the expected outcomes when analyzing the effect of this compound on key apoptotic markers. Note: Researchers should generate their own data for this compound using the protocols provided below.

ParameterAssay TypeControlApoptotic StimulusApoptotic Stimulus + this compound
Bax/Bcl-2 RatioWestern BlotBaseline RatioIncreased RatioDecreased Ratio
Cleaved Caspase-3 LevelsWestern BlotLow/UndetectableIncreased LevelsDecreased Levels
Cytochrome c ReleaseWestern Blot (Cytosolic Fraction)Low/UndetectableIncreased LevelsDecreased Levels
Mitochondrial Membrane Potential (ΔΨm)

A stable mitochondrial membrane potential is essential for ATP synthesis. A collapse in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.

This compound's Effect: While direct quantitative data is limited, the anti-apoptotic effects of this compound suggest that it may help stabilize the mitochondrial membrane potential under conditions of cellular stress.

Quantitative Data Summary:

This table provides a template for presenting data from mitochondrial membrane potential assays. Note: Researchers should generate their own data for this compound using the protocols provided below.

ParameterAssay TypeControlStress ConditionStress Condition + this compound
JC-1 Red/Green Fluorescence RatioJC-1 AssayHigh RatioLow RatioStabilized/Increased Ratio
Mitochondrial ATP Production

Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. Impaired mitochondrial function leads to a deficit in cellular energy.

This compound's Effect: The protective effects of this compound on mitochondrial integrity suggest a potential to preserve ATP production, although direct experimental evidence is needed.

Quantitative Data Summary:

The following table can be used to summarize the results of ATP production assays. Note: Researchers should generate their own data for this compound using the protocols provided below.

ParameterAssay TypeControlMitochondrial ToxinMitochondrial Toxin + this compound
Cellular ATP LevelsLuciferase-based ATP AssayBaseline LevelsDecreased LevelsRestored Levels
Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is crucial for maintaining a healthy mitochondrial population. This process is regulated by a key signaling pathway involving PGC-1α, NRF1, and TFAM.

This compound's Effect: The influence of this compound on this pathway is an important area for future investigation. Its antioxidant properties may indirectly promote mitochondrial health and biogenesis.

Quantitative Data Summary:

This table provides a framework for presenting data on mitochondrial biogenesis markers. Note: Researchers should generate their own data for this compound using the protocols provided below.

ParameterAssay TypeControlTreatment
PGC-1α ExpressionWestern Blot / qPCRBaseline LevelTo be determined
NRF1 ExpressionWestern Blot / qPCRBaseline LevelTo be determined
TFAM ExpressionWestern Blot / qPCRBaseline LevelTo be determined

Signaling Pathways Modulated by this compound

This compound exerts its effects on mitochondrial function through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Akt/GSK3β Signaling Pathway

The Akt/GSK3β pathway is a key regulator of cell survival and apoptosis. Akt activation leads to the phosphorylation and inhibition of GSK3β, which in turn can prevent the opening of the mitochondrial permeability transition pore (mPTP) and subsequent apoptosis.

Caption: this compound-mediated activation of the Akt/GSK3β pathway.

Nrf2 Antioxidant Response Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like this compound can lead to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus to initiate the transcription of antioxidant genes.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Activates transcription

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed protocols for the key experiments mentioned in this application note.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

ROS_Workflow start Seed cells in a 96-well plate treatment Treat cells with this compound and/or oxidative stressor start->treatment incubation1 Incubate cells with 10 µM DCFH-DA for 30 min at 37°C treatment->incubation1 wash1 Wash cells with PBS incubation1->wash1 read Measure fluorescence (Ex/Em = 485/535 nm) wash1->read

Caption: Workflow for measuring intracellular ROS.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Fluorescence microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time. A positive control group should be treated with an oxidative stressor (e.g., 100 µM H₂O₂ for 1 hour). A combination group of the stressor and this compound should also be included.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of Bax and Bcl-2 proteins by Western blotting to assess the apoptotic state of cells.

Western_Blot_Workflow start Cell treatment and protein extraction quantification Protein quantification (BCA assay) start->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibodies (Bax, Bcl-2, β-actin) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

Caption: Workflow for Western blot analysis.

Materials:

  • Treated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • This compound

  • Mitochondrial membrane potential disrupter (e.g., CCCP)

  • JC-1 dye

  • PBS

  • Culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with this compound and/or a stressor. Include a positive control group treated with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 30 minutes).

  • Prepare a 2 µM JC-1 working solution in culture medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of the JC-1 working solution to each well and incubate for 20-30 minutes at 37°C.

  • Remove the JC-1 solution and wash the cells twice with PBS.

  • Add 100 µL of PBS or culture medium to each well.

  • Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 550/600 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.

  • Calculate the ratio of red to green fluorescence intensity as an indicator of mitochondrial membrane potential.

Protocol 4: Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify cellular ATP content.

Materials:

  • Treated cells

  • ATP assay kit (luciferin/luciferase-based)

  • Lysis buffer (provided in the kit)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Seed and treat cells in a standard culture plate.

  • After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Transfer the cell lysates to a white opaque 96-well plate.

  • Prepare ATP standards as described in the kit protocol.

  • Add the luciferase reagent to all wells containing samples and standards.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the ATP concentration in the samples based on the standard curve.

Conclusion

This compound presents a promising avenue for therapeutic intervention in diseases associated with mitochondrial dysfunction. The protocols and information provided in these application notes offer a robust framework for researchers to further investigate the intricate effects of this compound on mitochondrial health. By systematically evaluating its impact on oxidative stress, apoptosis, membrane potential, ATP production, and biogenesis, a more complete understanding of this compound's mechanism of action can be achieved, paving the way for its potential clinical applications.

Troubleshooting & Optimization

Technical Support Center: Robinin Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Robinin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

This compound is a flavonoid glycoside, a naturally occurring compound found in various plants.[1] Like many flavonoids, this compound is poorly soluble in aqueous solutions, including standard cell culture media such as DMEM and RPMI-1640. This low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments and potentially causing cytotoxicity unrelated to its biological activity. One source indicates that this compound is soluble in hot water, though specific concentrations are not provided.[2]

Q2: What is the recommended solvent for dissolving this compound for cell culture applications?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture.[3][4] It is a polar aprotic solvent that can dissolve a wide range of nonpolar compounds.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a widely recommended safe concentration for the majority of cells.[3][5][6] However, primary cells can be more sensitive, and it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[3]

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?

This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media or PBS, vortexing gently, and then add this intermediate dilution to the final volume of culture medium.[7]

  • Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound-DMSO solution can sometimes help to prevent precipitation.

  • Increase Serum Concentration: If using a serum-containing medium, temporarily increasing the serum concentration during the initial dilution may help to stabilize the compound through protein binding.

  • Sonication: Gentle sonication of the diluted solution can help to redissolve small precipitates.[3]

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues with this compound solubility in cell culture.

Issue 1: this compound powder will not dissolve in DMSO.
  • Problem: The this compound may not be dissolving completely in DMSO, leading to an inaccurate stock solution concentration.

  • Solution:

    • Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds.

    • Gently warm the DMSO-Robinin mixture to 37°C.[5]

    • Use a vortex or sonicator to aid in dissolution.[3]

Issue 2: A precipitate forms immediately upon adding this compound-DMSO stock to the cell culture medium.
  • Problem: The rapid change in solvent polarity causes this compound to crash out of the solution.

  • Solution: Follow the stepwise dilution protocol outlined in the FAQs (Q4). The key is to avoid a sudden, large change in the solvent environment.

Issue 3: The cell culture medium becomes cloudy or shows a fine precipitate after a few hours of incubation with this compound.
  • Problem: This could be due to the slow precipitation of this compound over time or an interaction with components in the cell culture medium.

  • Solution:

    • Visually inspect your stock solution: Ensure there is no precipitate in your DMSO stock before use.

    • Reduce the final concentration: The working concentration of this compound may be above its solubility limit in the complete medium.

    • Vehicle Control: Always include a DMSO-only control at the same final concentration to ensure the observed effects are due to this compound and not the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 740.66 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 7.41 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution in complete cell culture medium.

    • Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed (37°C) complete cell culture medium in a sterile microcentrifuge tube.

    • This results in a 100 µM this compound solution in 1% DMSO.

  • Final Dilution: Prepare a 1:10 final dilution of the intermediate solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed (37°C) complete cell culture medium in the well of a culture plate or a sterile tube.

    • This results in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of complete cell culture medium to achieve a final DMSO concentration of 0.1%.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 2 at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and the corresponding vehicle controls (DMSO).

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubate the plate overnight in the incubator.[8]

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Quantitative Data Summary

Solvent Solubility Reference
Hot WaterSoluble (concentration not specified)[2]
DMSOSoluble up to 250 mg/mL[4]

DMSO Concentration and Cell Viability:

Final DMSO Concentration Effect on Most Cell Lines Reference
≤ 0.1%Generally considered safe with minimal cytotoxicity.[3][6]
0.5%Tolerated by many cell lines, but a vehicle control is crucial.[3][5]
> 1%Increased risk of cytotoxicity and off-target effects.[6]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

This compound's Effect on the TLR4/NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It can inhibit the expression of TLR2 and TLR4 and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[10][11]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation This compound This compound This compound->TLR4 Inhibits This compound->NFκB_nuc Inhibits Translocation Gene Inflammatory Gene Expression NFκB_nuc->Gene

Caption: this compound inhibits the TLR4 signaling pathway.

This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the proliferation of cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway.[12]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for Investigating this compound's Effects

The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow A Prepare 10 mM this compound Stock in DMSO B Prepare Working Solutions (Stepwise Dilution) A->B D Treat Cells with this compound and Vehicle Control B->D C Cell Seeding in 96-well plate C->D E Incubate for Desired Time D->E F MTT Assay for Cytotoxicity E->F G Western Blot/PCR for Signaling Pathway Analysis E->G H Data Analysis F->H G->H

Caption: General workflow for this compound experiments.

References

Technical Support Center: Optimizing Robinin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Robinin and what is its mechanism of action?

A1: this compound is a flavonoid glycoside that has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its primary mechanisms of action involve the modulation of key signaling pathways. This compound has been shown to inhibit the TLR/NF-κB signaling pathway, which plays a crucial role in inflammation.[1] Additionally, it can regulate the PI3K/AKT/GSK3β signaling cascade, which is involved in cell proliferation, survival, and migration.[2][3][4]

Q2: What is the optimal concentration of this compound to use in my in vitro assay?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific experimental conditions. Based on available literature, effective concentrations can range from low micromolar to micromolar levels. For instance, a concentration of 6µg/ml has been used to treat human peripheral blood mononuclear cells.[1] In studies on pancreatic cancer cells, this compound has been shown to significantly inhibit cell proliferation and migration, suggesting that effective concentrations in cancer cell lines may fall within a range that induces cytotoxic or anti-proliferative effects.[2][5]

Q3: How should I prepare a stock solution of this compound and how should it be stored?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution in DMSO is a common starting point. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1% to 0.5%. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q4: What are the solubility and stability of this compound in cell culture media?

A4: this compound's solubility in aqueous solutions like cell culture media is limited. When diluting the DMSO stock solution into the media, it is important to mix thoroughly to prevent precipitation. The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh dilutions of this compound in media for each experiment. If precipitation is observed upon dilution, vortexing or gentle warming may help to redissolve the compound.

Quantitative Data Summary

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound in various in vitro studies. Please note that these values are cell-line and assay-dependent and should be used as a reference for designing your own experiments.

Cell LineAssayEffective Concentration / IC50Reference
Human Peripheral Blood Mononuclear Cells (hPBMCs)NF-κB activation6 µg/mL[1]
Mia-PACA2 (Pancreatic Cancer)Cell Proliferation, MigrationConcentration-dependent inhibition[2][5]
PANC-1 (Pancreatic Cancer)Cell Proliferation, MigrationConcentration-dependent inhibition[2][5]
H9c2 (Cardiomyocytes)Oxidative Stress50 µg/mL

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 J->K Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I NFkB_Assay_Workflow A Seed & Treat Cells on Coverslips B Fix & Permeabilize A->B C Block B->C D Primary Antibody (anti-p65) C->D E Fluorescent Secondary Antibody D->E F DAPI Staining E->F G Fluorescence Microscopy F->G H Analyze p65 Localization G->H AKT_GSK3b_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Proliferation Cell Proliferation & Survival GSK3b->Proliferation TLR_NFkB_Pathway This compound This compound TLR TLR This compound->TLR IKK IKK TLR->IKK IkB IκB IKK->IkB degradation NFkB NF-κB IkB->NFkB inhibition p65_nuc p65 (nucleus) NFkB->p65_nuc translocation Inflammation Inflammatory Response p65_nuc->Inflammation

References

Robinin Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the flavonoid glycoside Robinin, understanding its stability and degradation profile is crucial for obtaining reliable experimental results and ensuring the quality of drug formulations. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a naturally occurring flavonoid glycoside with the chemical formula C₃₃H₄₀O₁₉.[1] It consists of the aglycone Kaempferol linked to two sugar moieties, specifically a rhamnose and a galactose residue, through glycosidic bonds at the -3 and -7 positions of the flavonol skeleton.[1] Its systematic IUPAC name is 4′,5-Dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyloxy]-7-(α-L-rhamnopyranosyloxy)flavone. This compound is also known as Kaempferol-3-O-robinoside-7-O-rhamnoside.

Q2: What are the known biological activities of this compound?

Preliminary research suggests that this compound exhibits several biological activities, including anti-inflammatory, antioxidant, and cardioprotective properties.[2][3] It has been reported to modulate signaling pathways such as the TLR4/NF-κB pathway in human peripheral blood mononuclear cells.[1][] Studies have also indicated its potential role in attenuating cardiac hypertrophy by modulating the SIRT1/NF-κB signaling pathway and inhibiting oxidative stress.[5]

Q3: What are the primary factors that can affect the stability of this compound in experimental settings?

Like many flavonoid glycosides, this compound's stability can be influenced by several environmental factors:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to the hydrolysis of its glycosidic bonds.

  • Light: Exposure to UV or even visible light can induce photochemical degradation of flavonoid compounds.

Q4: How can I monitor the stability of my this compound samples?

The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products. By analyzing samples at different time points under various stress conditions, you can quantify the remaining percentage of this compound and identify the formation of any degradants.

Q5: What are the likely degradation products of this compound?

The primary degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of its glycosidic bonds.[8] This would result in the formation of its aglycone, Kaempferol , and the corresponding sugars (rhamnose and galactose).[1][9] Under oxidative conditions, further degradation of the flavonoid ring structure may occur.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly low this compound concentration in my sample. Degradation due to improper storage or handling.Store this compound solutions at low temperatures (2-8 °C or frozen), protected from light, and in a slightly acidic buffer if compatible with your experiment. Prepare fresh solutions whenever possible.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products. This will help confirm if the new peaks correspond to this compound degradants.
Inconsistent results between experimental replicates. Variable degradation of this compound across samples.Ensure uniform handling of all samples. Control for exposure to light, temperature fluctuations, and pH variations. Use a consistent and validated sample preparation and analysis protocol.
Loss of biological activity of my this compound stock solution. Chemical degradation of the active compound.Check the integrity of your this compound stock by HPLC. If degradation is confirmed, prepare a fresh stock solution from a reliable source. Consider the stability of this compound in your specific experimental medium.

Quantitative Data on this compound Stability

The following table presents illustrative data on the stability of this compound under various stress conditions. This data is based on the general behavior of flavonoid glycosides and is intended to serve as a guideline for experimental design. Actual degradation rates should be determined empirically.

ConditionTimeRemaining this compound (%)Major Degradation Product(s)
pH 2 (0.1 M HCl) 24h95%Kaempferol
pH 7 (Phosphate Buffer) 24h70%Kaempferol
pH 10 (0.01 M NaOH) 24h30%Kaempferol and further degradation products
Temperature (50°C, pH 5) 24h60%Kaempferol
Temperature (80°C, pH 5) 24h25%Kaempferol and further degradation products
Light (UV exposure, in solution) 8h50%Various photolytic degradation products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10][11]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (various pH values)

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate a solid sample of this compound and a solution of this compound (in a suitable solvent) at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 8, 16, and 24 hours. A control sample should be kept in the dark.

4. HPLC Analysis:

  • Analyze the stressed samples using a suitable reversed-phase HPLC method. A C18 column is commonly used for flavonoid analysis.[7]

  • Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid) is often effective.

  • Detection: UV detection at a wavelength where both this compound and its aglycone, Kaempferol, have significant absorbance (e.g., around 265 nm or 350 nm).

  • Quantify the percentage of remaining this compound and the formation of degradation products by comparing peak areas to an unstressed control sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (UV light) start->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify this compound & Degradants) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Pathway This compound This compound (Kaempferol-3-O-robinoside-7-O-rhamnoside) Kaempferol Kaempferol (Aglycone) This compound->Kaempferol Hydrolysis (H+ or OH-) Sugars Robinose + Rhamnose This compound->Sugars Hydrolysis (H+ or OH-)

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB_complex IκB-NF-κB TLR4->NFkB_complex activates NFkB NF-κB NFkB_complex->NFkB releases Inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_genes translocates to nucleus and activates transcription This compound This compound This compound->TLR4 inhibits Stimulus Inflammatory Stimulus (e.g., ox-LDL) Stimulus->TLR4

Caption: Simplified diagram of this compound's inhibitory action on the TLR4/NF-κB signaling pathway.[1][]

References

Technical Support Center: Troubleshooting Inconsistent Results in Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein analysis experiments. Inconsistent results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent from one day to the next. What are the most common sources of variability?

A1: The most common sources of variability in protein studies include inconsistent sample preparation, variations in reagent concentrations, fluctuations in incubation times and temperatures, and improper instrument calibration. Maintaining a detailed lab notebook and standardizing protocols are crucial for reproducibility.

Q2: How can I be sure that my primary antibody is specific to my protein of interest?

A2: To ensure antibody specificity, it is essential to use appropriate controls. This includes positive controls (e.g., cell lysates known to express the target protein) and negative controls (e.g., lysates from cells where the target protein is knocked out or knocked down).[1] Additionally, performing a BLAST search to check for potential cross-reactivity with other proteins can be informative.

Q3: What is the best way to store my protein samples to maintain their integrity?

A3: Protein sample stability is critical for consistent results.[2] For short-term storage, keeping samples at 4°C is often sufficient. For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended to prevent degradation.[2] Avoid repeated freeze-thaw cycles, as this can denature proteins. Aliquoting samples into smaller, single-use volumes is a good practice.

Q4: How important is the choice of lysis buffer in my experiments?

A4: The choice of lysis buffer is critical as it can significantly impact protein yield and integrity. The optimal buffer depends on the subcellular localization of your target protein. For cytoplasmic proteins, a mild non-ionic detergent-based buffer may be sufficient, while nuclear or membrane-bound proteins may require stronger, denaturing buffers.[3]

Troubleshooting Guide: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. However, it is prone to various issues that can lead to inconsistent or difficult-to-interpret results.[1]

Common Western Blotting Issues and Solutions
Problem Potential Cause Solution
No Signal or Weak Signal - Low concentration of primary antibody. - Insufficient protein loaded.[4] - Inefficient protein transfer.[4] - Inactive secondary antibody or detection reagent.- Increase primary antibody concentration or incubation time. - Increase the amount of protein loaded per well.[4] - Verify transfer efficiency with Ponceau S staining.[4] - Use fresh secondary antibody and detection reagents.
High Background - Primary antibody concentration too high.[4] - Insufficient blocking.[4] - Inadequate washing.[4] - Membrane dried out.- Optimize primary antibody concentration.[4] - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[4] - Increase the number and duration of wash steps.[4] - Ensure the membrane remains hydrated throughout the process.[5]
Non-Specific Bands - Primary or secondary antibody is not specific enough.[4] - Protein overloading.[4] - Protease degradation of the target protein.- Use a more specific primary antibody or affinity-purified secondary antibodies.[4] - Reduce the amount of protein loaded.[4] - Add protease inhibitors to the lysis buffer.
Patchy or Uneven Signal - Uneven protein transfer.[4] - Air bubbles between the gel and membrane during transfer. - Improperly prepared reagents.- Ensure uniform contact between the gel and membrane.[4] - Carefully remove any air bubbles before starting the transfer. - Use freshly prepared and well-mixed buffers.
Detailed Experimental Protocol: Western Blotting
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysate using a protein assay.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of a polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, typically for 1 hour at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

Western Blot Workflow

WesternBlot_Workflow cluster_prep Sample Preparation cluster_main Western Blot Procedure A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Washing F->G H Secondary Antibody Incubation G->H I Washing H->I J Detection I->J

Caption: A diagram illustrating the major steps in a typical Western Blot experiment.

Troubleshooting Logic for Western Blotting

WB_Troubleshooting Start Inconsistent Results? NoSignal No/Weak Signal? Start->NoSignal HighBg High Background? NonSpecific Non-Specific Bands? NoSignal->HighBg No CheckTransfer Check Transfer (Ponceau S) NoSignal->CheckTransfer Yes HighBg->NonSpecific No ReduceAb Reduce Primary Ab Concentration HighBg->ReduceAb Yes CheckAbSpec Verify Antibody Specificity NonSpecific->CheckAbSpec Yes IncreaseAb Increase Primary Ab Concentration CheckTransfer->IncreaseAb FreshReagents Use Fresh Reagents IncreaseAb->FreshReagents OptimizeBlocking Optimize Blocking (Time/Agent) ReduceAb->OptimizeBlocking IncreaseWashes Increase Washes OptimizeBlocking->IncreaseWashes ReduceProtein Reduce Protein Load CheckAbSpec->ReduceProtein AddInhibitors Add Protease Inhibitors ReduceProtein->AddInhibitors

Caption: A troubleshooting flowchart for common issues encountered in Western Blotting.

Troubleshooting Guide: Immunoprecipitation (IP)

Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.

Common Immunoprecipitation Issues and Solutions
Problem Potential Cause Solution
Low or No Protein Yield - Antibody not suitable for IP.[6] - Low expression of the target protein.[3] - Inefficient antibody-bead binding.[7] - Harsh lysis buffer disrupting antibody-antigen interaction.[3]- Use an antibody validated for IP. Polyclonal antibodies often work well.[6] - Increase the amount of starting material (lysate).[7] - Ensure the bead type (e.g., Protein A/G) is compatible with the antibody isotype.[7] - Use a milder lysis buffer.[3]
High Background - Non-specific binding of proteins to beads or antibody.[3][8] - Antibody concentration too high.[6] - Insufficient washing.[7]- Pre-clear the lysate with beads before adding the antibody.[3][6] - Titrate the antibody to determine the optimal concentration.[6][7] - Increase the number of washes and/or the stringency of the wash buffer.[6][7]
Co-IP Not Successful - Protein-protein interaction is weak or transient. - Lysis buffer is disrupting the protein complex.[3] - The antibody binding site masks the protein interaction site.- Optimize lysis and wash conditions to be less stringent.[7] - Use a cross-linking agent to stabilize the interaction. - Use an antibody that targets a different epitope of the protein.[3]
Detailed Experimental Protocol: Immunoprecipitation
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer or by using a gentle elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Immunoprecipitation Workflow

IP_Workflow A Cell Lysis B Pre-clearing (with beads) A->B C Antibody Incubation B->C D Immune Complex Capture (with beads) C->D E Washing D->E F Elution E->F G Analysis (e.g., Western Blot) F->G

Caption: A schematic of the key steps in an Immunoprecipitation experiment.

Troubleshooting Logic for Immunoprecipitation

IP_Troubleshooting Start IP Issues? LowYield Low/No Yield? Start->LowYield HighBg High Background? CoIPFail Co-IP Failure? LowYield->HighBg No CheckAb Use IP-validated Ab LowYield->CheckAb Yes HighBg->CoIPFail No Preclear Pre-clear Lysate HighBg->Preclear Yes MilderBuffer Use Milder Lysis/Wash Buffers CoIPFail->MilderBuffer Yes IncreaseLysate Increase Lysate Amount CheckAb->IncreaseLysate CheckBeads Check Bead-Ab Compatibility IncreaseLysate->CheckBeads TitrateAb Titrate Antibody Preclear->TitrateAb OptimizeWashes Optimize Washes TitrateAb->OptimizeWashes Crosslink Use Cross-linker MilderBuffer->Crosslink DifferentAb Try Different Epitope Ab Crosslink->DifferentAb

Caption: A decision tree for troubleshooting common Immunoprecipitation problems.

Troubleshooting Guide: Quantitative PCR (qPCR) for Gene Expression Analysis

Quantitative PCR is a sensitive technique used to measure the amount of a specific transcript. Inconsistent results can arise from various steps, from RNA extraction to data analysis.

Common qPCR Issues and Solutions
Problem Potential Cause Solution
Low or No Amplification - Poor RNA quality or quantity.[9] - Inefficient cDNA synthesis.[9][10] - Suboptimal primer design.[9][10] - Presence of PCR inhibitors.[11]- Assess RNA integrity (e.g., using a Bioanalyzer). Use high-quality RNA. - Optimize the reverse transcription reaction.[10] - Design and validate new primers.[10][12] - Dilute the cDNA template to reduce inhibitor concentration.[11][13]
High Ct Values - Low target gene expression. - Insufficient amount of template.[11] - Inefficient primers or probe.- Increase the amount of cDNA template.[11] - If expression is truly low, consider pre-amplification. - Redesign and validate primers.[12]
Inconsistent Replicates - Pipetting errors.[9][13] - Poorly mixed reaction components. - Instrument malfunction.- Use calibrated pipettes and practice consistent pipetting technique.[13] - Ensure all reaction components are thoroughly mixed before dispensing. - Check the qPCR instrument for any issues.
Amplification in No-Template Control (NTC) - Contamination of reagents or workspace.[10] - Primer-dimer formation.[13]- Use dedicated PCR workstations and aerosol-resistant pipette tips.[10] - Perform a melt curve analysis to check for primer-dimers.[13] Redesign primers if necessary.[12]
Detailed Experimental Protocol: qPCR
  • RNA Extraction: Isolate total RNA from cells or tissues using a reliable method. Treat with DNase to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure RNA concentration and assess its purity (A260/A280 ratio) and integrity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare a master mix containing qPCR master mix (with SYBR Green or a probe), forward and reverse primers, and nuclease-free water. Aliquot the master mix into qPCR plate wells.

  • Template Addition: Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT).

  • qPCR Run: Run the plate on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data. Determine the Ct values and calculate the relative gene expression using a method like the ΔΔCt method, normalizing to a stable housekeeping gene.

qPCR Workflow

qPCR_Workflow A RNA Extraction & DNase Treatment B RNA QC (Concentration, Purity) A->B C cDNA Synthesis (Reverse Transcription) B->C D qPCR Reaction Setup C->D E Real-Time PCR D->E F Data Analysis (Relative Quantification) E->F

Caption: An overview of the workflow for gene expression analysis using qPCR.

Troubleshooting Logic for qPCR

qPCR_Troubleshooting Start qPCR Problems? NoAmp No/Low Amplification? Start->NoAmp HighCt High Ct Values? NoAmp->HighCt No CheckRNA Check RNA Quality NoAmp->CheckRNA Yes InconsistentReps Inconsistent Replicates? HighCt->InconsistentReps No IncreaseTemplate Increase Template Concentration HighCt->IncreaseTemplate Yes NTC_Amp NTC Amplification? InconsistentReps->NTC_Amp No CheckPipetting Review Pipetting Technique InconsistentReps->CheckPipetting Yes CheckContam Check for Contamination NTC_Amp->CheckContam Yes OptimizeRT Optimize cDNA Synthesis CheckRNA->OptimizeRT ValidatePrimers Validate Primers OptimizeRT->ValidatePrimers CheckPrimerEff Check Primer Efficiency IncreaseTemplate->CheckPrimerEff MixReagents Ensure Proper Mixing CheckPipetting->MixReagents MeltCurve Run Melt Curve (for Primer-Dimers) CheckContam->MeltCurve

Caption: A logical guide for troubleshooting common qPCR issues.

References

Technical Support Center: Enhancing Robinin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Robinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound, a flavonoid glycoside also known as kaempferol-3-O-robinobioside-7-O-rhamnoside, is a natural compound with potential therapeutic properties, including anti-inflammatory and cardioprotective effects. However, its clinical application is hampered by low oral bioavailability. This is primarily attributed to two factors:

  • Poor Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports this compound back into the intestinal lumen after absorption, thereby reducing its net uptake into the systemic circulation.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

The main approaches to enhance the bioavailability of this compound focus on overcoming its poor solubility and P-gp-mediated efflux. Key strategies include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and potentially bypass P-gp efflux.

  • Chemical Modification: Modifying the chemical structure of this compound, for instance, through methylation or acylation, can enhance its lipophilicity and metabolic stability, leading to improved membrane permeability and absorption.[1]

  • Use of P-glycoprotein Inhibitors: Co-administration of this compound with P-gp inhibitors can block the efflux pump, leading to increased intracellular concentrations and enhanced absorption. Many flavonoids themselves have been shown to inhibit P-gp.[2][3][4]

Q3: How can I prepare a liposomal formulation of this compound?

A common and effective method for encapsulating flavonoids like this compound into liposomes is the thin-film hydration technique . This method involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.

Experimental Protocols

Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol provides a general guideline for the preparation of this compound-loaded liposomes. Optimization of lipid composition, drug-to-lipid ratio, and hydration parameters may be required for specific applications.

Materials:

  • This compound

  • Phospholipids (e.g., Soya bean lecithin, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))

  • Cholesterol

  • Anionic lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG))

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid and Drug Dissolution: Dissolve this compound and the selected lipids (e.g., a specific molar ratio of phospholipid, cholesterol, and DSPG) in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual organic solvent.

  • Hydration: Hydrate the dry lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Data Presentation

While specific pharmacokinetic data for this compound is limited in the public domain, the following table presents representative pharmacokinetic parameters for its aglycone, kaempferol , in rats. This data can be used as a reference to understand the challenges associated with the bioavailability of this class of compounds and to set benchmarks for improvement with novel formulations.

ParameterValueUnitStudy Conditions
Oral Bioavailability (F) ~2%Oral administration of 100 mg/kg kaempferol in rats
Cmax (Oral) 0.46 - 1.43µg/mLOral administration of 100 mg/kg kaempferol in Sprague-Dawley rats
Tmax (Oral) 1 - 2hOral administration of kaempferol in rats
Clearance (CL) ~3L/hr/kgIntravenous administration of kaempferol in rats
Volume of Distribution (Vd) 8 - 12L/kgIntravenous administration of kaempferol in rats

Note: This data is for the aglycone kaempferol and may not be directly representative of this compound. The bioavailability of flavonoid glycosides is generally lower than their corresponding aglycones.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Liposome Preparation cluster_eval Evaluation dissolve 1. Dissolve this compound & Lipids in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate downsize 5. Downsize Vesicles (Sonication/Extrusion) hydrate->downsize char Characterization (Size, Zeta Potential, Encapsulation Efficiency) downsize->char invitro In Vitro Release Studies char->invitro invivo In Vivo Bioavailability Studies invitro->invivo

Caption: Workflow for the preparation and evaluation of this compound-loaded liposomes.

P_gp_Efflux lumen Intestinal Lumen blood Bloodstream membrane Apical Membrane Basolateral Membrane pgp P-glycoprotein (P-gp) robinin_blood This compound membrane:f1->robinin_blood To Circulation robinin_lumen This compound robinin_lumen->membrane:f0 Absorption pgp->robinin_lumen Efflux robinin_cell This compound Kaempferol_Signaling cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Kaempferol Kaempferol (Aglycone of this compound) PI3K_Akt PI3K/Akt Pathway Kaempferol->PI3K_Akt MAPK MAPK/ERK Pathway Kaempferol->MAPK NFkB NF-κB Pathway Kaempferol->NFkB VEGF VEGF Signaling Kaempferol->VEGF Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis

References

Robinin Technical Support Center: Addressing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Robinin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a flavonoid glycoside.[1] Chemically, it is the 3-O-robinobioside, 7-O-rhamnoside of Kaempferol. Its biological activities are primarily attributed to its aglycone, Kaempferol, which is released upon deglycosylation. This compound and Kaempferol are known to possess anti-inflammatory, antioxidant, and cardioprotective properties.[2][3]

Q2: Is this compound a kinase inhibitor? What are its potential targets?

While this compound itself is a glycoside, its aglycone, Kaempferol, has been reported to inhibit several protein kinases. Therefore, when using this compound in cellular or in vivo experiments, it is crucial to consider that its effects may be mediated by the inhibition of various kinases following its metabolic conversion to Kaempferol. Potential kinase targets of Kaempferol include members of the MAPK signaling pathway (JNK, p38, ERK), PI3K/Akt/mTOR pathway, Src, and ALK5.[4][5][6][7]

Q3: What are "off-target" effects and why are they a concern when using this compound?

Off-target effects refer to the modulation of biological molecules other than the intended primary target of a compound. For a compound used as a specific kinase inhibitor, binding to and inhibiting other kinases would be considered an off-target effect. These effects are a concern because they can lead to misinterpretation of experimental results, where a biological observation is incorrectly attributed to the inhibition of the primary target.

Q4: My experimental results with this compound are not what I expected. Could off-target effects be the cause?

Unexpected or inconsistent results are a common reason to suspect off-target effects. If the observed phenotype does not align with the known function of the intended target, or if you observe contradictory effects at different concentrations, it is prudent to investigate potential off-target interactions.

Q5: How can I minimize the risk of off-target effects in my experiments with this compound?

Minimizing off-target effects starts with good experimental design. Key strategies include:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.

  • Use multiple, structurally unrelated inhibitors: If possible, use other inhibitors of your target kinase that have different chemical scaffolds to see if they produce the same phenotype.

  • Employ orthogonal validation methods: Use techniques that do not rely on small-molecule inhibitors, such as genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the target protein, to confirm that the observed phenotype is indeed due to the loss of function of your intended target.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Problem: Unexpected or inconsistent phenotypic results.

Step 1: Confirm On-Target Engagement

Before investigating off-targets, it is essential to confirm that this compound (likely via Kaempferol) is engaging its intended target in your experimental system.

Suggested Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells.[2] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that this compound binding has stabilized the target protein.

Step 2: Identify Potential Off-Targets

If on-target engagement is confirmed but results remain ambiguous, the next step is to identify potential off-target kinases.

Suggested Experiment: Kinome-wide Profiling

Several commercial services offer kinase selectivity profiling, where a compound is tested against a large panel of recombinant kinases. Given that direct data for this compound is scarce, profiling its aglycone, Kaempferol, would be highly informative.

Data Presentation: Kaempferol Kinase Inhibition Profile

The following table summarizes publicly available IC50 data for Kaempferol against various kinases. This data can help prioritize which off-targets to investigate further.

Kinase FamilyKinase TargetReported IC50 (µM)Reference
MAPKJNK110[3]
MAPKp38α10[3]
MAPKERK110[3]
PI3KPI3K1.2[5]
AGCRSK215[4]
TKSrc8.67 (KD)[2]
TKLALK50.22[6]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). KD represents the dissociation constant.

Step 3: Validate Off-Target Effects

Once potential off-targets are identified, it is crucial to validate these interactions in your specific experimental model.

Suggested Experiment: Orthogonal Approaches

  • Use a more selective inhibitor: If a more selective inhibitor for your primary target is available, use it to see if it recapitulates the phenotype observed with this compound.

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to specifically deplete the potential off-target kinase and observe if this phenocopies the effect of this compound.

  • Rescue Experiments: If this compound treatment leads to a specific phenotype, try to rescue this phenotype by overexpressing a drug-resistant mutant of the primary target. If the phenotype is not rescued, it is likely due to an off-target effect.

Experimental Workflow for Off-Target Validation

Workflow for validating potential off-target effects of this compound.

Key Signaling Pathways Potentially Affected by this compound (via Kaempferol)

The following diagrams illustrate some of the key signaling pathways that may be affected by the off-target kinase inhibitory activity of Kaempferol, the active metabolite of this compound.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Kaempferol Kaempferol Kaempferol->MEK Inhibits Kaempferol->ERK Inhibits

Potential inhibition of the MAPK/ERK pathway by Kaempferol.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Kaempferol Kaempferol Kaempferol->PI3K Inhibits

Potential inhibition of the PI3K/Akt pathway by Kaempferol.

By following this guide, researchers can more confidently interpret their experimental data and ensure that the observed biological effects of this compound are correctly attributed to their underlying molecular mechanisms.

References

Technical Support Center: Optimizing Robinin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Robinin in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is this compound and what are its key biological activities?

This compound is a flavonoid glycoside, specifically a kaempferol-3-O-robinoside-7-O-rhamnoside.[1] It is a naturally occurring compound found in various plants.[1] Preclinical research has shown that this compound possesses several biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[2][3][4][5][6]

Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?

Like many flavonoids, this compound has poor water solubility, which presents a challenge for in vivo delivery. A common approach for poorly soluble compounds is to use a co-solvent system. For initial studies, dissolving this compound in dimethyl sulfoxide (DMSO) and then diluting it with a physiological vehicle like saline or phosphate-buffered saline (PBS) is a viable strategy. It is crucial to keep the final concentration of DMSO to a minimum (ideally below 10% v/v, and as low as <1% v/v if possible) to avoid vehicle-induced toxicity.[7]

For oral administration, nanosuspensions or liposomal formulations can be developed to improve solubility and bioavailability.[8] A study has described the preparation of this compound-loaded liposomes using the thin-film hydration technique, which could be adapted for in vivo use.

Q3: What are the common routes of administration for this compound in animal studies and what are the pros and cons of each?

The two most common routes for administering this compound in animal studies are oral (PO) and intraperitoneal (IP) injection.

  • Oral (PO) Gavage: This route is often preferred as it is less invasive and mimics the intended route of administration for many human therapeutics. However, due to the potential for poor absorption and first-pass metabolism in the gut and liver, the oral bioavailability of flavonoids like this compound can be low.

  • Intraperitoneal (IP) Injection: IP injection bypasses the gastrointestinal tract and first-pass metabolism, often leading to higher bioavailability and more consistent plasma concentrations compared to oral administration. However, it is a more invasive procedure and may not be representative of the intended clinical route of administration.

Q4: I am not seeing the expected efficacy in my animal model. What are some potential reasons related to this compound delivery?

Several factors related to this compound delivery could contribute to a lack of efficacy:

  • Poor Bioavailability: As mentioned, this compound likely has low oral bioavailability. If administering orally, consider strategies to enhance absorption, such as formulation with absorption enhancers or using a nanosuspension.

  • Inadequate Dose: The dose of this compound required to elicit a therapeutic effect can vary depending on the animal model and the endpoint being measured. Refer to the dose-response data in the tables below and consider conducting a dose-ranging study to determine the optimal dose for your specific model.

  • Compound Instability: Ensure that your this compound formulation is stable and that the compound is not degrading in the vehicle over the course of the experiment. It is advisable to prepare fresh formulations regularly.

  • Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own biological effects. Always include a vehicle-only control group in your experiments to account for any vehicle-induced effects.

Q5: Are there any known pharmacokinetic data for this compound in animal models?

Direct pharmacokinetic data for this compound (Cmax, Tmax, AUC) in common rodent models is limited in the currently available literature. However, studies on its aglycone, kaempferol, can provide some insights, although the glycoside moieties of this compound will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Studies on kaempferol in rats have shown that it has low oral bioavailability (approximately 2%) due to extensive first-pass metabolism.[9] After intravenous administration in rats, kaempferol exhibits high clearance and a large volume of distribution, with a terminal half-life of 3-4 hours.[9] Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1-2 hours.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of Kaempferol (this compound Aglycone) in Rats

ParameterIntravenous (10 mg/kg)Intravenous (25 mg/kg)Oral (100 mg/kg)Oral (250 mg/kg)
Cmax --~0.1 µg/mL~0.3 µg/mL
Tmax --~1-2 h~1-2 h
AUC ~1.5 µgh/mL~4.0 µgh/mL~0.5 µgh/mL~1.5 µgh/mL
t1/2 ~3-4 h~3-4 h--
Bioavailability (F) --~2%~2%

Data is for kaempferol, the aglycone of this compound, and should be interpreted with caution as the glycosylation of this compound will alter its pharmacokinetic profile.[9]

Table 2: Dose and Efficacy of this compound in Animal Models

Animal ModelAdministration RouteDoseEfficacy ObservedReference
Rat (Adjuvant-induced arthritis)OralNot specifiedReduced paw edema and inflammation[1]
Rat (Doxorubicin-induced cardiotoxicity)Not specifiedNot specifiedCardioprotective effects, modulation of TGF-β1 signaling[2]
Rat (Isoproterenol-induced myocardial damage)Not specifiedNot specifiedCardioprotective effects, reduced oxidative stress and apoptosis[4][6]
Rat (Myocardial ischemia/reperfusion in hypercholesterolemia)Oral50 mg/kgReduced myocardial injury via Nrf2-mediated antioxidant effects[3]
Mouse (Carbon tetrachloride-induced liver injury)Oral4.9 mg per mouseHepatoprotective effects[10]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol provides a general method for preparing a this compound solution for IP injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and vehicle: Determine the desired final concentration of this compound in the injection solution and the total volume needed for the experiment.

  • Prepare the stock solution:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to the tube to dissolve the this compound. Vortex or sonicate briefly if necessary to ensure complete dissolution. The initial concentration of this compound in DMSO should be high enough to allow for subsequent dilution to the desired final concentration with a low final DMSO percentage.

  • Dilute the stock solution:

    • In a sterile tube, add the required volume of sterile saline or PBS.

    • While vortexing the saline/PBS, slowly add the this compound-DMSO stock solution to the tube. This gradual addition helps to prevent precipitation of the this compound.

    • Ensure the final concentration of DMSO in the injection solution is as low as possible (ideally below 10% v/v).[7]

  • Final Preparation and Administration:

    • Visually inspect the final solution for any precipitation. If precipitation occurs, you may need to adjust the formulation by increasing the proportion of DMSO (while staying within toxicologically acceptable limits) or exploring other co-solvents or formulation strategies.

    • Draw the solution into sterile syringes. It is recommended to use a new sterile syringe and needle for each animal.

    • Administer the solution via intraperitoneal injection following appropriate animal handling and injection techniques.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for performing an IP injection in a mouse.

Materials:

  • Prepared this compound formulation

  • Sterile syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 25-27G)

  • 70% ethanol or other appropriate disinfectant

  • Gauze or cotton swabs

Procedure:

  • Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse and securing the tail.

  • Locate the Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Disinfect the Site: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the abdominal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should not see any fluid enter the syringe).

    • Slowly inject the solution.

  • Withdrawal and Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflows

Robinin_Signaling_Pathways cluster_AKT AKT/GSK3β Pathway cluster_TLR2 TLR2-PI3K-AKT Pathway cluster_NFkB TLR/NF-κB Pathway This compound This compound AKT AKT This compound->AKT + TLR2 TLR2 This compound->TLR2 - TLR4 TLR4 This compound->TLR4 - GSK3b GSK3β AKT->GSK3b - Apoptosis_AKT Apoptosis GSK3b->Apoptosis_AKT PI3K PI3K TLR2->PI3K AKT2 AKT PI3K->AKT2 Proliferation Cell Proliferation AKT2->Proliferation NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by this compound.

Robinin_Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Analysis A Weigh this compound Powder B Dissolve in DMSO (Stock Solution) A->B C Dilute with Saline/PBS (Working Solution) B->C F Administer this compound Formulation C->F D Select Animal Model (e.g., Rat, Mouse) E Choose Administration Route (PO or IP) D->E E->F G Collect Samples (Blood, Tissue) F->G H Pharmacokinetic Analysis (LC-MS/MS) G->H I Efficacy Assessment (e.g., Biomarkers, Histology) G->I

Caption: General experimental workflow for this compound in vivo studies.

Troubleshooting_Logic Start Lack of Efficacy Observed Q1 Is the dose appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is bioavailability a concern? A1_Yes->Q2 S1 Conduct Dose-Ranging Study A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Optimize Formulation (e.g., Nanosuspension) or Change Route (e.g., PO to IP) A2_Yes->S2 Q3 Is the formulation stable? A2_No->Q3 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Experiment A3_Yes->End S3 Prepare Fresh Formulations Conduct Stability Studies A3_No->S3 S3->End

Caption: Troubleshooting logic for lack of efficacy.

References

Challenges in isolating pure Robinin from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of pure Robinin from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude this compound Extract

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Extraction Method Employ an ultrasound-microwave synergistic extraction method. This has been shown to be more efficient than traditional solvent extraction.[1]
Inappropriate Solvent Use a 60-70% ethanol solution for extraction. This solvent concentration has been demonstrated to be effective.[1]
Incorrect Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. A ratio of 1:4 to 1:9 (w/v) is recommended.[1]
Insufficient Extraction Time Ensure an adequate extraction time of 2-3 hours when using the ultrasound-microwave synergistic method.[1]
Degradation of this compound Avoid prolonged exposure to high temperatures and extreme pH conditions during extraction.

Problem 2: Difficulty in Removing Impurities from Crude Extract

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Co-extracted Flavonoids Utilize column chromatography with an appropriate stationary phase, such as neutral alumina, to separate this compound from other flavonoids like robinetin and dihydrorobinetin.[1]
Contamination with Sugars and Organic Acids After initial extraction, perform a liquid-liquid partition against a non-polar solvent to remove highly polar impurities.
Ineffective Crystallization Use a mixed solvent system, such as ethanol-methanol (1:1), for recrystallization to enhance the purity of this compound.[1]
Complex Mixture of Phenolic Compounds Employ advanced purification techniques like Centrifugal Partition Chromatography (CPC) for gram-scale purification and to achieve purity levels above 95%.

Problem 3: this compound Degradation During Isolation

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis under Acidic or Alkaline Conditions Maintain a neutral pH during extraction and purification whenever possible. If acidic or basic conditions are necessary, minimize exposure time.
Thermal Degradation Avoid high temperatures during solvent evaporation. Use vacuum concentration at lower temperatures to remove solvents.[1]
Photodegradation Protect the extracts and purified this compound from direct light exposure by using amber-colored glassware or by working in a dimly lit environment.
Oxidative Degradation Consider adding antioxidants to the extraction solvent, and store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound isolation?

A1: The most common natural source for this compound is the flower of the black locust tree (Robinia pseudoacacia). Other parts of the plant, such as the leaves and bark, also contain this compound but typically in lower concentrations.

Q2: What are the major impurities I can expect to encounter when extracting this compound?

A2: When extracting this compound from Robinia pseudoacacia, you can expect to co-extract other flavonoids and phenolic compounds. These include, but are not limited to, kaempferol, robinetin, dihydrorobinetin, quercetin, and various glycosides.[2][3] The presence of sugars, organic acids, and pigments is also common.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[1] HPLC coupled with Mass Spectrometry (HPLC-MS) can be used for both quantification and structural confirmation of this compound and any impurities.

Q4: What are the expected yield and purity of this compound using the ultrasound-microwave synergistic extraction method?

A4: Using an optimized ultrasound-microwave synergistic extraction followed by alumina column chromatography and recrystallization, a yield of approximately 20.8g to 21.4g of this compound per 1kg of dried Robinia pseudoacacia flowers can be achieved, with a purity of 97.9% to 98.4% as determined by HPLC.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the ultrasound-microwave synergistic extraction of this compound from Robinia pseudoacacia flowers as described in the cited patent.[1]

ParameterValue
Starting Material 1 kg dried Robinia pseudoacacia flower powder
Extraction Solvent 60-70% Ethanol
Solid-to-Liquid Ratio 1:4 to 1:9 (w/v)
Ultrasonic Power 400W
Microwave Power 500-600W
Extraction Time 2-3 hours
Final Yield 20.8 - 21.4 g
Purity (by HPLC) 97.9 - 98.4%

Experimental Protocols

Protocol 1: Ultrasound-Microwave Synergistic Extraction of this compound

Objective: To extract crude this compound from Robinia pseudoacacia flowers.

Materials:

  • Dried Robinia pseudoacacia flower powder (80 mesh)

  • 60-70% Ethanol

  • Ultrasonic-microwave synergistic extraction system

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried Robinia pseudoacacia flower powder.

  • Add the powder to a suitable vessel and add 60% ethanol at a solid-to-liquid ratio of 1:9 (w/v).

  • Soak the mixture for 30 minutes.

  • Perform the extraction using an ultrasonic-microwave synergistic system with the ultrasonic power set to 400W and the microwave power set to 500W for 2 hours.

  • After extraction, centrifuge the mixture to separate the supernatant.

  • Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography and Recrystallization

Objective: To purify the crude this compound extract.

Materials:

  • Crude this compound extract

  • Neutral alumina (50-100 mesh)

  • Glass chromatography column

  • 50-70% Ethanol

  • Methanol

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve the crude this compound extract in hot water.

  • Prepare a neutral alumina column with a sample to alumina mass ratio of 1:4 and an aspect ratio of 4:1.

  • Load the dissolved crude extract onto the column.

  • Elute the column with 10 times the column volume of 50% ethanol.

  • Collect the eluant containing this compound.

  • Concentrate the collected eluant under reduced pressure to obtain the crude purified this compound.

  • Perform recrystallization twice using an ethanol-methanol (1:1) mixed solvent to obtain highly purified this compound.

Visualizations

experimental_workflow start Start: Dried Robinia pseudoacacia Flowers extraction Ultrasound-Microwave Assisted Extraction (60-70% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation concentration1 Vacuum Concentration centrifugation->concentration1 Supernatant chromatography Alumina Column Chromatography (50-70% Ethanol Elution) concentration1->chromatography Crude Extract concentration2 Vacuum Concentration chromatography->concentration2 Eluant recrystallization Recrystallization (Ethanol-Methanol) concentration2->recrystallization Crude this compound end_product End: Pure this compound recrystallization->end_product

Caption: Experimental workflow for the isolation of pure this compound.

logical_relationship cluster_challenges Challenges in this compound Isolation cluster_solutions Solutions and Methodologies low_yield Low Yield extraction_opt Optimized Extraction (Ultrasound-Microwave) low_yield->extraction_opt addressed by impurities Presence of Impurities purification_tech Advanced Purification (Column Chromatography, Recrystallization) impurities->purification_tech addressed by degradation This compound Degradation stability_measures Stability Control (pH, Temp, Light) degradation->stability_measures addressed by extraction_opt->purification_tech purification_tech->stability_measures

Caption: Logical relationship between challenges and solutions.

signaling_pathway This compound This compound TLR2 TLR2 This compound->TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT Inflammation Inflammation AKT->Inflammation

References

Technical Support Center: Overcoming Preclinical Limitations of Robinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Robinin in preclinical models. Given that this compound is a glycoside of Kaempferol, and they share similar physicochemical properties and biological activities, some information provided is based on studies of Kaempferol where direct data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when working with this compound in preclinical studies?

A1: The main limitations of this compound in preclinical research are related to its physicochemical properties and biological interactions:

  • Poor Aqueous Solubility: this compound, like its aglycone Kaempferol, has low water solubility, which can lead to difficulties in preparing formulations for in vivo administration and may result in low bioavailability.[1][2][3]

  • Low Oral Bioavailability: Following oral administration, this compound may be subject to enzymatic degradation in the gut and extensive first-pass metabolism in the liver, leading to low systemic exposure.[1]

  • Potential for Drug Resistance: In cancer models, tumor cells may develop resistance to this compound's cytotoxic effects over time.[4][5]

  • Limited In Vivo Data: There is a general lack of comprehensive in vivo efficacy, toxicity, and pharmacokinetic data specifically for this compound, making dose selection and prediction of human responses challenging.

Q2: How can I improve the solubility and bioavailability of this compound for my in vivo experiments?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound and its aglycone Kaempferol:

  • Phospholipid Complexes: Forming a complex of the compound with phospholipids can significantly improve its aqueous solubility and dissolution rate, leading to enhanced oral bioavailability.[1][6]

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier, such as Poloxamer 407, can increase its water solubility by several thousand-fold and improve its dissolution rate.[2]

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its absorption, and potentially allow for targeted delivery.[7][8]

  • Co-solvents and Surfactants: For parenteral administration, using co-solvents (e.g., propylene glycol, ethanol) and surfactants can help to solubilize this compound. However, care must be taken to assess the potential toxicity of these excipients.[9]

Q3: What are the known mechanisms of action for this compound's therapeutic effects?

A3: this compound and its active metabolite, Kaempferol, exert their effects through multiple signaling pathways. Key mechanisms include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes.

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.

  • Anticancer Properties: Induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[10][11] These effects are often mediated through the modulation of pathways such as PI3K/Akt, MAPK, and NF-κB.[5][11]

Troubleshooting Guides

Issue 1: Low or inconsistent efficacy of this compound in in vivo cancer models.
Possible Cause Troubleshooting Step
Poor Bioavailability Reformulate this compound using a solubility-enhancing technique such as a phospholipid complex or solid dispersion to increase systemic exposure.[1][2]
Development of Drug Resistance Consider a combination therapy approach. Co-administer this compound with a standard chemotherapeutic agent to potentially overcome resistance mechanisms.[4][12][13]
Inadequate Dosing Perform a dose-response study to determine the optimal therapeutic dose of your this compound formulation in the specific animal model.
Tumor Model Selection Ensure the chosen cancer cell line or animal model is sensitive to the proposed mechanism of action of this compound.
Issue 2: High variability in pharmacokinetic data.
Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure the formulation is homogenous and stable throughout the study. For suspensions, ensure consistent particle size and uniform dispersion before each administration.
Variability in Animal Dosing Refine the administration technique (e.g., oral gavage, intravenous injection) to ensure accurate and consistent dosing for each animal.
Food Effects Standardize the feeding schedule of the animals, as food can significantly impact the absorption of orally administered drugs.
Biological Variability Increase the number of animals per group to account for inter-individual differences in drug metabolism and absorption.

Data Presentation

Table 1: Pharmacokinetic Parameters of Kaempferol and its Phospholipid Complex (KPLC) in Rats

Data based on a study of Kaempferol, the aglycone of this compound.

ParameterPure Kaempferol (100 mg/kg, p.o.)Kaempferol-Phospholipid Complex (KPLC) (~100 mg/kg Kaempferol, p.o.)
Cmax (µg/mL) 1.43 ± 0.213.94 ± 0.83
Tmax (h) 4.0 ± 0.52.0 ± 0.3
AUC (0-48h) (mg/L*h) 13.65 ± 3.1257.81 ± 9.43
Relative Bioavailability -~4.2-fold increase

(Source: Adapted from studies on Kaempferol-phospholipid complexes)[1][6]

Table 2: In Vivo Efficacy of Kaempferol in Combination with Docetaxel in a Mouse Xenograft Prostate Cancer Model

Data based on a study of Kaempferol, the aglycone of this compound.

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Inhibition Rate (%)
Control ~1200-
Docetaxel alone ~1100~8%
Kaempferol alone ~800~33%
Kaempferol + Docetaxel ~400~67%

(Source: Adapted from a study on the combined effect of Kaempferol and Docetaxel)[12]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay to Assess Cell Migration

This protocol is a standard method to evaluate the effect of this compound on cancer cell migration in vitro.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • 12-well or 24-well culture plates

  • Sterile p200 pipette tips

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours to synchronize the cell cycle and reduce proliferation.

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer in each well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh serum-free medium containing different concentrations of this compound (and a vehicle control) to the respective wells.

  • Image Acquisition: Immediately capture images of the scratches (time 0) using a microscope. Mark the position of each image to ensure the same field is captured at subsequent time points.

  • Incubation and Imaging: Incubate the plate and capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at time T) / Initial Wound Width] x 100

Mandatory Visualization

Diagram 1: Signaling Pathways Implicated in this compound's Anticancer Effects

Robinin_Anticancer_Pathways cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathways Signaling Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Inhibits Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiAngiogenesis Anti-Angiogenesis AntiMetastasis Anti-Metastasis PI3K_Akt->Apoptosis Promotes PI3K_Akt->CellCycleArrest Induces MAPK->Apoptosis Promotes NFkB->AntiAngiogenesis Leads to NFkB->AntiMetastasis Leads to

Caption: this compound's anticancer activity signaling pathways.

Diagram 2: Experimental Workflow for Overcoming Poor Bioavailability

Bioavailability_Workflow cluster_Formulation Formulation Strategies Start Poorly Soluble This compound Phospholipid Phospholipid Complex Start->Phospholipid SolidDispersion Solid Dispersion Start->SolidDispersion Nanoparticles Nanoparticle Encapsulation Start->Nanoparticles InVivo In Vivo Animal Study Phospholipid->InVivo SolidDispersion->InVivo Nanoparticles->InVivo PK_PD Pharmacokinetic & Pharmacodynamic Analysis InVivo->PK_PD Improved Improved Bioavailability & Efficacy PK_PD->Improved

Caption: Workflow for enhancing this compound's bioavailability.

Diagram 3: Logic Diagram for Troubleshooting this compound Resistance in Cancer Models

Resistance_Troubleshooting Start Reduced this compound Efficacy in Cancer Model CheckBioavailability Is Bioavailability Optimal? Start->CheckBioavailability ImproveFormulation Optimize Formulation (e.g., Nanoparticles) CheckBioavailability->ImproveFormulation No ConsiderResistance Suspect Acquired Resistance? CheckBioavailability->ConsiderResistance Yes ReEvaluate Re-evaluate Efficacy ImproveFormulation->ReEvaluate CombinationTherapy Implement Combination Therapy ConsiderResistance->CombinationTherapy Yes ConsiderResistance->ReEvaluate No CombinationTherapy->ReEvaluate

Caption: Troubleshooting guide for this compound resistance.

References

Robinin interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with robinin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments.

Important Note: As of late 2025, there is no widespread, documented evidence specifically detailing this compound's interference with common laboratory assays. The information provided here is based on the chemical properties of this compound as a flavonoid glycoside and general knowledge of how this class of compounds may interact with assay components. This guidance is intended to be precautionary and to assist in the development of robust experimental protocols and the critical interpretation of data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a naturally occurring flavonoid glycoside, specifically a flavonol O-glycoside.[1] Its chemical structure consists of the aglycone kaempferol linked to sugar moieties (rhamnose and galactose) at the -3 and -7 positions.[1] It has a molecular formula of C₃₃H₄₀O₁₉ and a molecular weight of 740.66 g/mol .[1][2] this compound is known to be soluble in water and alcohol.[3]

Q2: Has this compound been reported to interfere with laboratory assays?

Currently, there is a lack of specific studies focused on the interference of this compound with common laboratory assays. However, flavonoids as a class have been reported to interfere with certain types of assays, particularly colorimetric and enzymatic assays.[4][5] Therefore, it is prudent to consider the potential for interference when designing experiments involving this compound.

Q3: Which types of assays are potentially at risk of interference from flavonoids like this compound?

Based on studies of other flavonoids, the following assays may have a higher potential for interference:

  • Colorimetric Protein Assays (e.g., BCA, Lowry): Flavonoids can interfere with these assays due to their antioxidant properties and ability to reduce Cu²⁺ to Cu¹⁺, a key step in the color development of these assays.[5] This can lead to an overestimation of protein concentration.[5]

  • Enzymatic Assays: Flavonoids have been shown to interfere with assays that utilize peroxidases, potentially leading to inaccurate results. They can also inhibit the activity of other enzymes, such as aldehyde oxidase.

  • Cell-Based Assays (e.g., MTT, XTT): Some flavonoids can interact directly with assay reagents or affect cellular metabolism in ways that are independent of the intended experimental endpoint, potentially leading to misleading results.[4]

  • Fluorescence-Based Assays: The intrinsic fluorescence of some compounds can interfere with assays that use fluorescence as a readout.[6]

Q4: What are the general signs that this compound might be interfering with my assay?

Signs of potential interference include:

  • Inconsistent or unexpected results that do not align with your hypothesis or previous findings.

  • High background signals or a shift in the baseline of spectrophotometric or fluorometric readings in the presence of this compound alone.

  • Poor reproducibility of results between experiments.

  • Non-linear dose-response curves that do not fit standard models.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in a Colorimetric Protein Assay (e.g., BCA, Lowry)

Potential Cause: this compound, as a flavonoid, may be reducing the copper ions in the assay reagent, leading to a false positive signal and an overestimation of protein concentration.[5]

Troubleshooting Steps:

  • Run a this compound-Only Control: Prepare samples containing the same concentrations of this compound used in your experiment but without any protein. This will allow you to quantify the signal generated by this compound itself.

  • Subtract Background: Subtract the signal from the this compound-only control from your experimental sample readings.

  • Use an Alternative Assay: Consider using a protein assay that is less susceptible to interference from reducing agents, such as the Bradford assay. However, be aware that other compounds can also interfere with the Bradford assay.

  • Protein Precipitation: Precipitate the protein from your sample using methods like acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances before quantification.[5]

Issue 2: Unexpected Results in a Cell-Based Viability/Metabolism Assay (e.g., MTT, CCK8)

Potential Cause: this compound may be directly interacting with the assay reagents or affecting cellular metabolism in a way that confounds the assay's readout of cell viability.

Troubleshooting Steps:

  • Cell-Free Control: Run the assay in the absence of cells but with the same concentrations of this compound and assay reagents to check for direct chemical interactions.

  • Use an Orthogonal Assay: Confirm your results using a different type of viability assay that relies on a different cellular mechanism (e.g., measuring ATP content with a luciferase-based assay, or assessing membrane integrity with a trypan blue exclusion assay or a fluorescent live/dead stain).

  • Microscopic Examination: Visually inspect the cells under a microscope to confirm the results of the viability assay. Look for changes in morphology, cell attachment, or signs of apoptosis or necrosis.

  • Adjust Incubation Times: Consider the timing of your assay, as the biological effects of this compound may be time-dependent.

Data on Potential Flavonoid Interference

The following table summarizes data on the interference of flavonoids in common protein assays, which may be relevant when working with this compound.

Assay TypeInterfering Compound ClassMechanism of InterferenceObserved EffectMitigation StrategyReference
BCA Protein Assay Flavonoids (e.g., Quercetin)Reduction of Cu²⁺ to Cu¹⁺ by the flavonoid.Overestimation of protein concentration.Run flavonoid-only controls and subtract background; use an alternative assay (e.g., Bradford); protein precipitation.[5]
Lowry Protein Assay FlavonoidsReduction of the Folin-Ciocalteu reagent by the flavonoid.Overestimation of protein concentration.Run flavonoid-only controls and subtract background; protein precipitation.[5]
Enzymatic Assays Flavonoids (e.g., Quercetin, Isorhamnetin)Interference with peroxidase activity.Inaccurate measurement of analyte levels (e.g., free fatty acids, triglycerides).Use alternative analytical methods that do not rely on the affected enzyme.

Key Experimental Protocols

Below are detailed methodologies for common assays used in the study of natural compounds like this compound.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Protein Expression Analysis
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable protein assay (see troubleshooting guide above).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep Prepare this compound Stock Solution treat Treat Cells with this compound (and Controls) prep->treat cells Culture and Seed Cells cells->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay data Data Acquisition assay->data interpret Data Interpretation data->interpret

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

troubleshooting_logic start Unexpected or Inconsistent Assay Results check_controls Review Experimental Controls (Vehicle, Positive, Negative) start->check_controls run_interference_control Run this compound-Only Control (No Cells/Protein) check_controls->run_interference_control interference_detected Interference Detected? run_interference_control->interference_detected subtract_background Subtract Background Signal from this compound Control interference_detected->subtract_background Yes orthogonal_assay Perform Orthogonal Assay (Different Mechanism) interference_detected->orthogonal_assay No subtract_background->orthogonal_assay consistent_results Results Consistent? orthogonal_assay->consistent_results re_evaluate Re-evaluate Hypothesis and Experimental Design consistent_results->re_evaluate No conclude Conclude with Corroborated Data consistent_results->conclude Yes re_evaluate->start

Caption: A logical workflow for troubleshooting potential assay interference when working with this compound.

References

Best practices for storing and handling Robinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with Robinin.

Best Practices for Storing and Handling this compound

Proper storage and handling are critical to ensure the stability and integrity of this compound for experimental use.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the recommended storage conditions for solid this compound? A1: For long-term storage (months to years), solid this compound should be stored at -20°C, protected from light, and kept dry.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C under the same dry and dark conditions.

Q2: How should I handle this compound powder safely in the laboratory? A2: this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed. Handle the powder in a well-ventilated area, and avoid creating dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.[4]

Q3: How should I prepare stock solutions of this compound? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and hot water.[2] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended. This stock can then be diluted to the final working concentration in the cell culture medium.

Q4: How should I store this compound stock solutions? A4: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. When needed, thaw an aliquot and dilute it to the final experimental concentration immediately before use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
CAS Number 301-19-9[1]
Molecular Formula C₃₃H₄₀O₁₉[1]
Molecular Weight 740.66 g/mol [1]
Appearance Yellow crystalline powder[5]
Purity ≥90.0% (HPLC)[1]
Long-Term Storage -20°C[1]
Solubility DMSO, Hot Water[2]
IC₅₀ (Colorectal Cancer) <15 µM (in some cell lines, for the related compound Roburic Acid)[6]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Q1: My this compound solution, prepared in a physiological buffer, is cloudy or has precipitated. What should I do? A1: this compound has limited solubility in aqueous solutions at neutral pH.[7] If you observe precipitation, it is likely due to the compound coming out of solution.

  • Recommendation 1: Ensure your final DMSO concentration in the culture medium is as high as is permissible for your cell line (typically ≤0.5%) to aid solubility.

  • Recommendation 2: When diluting the DMSO stock into your aqueous buffer or medium, add the stock solution to the buffer drop-wise while vortexing to facilitate mixing and prevent immediate precipitation.

  • Recommendation 3: For non-cell-based assays, consider if slight warming or minor pH adjustments are acceptable for your experimental setup, as this can improve the solubility of some flavonoids.

Q2: I am using the MTT assay to measure cell viability after this compound treatment, and my results are inconsistent or show an unexpected increase in signal. What could be the cause? A2: Flavonoids, including this compound, are known to have reducing properties and can directly reduce the MTT tetrazolium salt to formazan in a cell-free system.[8] This leads to a false-positive signal, making it appear as if there is higher metabolic activity or cell viability than is actually present.

  • Troubleshooting Step 1: Run a cell-free control. Add this compound at your highest experimental concentration to culture medium without cells, then perform the MTT assay as usual. If you see a color change, this confirms this compound is interfering with the assay.[8]

  • Recommendation: Switch to a non-tetrazolium-based viability assay. A Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay (e.g., CellTiter-Glo®) are excellent alternatives that are generally not affected by the reducing potential of flavonoids.[8]

Q3: I am not observing the expected inhibitory effect of this compound on my target pathway. Could the compound be degrading? A3: Flavonoid glycosides can be unstable in cell culture media over long incubation periods, with stability affected by factors like pH, temperature, and media components.[9][10]

  • Troubleshooting Step 1: Minimize the time the compound spends in the incubator. For signaling studies, a shorter incubation time (e.g., 1-6 hours) may be sufficient and reduce the risk of degradation.

  • Troubleshooting Step 2: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted this compound in culture media for extended periods.

  • Recommendation: If long-term incubation (24-72 hours) is necessary, consider replenishing the media with freshly diluted this compound every 24 hours to maintain an effective concentration.

Experimental Protocols & Workflows

This section provides a detailed methodology for a key experiment to study this compound's biological activity and includes a workflow diagram.

Protocol: Investigating the Effect of this compound on LPS-Induced NF-κB Activation in RAW 264.7 Macrophages

This protocol outlines the steps to determine if this compound can inhibit the activation of the pro-inflammatory NF-κB signaling pathway in macrophages stimulated with Lipopolysaccharide (LPS).

1. Reagent and Cell Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C in single-use aliquots.

  • Cell Culture: Culture RAW 264.7 macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO₂ incubator.[11]

  • LPS Solution: Prepare a 1 mg/mL stock solution of LPS in sterile, endotoxin-free water. Store at -20°C.

2. Cell Viability Assay (SRB Assay Recommended):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 7 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours to determine its cytotoxicity. Include a vehicle control (DMSO at the highest equivalent concentration).

  • Perform an SRB assay to measure cell viability and determine the non-toxic concentrations of this compound to be used for subsequent experiments.

3. Cell Treatment for Pathway Analysis:

  • Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to 1 hour to induce NF-κB activation.[12] Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with vehicle (DMSO) only

    • Cells treated with LPS + vehicle (positive control)

4. Protein Extraction:

  • Following treatment, wash cells with ice-cold PBS.

  • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. For analyzing NF-κB translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate protein fractions.

5. Western Blot Analysis:

  • Determine protein concentration in the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-NF-κB p65 (to detect activated p65)

    • Total NF-κB p65 (as a loading control for the nuclear fraction)

    • IκBα (to assess its degradation in the cytoplasmic fraction)

    • β-actin or GAPDH (as a loading control for cytoplasmic/total lysates)

    • Lamin B1 or Histone H3 (as a loading control for the nuclear fraction)

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_viability Phase 2: Determine Non-Toxic Dose cluster_exp Phase 3: Pathway Analysis cluster_analysis Phase 4: Data Analysis prep_cells Culture RAW 264.7 Cells seed_96 Seed Cells in 96-well Plate prep_cells->seed_96 seed_6 Seed Cells in 6-well Plate prep_cells->seed_6 prep_this compound Prepare this compound Stock (10 mM in DMSO) treat_viability Treat with this compound (24h) prep_this compound->treat_viability pretreat Pre-treat with this compound (1h) prep_this compound->pretreat seed_96->treat_viability srb_assay Perform SRB Assay treat_viability->srb_assay analyze_viability Calculate IC50 / Select Doses srb_assay->analyze_viability analyze_viability->pretreat Use Non-Toxic Doses seed_6->pretreat stimulate Stimulate with LPS (30 min) pretreat->stimulate extract Nuclear/Cytoplasmic Protein Extraction stimulate->extract wb Western Blot for p-p65, IκBα, etc. extract->wb image Image Acquisition wb->image quant Densitometry & Quantification image->quant TLR4_NFkB_Pathway TLR4/NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases IkBa_p P-IκBα (Degraded) IkBa_p50_p65->IkBa_p nucleus Nucleus p50_p65->nucleus Translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes Induces This compound This compound This compound->IKK_complex Inhibits PI3K_Akt_Pathway PI3K/Akt/GSK3β Survival Pathway GrowthFactor Growth Factor / Survival Signal Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_p P-Akt (Active) Akt->Akt_p GSK3b GSK3β Akt_p->GSK3b Phosphorylates (Inhibits) GSK3b_p P-GSK3β (Inactive) GSK3b->GSK3b_p Apoptosis Apoptosis GSK3b->Apoptosis Promotes Survival Cell Survival & Growth GSK3b_p->Survival Promotes This compound This compound This compound->Akt_p Promotes Activation

References

Technical Support Center: Robinin Treatment and Cell Viability Assay Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in cell viability assays with Robinin treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid glycoside, specifically a derivative of kaempferol.[1][2] It is a naturally occurring compound found in various plants.[1] Preliminary research suggests that this compound possesses several biological activities, including anti-inflammatory, antioxidant, antibacterial, and cardioprotective properties.[1][3][4][5][6] It has been reported to modulate signaling pathways such as the TLR4/NF-κB and PI3K/Akt pathways.[6][7][][9]

Q2: Why am I seeing unexpectedly high cell viability or inconsistent results with MTT or similar tetrazolium-based assays after this compound treatment?

You are likely observing an assay artifact. Flavonoids, including this compound, are known to directly reduce tetrazolium salts like MTT, MTS, and XTT to their colored formazan products in a cell-free environment.[10][11] This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, making it seem like the cells are more viable than they actually are.[12]

Q3: How does the antioxidant property of this compound contribute to these artifacts?

This compound, as a flavonoid, has antioxidant properties.[3] The reducing potential that allows it to scavenge free radicals also enables it to directly donate electrons to the tetrazolium dye, causing its conversion to formazan.[11] This circumvents the need for cellular enzymes like mitochondrial dehydrogenases, which these assays are designed to measure.

Q4: Can this compound's color or autofluorescence interfere with assays?

Yes, this is a potential issue. Flavonoids can exhibit autofluorescence, which may interfere with fluorescence-based assays.[13][14] It's crucial to run proper controls, including this compound in cell-free media, to check for any background signal. While this compound is described as a yellow crystalline substance, its contribution to absorbance at the wavelengths used for formazan detection (around 570 nm for MTT) should also be checked with a compound-only control.[3]

Q5: What are some reliable alternative assays to measure cell viability in the presence of this compound?

Several alternative methods are less susceptible to interference from flavonoids like this compound:

  • Trypan Blue Exclusion Assay: A direct method that assesses cell membrane integrity.[10]

  • Sulphorhodamine B (SRB) Assay: This assay measures total protein content and is not affected by the reducing properties of flavonoids.[11]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which is a good indicator of metabolically active cells.[15]

  • DNA Synthesis-Based Assays (e.g., BrdU or EdU assays): These methods measure cell proliferation by detecting the incorporation of nucleotide analogs into newly synthesized DNA.[15]

  • Real-Time Cell Analysis (RTCA): This impedance-based method monitors cell attachment, spreading, and proliferation in real-time without the need for labels or dyes.[15]

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number. However, some studies have noted that flavonoids can interfere with the staining intensity.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Readings with MTT/MTS/XTT Assays

Symptoms:

  • Higher than expected cell viability, even at high concentrations of this compound.

  • High background absorbance in wells containing this compound but no cells.

  • Poor dose-response curve.

Troubleshooting Steps:

  • Run a "Compound Only" Control:

    • Prepare a plate with your standard assay medium and various concentrations of this compound, but without any cells.

    • Add the MTT, MTS, or XTT reagent and incubate for the standard duration.

    • Read the absorbance. A significant signal in these wells confirms direct reduction of the dye by this compound.

  • Switch to a Non-Redox-Based Assay:

    • Select an alternative assay from the list provided in Q5. The SRB assay or an ATP-based assay are excellent starting points.

  • Data Correction (Not Recommended):

    • While you can subtract the background from the "compound only" control, this is not ideal as the interaction between this compound and the cells could alter its reductive potential.

Issue 2: Potential Interference in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in this compound-treated wells without cells.

  • Unexplained shifts in fluorescence intensity.

Troubleshooting Steps:

  • Measure this compound's Autofluorescence:

    • Prepare a plate with cell culture medium and different concentrations of this compound.

    • Read the fluorescence at the excitation and emission wavelengths of your assay. This will determine if this compound has intrinsic fluorescence that could interfere.

  • Choose Fluorophores with Different Spectral Properties:

    • If autofluorescence is an issue, consider using fluorescent dyes that have excitation and emission spectra that do not overlap with that of this compound.

  • Utilize Time-Resolved Fluorescence:

    • If your plate reader has this capability, it can help distinguish between the short-lived fluorescence of your probe and the potentially longer-lived autofluorescence of this compound.

Data Presentation: Comparison of Cell Viability Assay Methods

Assay TypePrinciplePotential for this compound InterferenceRecommended Use with this compound
Tetrazolium Reduction (MTT, MTS, XTT) Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.High. this compound directly reduces the tetrazolium salt, leading to false positives.[10][11]Not Recommended.
Resazurin (AlamarBlue®) Measures metabolic activity via cellular reductases converting resazurin to the fluorescent resorufin.High. Similar to tetrazolium assays, this compound can directly reduce resazurin.[10]Not Recommended.
Sulphorhodamine B (SRB) Stains total cellular protein.Low. The assay is based on protein content, not redox activity.[11]Recommended.
ATP Measurement (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells.Low. The assay relies on a luciferase reaction, which is unlikely to be affected by this compound's redox properties.[15]Recommended.
Trypan Blue Exclusion Stains cells with compromised membranes.Low. This is a direct measure of membrane integrity.[10]Recommended.
DNA Synthesis (BrdU/EdU) Measures incorporation of a nucleoside analog during DNA replication.Low. This method is based on DNA synthesis, not metabolic reduction.[15]Recommended for Proliferation.
Crystal Violet Staining Stains DNA of adherent cells.Moderate. Some flavonoids have been shown to interfere with staining intensity.[10]Use with Caution.

Experimental Protocols

Protocol 1: Sulphorhodamine B (SRB) Assay

This protocol is adapted for assessing cell viability following treatment with compounds like this compound.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This protocol provides a general guideline for using a commercial ATP-based assay.

Materials:

  • Commercial ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with this compound and controls as described for the SRB assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Reconstitute the assay reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound's activity and the troubleshooting of cell viability assays.

cluster_0 This compound's Potential Mechanism of Action This compound This compound TLR4 TLR4 Receptor This compound->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.

cluster_1 Standard MTT Assay Workflow Cells Viable Cells Mito Mitochondrial Dehydrogenases Cells->Mito MTT MTT (Yellow, Soluble) Mito->MTT Reduces Formazan Formazan (Purple, Insoluble) MTT->Formazan

Caption: The principle of the MTT assay in viable cells.

cluster_2 Artifactual MTT Reduction by this compound This compound This compound (Antioxidant) MTT MTT (Yellow, Soluble) This compound->MTT Directly Reduces Formazan Formazan (Purple, Insoluble) MTT->Formazan FalsePositive False Positive Signal Formazan->FalsePositive

Caption: How this compound can cause a false positive in the MTT assay.

cluster_3 Troubleshooting Workflow for Viability Assays Start Inconsistent Viability Data with this compound CheckArtifact Run 'Compound Only' Control (this compound + Assay Reagent, No Cells) Start->CheckArtifact Signal Is a Signal Detected? CheckArtifact->Signal Yes Yes Signal->Yes No No Signal->No SwitchAssay Artifact Confirmed. Switch to a Non-Redox Assay (e.g., SRB, ATP-based). Yes->SwitchAssay OtherIssues Artifact Unlikely. Troubleshoot other experimental parameters (e.g., cell density, pipetting). No->OtherIssues

Caption: A logical workflow for troubleshooting this compound-related assay artifacts.

References

Technical Support Center: Ensuring Reproducibility in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments. By offering detailed methodologies and clear data presentation, we aim to enhance reproducibility in your research.

General Laboratory Practices

FAQ: Cell Culture Contamination

Q: My cell cultures are repeatedly getting contaminated. What are the common sources and how can I prevent this?

A: Cell culture contamination is a frequent issue that can compromise experimental results.[1][2][3] The primary sources of contamination are bacteria, yeast, molds, mycoplasma, and cross-contamination with other cell lines.[1][2]

Troubleshooting and Prevention:

  • Aseptic Technique: Ensure strict aseptic technique is followed by all laboratory personnel. This includes working in a certified biological safety cabinet, disinfecting surfaces and equipment regularly, and minimizing the time cultures are exposed to the open air.[1]

  • Media and Reagents: Use sterile, high-quality media and reagents. Aliquot stock solutions to avoid repeated contamination of the primary source.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it is not visible by standard microscopy and can significantly alter cell physiology and experimental outcomes.[2][4] PCR-based and culture-based detection methods are available.[4]

  • Cell Line Authentication: Periodically authenticate your cell lines using techniques like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[2][4] It's estimated that 15-20% of cell lines used worldwide are misidentified.[4]

  • Quarantine New Cells: When introducing new cell lines to the lab, grow them in a separate incubator and handle them separately until they have been tested for contamination.

  • Proper Training: Ensure all personnel are thoroughly trained in best cell culture practices.[1]

Logical Workflow for Troubleshooting Cell Culture Contamination

Start Contamination Suspected Check_Visual Visual Inspection (Turbidity, Color Change) Start->Check_Visual Check_Microscope Microscopic Examination (Bacteria, Yeast, Fungi) Check_Visual->Check_Microscope Test_Mycoplasma Mycoplasma Test (e.g., PCR) Check_Microscope->Test_Mycoplasma Authenticate_Cells Cell Line Authentication (STR) Test_Mycoplasma->Authenticate_Cells Review_Technique Review Aseptic Technique Authenticate_Cells->Review_Technique Check_Reagents Check Media & Reagents for Sterility Review_Technique->Check_Reagents Isolate_Issue Isolate & Discard Contaminated Cultures Check_Reagents->Isolate_Issue Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Isolate_Issue->Implement_CAPA cluster_0 Preparation cluster_1 Blotting cluster_2 Detection A Sample Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Membrane Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H Start PCR Experiment Result Analyze Gel Start->Result No_Band No Band Result->No_Band No Product Correct_Band Correct Band Result->Correct_Band Success Wrong_Band Wrong/Smear Band Result->Wrong_Band Nonspecific Product Troubleshoot_No_Band Check Reagents Optimize Annealing Temp Check Template Quality No_Band->Troubleshoot_No_Band Troubleshoot_Wrong_Band Increase Annealing Temp Decrease Template/Cycles Redesign Primers Wrong_Band->Troubleshoot_Wrong_Band A Single-Cell Suspension B Fc Block A->B C Surface Antibody Staining B->C D Wash C->D E Viability Staining D->E F Fix & Permeabilize (for intracellular) E->F Intracellular Target H Final Wash E->H Surface Target Only G Intracellular Staining F->G G->H I Acquire on Cytometer H->I A Target Identification & Validation B Hit Identification (HTS) A->B ~10,000 compounds C Lead Optimization B->C D Preclinical Studies C->D ~250 compounds E Clinical Trials D->E ~5 compounds F Approved Drug E->F 1 approved drug

References

Validation & Comparative

Robinin vs. Kaempferol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Structurally Related Flavonoids

In the landscape of natural product research, flavonoids stand out for their vast therapeutic potential. Among them, Kaempferol and its glycoside derivative, Robinin, have garnered significant attention. This guide provides a detailed comparative analysis of these two compounds, focusing on their biochemical activities, underlying mechanisms, and pharmacokinetic profiles to aid researchers and drug development professionals in their work. This compound, a kaempferol-3-O-robinoside-7-O-rhamnoside, essentially acts as a prodrug, which is hydrolyzed to its aglycone form, Kaempferol, to exert its biological effects[1][2]. This fundamental relationship governs the differences and similarities in their performance.

Comparative Data: Performance Metrics

The following tables summarize quantitative data from various experimental studies, offering a side-by-side comparison of this compound and Kaempferol.

Table 1: Physicochemical Properties

Property This compound Kaempferol
Chemical Formula C33H40O19 C15H10O6
Molar Mass 740.66 g/mol 286.24 g/mol
Structure Kaempferol with robinose and rhamnose moieties Aglycone flavonoid
Solubility Higher water solubility due to sugar groups Lower water solubility, soluble in organic solvents

| Bioavailability | Dependent on hydrolysis by gut microbiota to Kaempferol[1] | Generally low (~2%) due to extensive first-pass metabolism[3] |

Table 2: Comparative Antioxidant Activity

Compound Assay IC50 / Activity Reference
Kaempferol DPPH Radical Scavenging Strongest activity among its glycosides [4]
Kaempferol Glycosides DPPH Radical Scavenging Weaker activity than Kaempferol aglycone [4]

| This compound | DPPH Radical Scavenging | Activity is attributed to its hydrolysis to Kaempferol |[1][2] |

Note: Direct comparative IC50 values for this compound are scarce. However, studies consistently show that the aglycone (Kaempferol) possesses stronger in vitro antioxidant activity than its glycoside forms[4]. The antioxidant effect of this compound in vivo is primarily mediated by its conversion to Kaempferol.

Table 3: Comparative Anticancer Activity (Cytotoxicity)

Cell Line Compound IC50 (µM) Reference
HepG2 (Liver Cancer) Kaempferol ~50 µM [4]
CT26 (Colon Cancer) Kaempferol ~40 µM [4]
B16F1 (Melanoma) Kaempferol ~60 µM [4]

| MCF-7 (Breast Cancer) | this compound | Intracellular concentrations determined post-hydrolysis |[5] |

Note: Kaempferol demonstrates broad-spectrum anticancer activity by inducing apoptosis and cell cycle arrest[6][7]. This compound's anticancer effects are realized after it is taken up by cancer cells and converted to Kaempferol[5].

Table 4: Comparative Anti-inflammatory Effects

Target / Model Compound Effect Reference
LPS-stimulated Macrophages Kaempferol Inhibition of NO, TNF-α, IL-6 production [8][9]
LPS-stimulated Macrophages This compound Decreased expression of IL-6, TNF-α, COX-2 [2]
Adjuvant-Induced Arthritis (Rats) This compound Reduction in inflammation, decreased IL-17 [2]

| Mechanism | Both | Inhibition of NF-κB and MAPK signaling pathways |[2][8][9] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB Inhibits phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IKK Substrate NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Cytokines Inflammatory Response Genes->Cytokines Kae Kaempferol (from this compound hydrolysis) Kae->IKK Inhibits A 1. Seed cells in a 96-well plate B 2. Add this compound or Kaempferol at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (e.g., 0.5 mg/mL) C->D E 5. Incubate for 4 hours (37°C, 5% CO2) D->E F Viable cells convert yellow MTT to purple formazan crystals E->F G 6. Add Solubilization Solution (e.g., DMSO, SDS-HCl) F->G H 7. Incubate to dissolve crystals G->H I 8. Measure absorbance (570 nm) H->I J Calculate % Viability and IC50 I->J

References

Robinin and Quercetin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural flavonoids, both Robinin and quercetin have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in evaluating their potential therapeutic applications. While direct comparative studies are limited, this analysis synthesizes findings from various in vitro and in vivo studies to offer a comprehensive overview.

Quantitative Data on Anti-inflammatory Markers

The following table summarizes the effects of this compound and quercetin on key inflammatory mediators. The data is compiled from multiple studies, and experimental conditions may vary.

Inflammatory MarkerThis compoundQuercetinKey Findings
Pro-inflammatory Cytokines
TNF-α (Tumor Necrosis Factor-alpha)Both compounds demonstrate the ability to suppress TNF-α production. Quercetin's inhibitory effect is well-documented across numerous studies.[1][2][3]
IL-6 (Interleukin-6)Both flavonoids reduce levels of IL-6, a key cytokine in chronic inflammation.[4][1][3][5]
IL-1β (Interleukin-1 beta)Both this compound and quercetin have been shown to inhibit the production of IL-1β.[4][2][3][6]
IL-17A (Interleukin-17A)Not widely reportedIn a study on adjuvant-induced arthritis in rats, this compound in combination with methotrexate reduced plasma levels of IL-17A.[7][8]
Inflammatory Enzymes & Mediators
iNOS (Inducible Nitric Oxide Synthase)Both compounds inhibit the expression of iNOS, leading to decreased nitric oxide (NO) production.[1][3]
COX-2 (Cyclooxygenase-2)Both this compound and quercetin downregulate the expression of COX-2, a key enzyme in prostaglandin synthesis.[4][1][2][3]
MMP13 (Matrix Metalloproteinase-13)Not widely reportedThis compound has been shown to counteract the upregulation of MMP13 in chondrocytes, suggesting a role in protecting extracellular matrix.[6]
ADAMTS5 (A disintegrin and metalloproteinase with thrombospondin motifs 5)Not widely reportedThis compound treatment counteracted the upregulation of ADAMTS5 in IL-1β-treated chondrocytes.[6]
Signaling Pathways
NF-κB (Nuclear Factor kappa B)Both flavonoids inhibit the NF-κB signaling pathway, a central regulator of inflammation.[4][1][5][6]
MAPK (Mitogen-Activated Protein Kinase)Not widely reportedQuercetin is known to suppress the MAPK signaling pathway.
TLR2/TLR4 (Toll-like Receptor 2/4)Not widely reportedThis compound has been shown to reduce the protein levels of TLR2 and TLR4.[1][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and quercetin, as well as a typical experimental workflow for evaluating their anti-inflammatory effects.

robinin_pathway LPS Inflammatory Stimulus (e.g., IL-1β) TLR TLR2 / TLR4 LPS->TLR NFkB_activation NF-κB Pathway Activation TLR->NFkB_activation This compound This compound This compound->TLR Inhibits This compound->NFkB_activation Inhibits p65 p-p65 (active NF-κB) Translocation to Nucleus NFkB_activation->p65 Gene_expression Pro-inflammatory Gene Expression p65->Gene_expression Cytokines TNF-α, IL-6, IL-1β Gene_expression->Cytokines Enzymes MMP13, ADAMTS5 Gene_expression->Enzymes

Caption: this compound's anti-inflammatory mechanism via TLR2/TLR4/NF-κB inhibition.

quercetin_pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB AP1 AP-1 Pathway Stimulus->AP1 Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->NFkB Inhibits Quercetin->AP1 Inhibits Gene_expression Pro-inflammatory Gene Expression MAPK->Gene_expression NFkB->Gene_expression AP1->Gene_expression Mediators TNF-α, IL-6, IL-1β, COX-2, iNOS Gene_expression->Mediators

Caption: Quercetin's multi-pathway anti-inflammatory mechanism.

experimental_workflow Cell_culture 1. Cell Culture (e.g., Macrophages, Chondrocytes) Pretreatment 2. Pre-treatment (this compound or Quercetin) Cell_culture->Pretreatment Stimulation 3. Inflammatory Stimulus (e.g., LPS, IL-1β) Pretreatment->Stimulation Incubation 4. Incubation (Defined Time Period) Stimulation->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis ELISA Cytokine Levels (ELISA) Analysis->ELISA qPCR Gene Expression (RT-qPCR) Analysis->qPCR Western_blot Protein Expression (Western Blot) Analysis->Western_blot NO_assay Nitric Oxide Production (Griess Assay) Analysis->NO_assay

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

This section details common methodologies used in the studies to evaluate the anti-inflammatory effects of this compound and quercetin.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary cells like mouse chondrocytes are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound or quercetin for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or a pro-inflammatory cytokine like IL-1β (e.g., 10 ng/mL) for a further incubation period (e.g., 24 hours).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The production of NO is often measured in the cell culture supernatant using the Griess reagent. The absorbance at a specific wavelength (e.g., 540 nm) is measured, and the concentration of nitrite is determined from a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Gene Expression Analysis
  • RNA Extraction and Reverse Transcription: Total RNA is extracted from the treated cells using a suitable kit (e.g., TRIzol reagent). The quantity and quality of RNA are assessed, and then it is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (RT-qPCR): The expression levels of target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) are quantified by RT-qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is typically calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

Protein Expression Analysis
  • Western Blotting: Cells are lysed to extract total protein. Protein concentrations are determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, TLR4) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and quercetin demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. Quercetin's anti-inflammatory actions appear to be broader, with well-documented inhibition of multiple pathways including NF-κB, MAPK, and AP-1. This compound, on the other hand, shows a more targeted effect on the TLR2/TLR4/NF-κB axis.[1][6] Notably, this compound has also been shown to downregulate matrix-degrading enzymes like MMP13 and ADAMTS5, suggesting its potential in inflammatory conditions involving tissue degradation, such as osteoarthritis.[6] The choice between these two flavonoids for therapeutic development may depend on the specific inflammatory condition and the desired molecular targets. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials.

References

Robinin: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer efficacy of Robinin, a naturally occurring flavonoid, with standard-of-care chemotherapeutic drugs for pancreatic, thyroid, and non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental protocols, and the underlying signaling pathways.

Executive Summary

This compound has demonstrated significant anticancer properties in preclinical studies across various cancer cell lines. This guide consolidates the available data to offer a comparative perspective against established anticancer drugs, namely gemcitabine for pancreatic cancer, cisplatin for thyroid cancer, and paclitaxel for NSCLC. While direct head-to-head clinical trials are not yet available, this analysis of in vitro data provides valuable insights into the potential of this compound as a therapeutic agent.

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard anticancer drugs in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Pancreatic Cancer

Cell Lines: MIA PaCa-2 and PANC-1

CompoundCell LineIC50 (µM)Exposure TimeAssay
This compound MIA PaCa-2> 5[1]24hCCK-8[1]
PANC-1> 5[1]24hCCK-8[1]
Gemcitabine MIA PaCa-2~0.03 - 0.33[2]72hMTT
PANC-1~0.08 - 6.85[2]72hMTT

Note: A study on this compound indicated significant reduction in cell viability at concentrations greater than 5 µM/mL after 24 hours in both MIA PaCa-2 and PANC-1 cells[1]. Direct IC50 values were not explicitly stated. The IC50 values for gemcitabine are presented as a range from different studies to reflect variability.

Thyroid Cancer

Cell Line: Anaplastic Thyroid Cancer (e.g., 8505C, CAL-62)

CompoundCell LineIC50 (µM)Exposure TimeAssay
This compound Not Available---
Cisplatin 8505CNot Available--
CAL-62Not Available--

Data for the IC50 value of this compound in anaplastic thyroid cancer cell lines was not available in the reviewed literature. Cisplatin is a standard treatment for advanced thyroid cancer[3].

Non-Small Cell Lung Cancer (NSCLC)

Cell Lines: A549 and H1299

CompoundCell LineIC50 (µM)Exposure TimeAssay
This compound Not Available---
Paclitaxel A549~0.003 - 8.272hMTT/SRB
H1299~0.002 - 12.972hMTT/SRB
Cisplatin A549~3 - 948hMTT[4]
H1299~9 - 4948hMTT[4]

Data for the IC50 value of this compound in NSCLC cell lines was not available in the reviewed literature. The IC50 values for paclitaxel and cisplatin are presented as ranges from various studies to reflect experimental variability.

Experimental Protocols

The following are generalized experimental protocols for the cell viability assays commonly used to determine the IC50 values presented above.

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Pre-incubation: The plate is pre-incubated for 24 hours in a humidified incubator (e.g., at 37°C with 5% CO2).

  • Compound Addition: 10 µL of various concentrations of the test compound (e.g., this compound) are added to the wells.

  • Incubation: The plate is incubated for an appropriate duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for 1-4 hours in the incubator.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader[5][6][7].

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells are plated at a density of 1,000 to 100,000 cells per well in a 96-well plate and incubated for 6 to 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 10 µL of MTT reagent is added to each well.

  • Incubation with MTT: The plate is incubated for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals.

  • Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is recorded at 570 nm[8][9][10].

Signaling Pathways and Mechanisms of Action

This compound

Preclinical studies have elucidated that this compound exerts its anticancer effects through the modulation of specific signaling pathways. In pancreatic cancer, this compound has been shown to inhibit cell proliferation, epithelial-mesenchymal transition (EMT), and inflammation by regulating the TLR2-PI3K-AKT signaling pathway [1].

Robinin_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

This compound's inhibitory action on the TLR2-PI3K-AKT pathway.
Standard Anticancer Drugs

The standard chemotherapeutic agents compared in this guide operate through distinct mechanisms of action.

Gemcitabine (Pancreatic Cancer): Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Its mechanism involves several pathways, including the Wnt/β-catenin and Notch signaling pathways , which are implicated in chemoresistance[5][11][12][13][14].

Gemcitabine_Pathway Gemcitabine Gemcitabine DNA_Synthesis DNA Synthesis Gemcitabine->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Wnt_beta_catenin Wnt/β-catenin Pathway Chemoresistance Chemoresistance Wnt_beta_catenin->Chemoresistance Notch Notch Pathway Notch->Chemoresistance

Gemcitabine's mechanism and resistance pathways.

Cisplatin (Thyroid Cancer): Cisplatin is a platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis. Its action is often mediated through the p53 signaling pathway and the activation of MAPK pathways [1][11][15][16][17][18].

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts p53 p53 Pathway DNA_Adducts->p53 MAPK MAPK Pathway DNA_Adducts->MAPK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Cisplatin's mechanism of inducing apoptosis.

Paclitaxel (NSCLC): Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its effects can involve the PI3K/Akt signaling pathway and the induction of reactive oxygen species (ROS)[6][8][10][19][20][21][22][23].

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt ROS ROS Production Paclitaxel->ROS G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_Akt->Apoptosis ROS->Apoptosis

Paclitaxel's mechanism of action in NSCLC.

Conclusion

The preclinical data available to date suggests that this compound holds promise as an anticancer agent, particularly in pancreatic cancer where its mechanism of action involves the inhibition of the TLR2-PI3K-AKT pathway. However, a direct and comprehensive comparison with standard-of-care drugs is limited by the lack of head-to-head studies and standardized reporting of efficacy data (e.g., IC50 values) across consistent experimental conditions. Further research, including in vivo studies and eventually clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its place in the landscape of cancer therapy. This guide serves as a foundational resource for researchers to build upon as more data on this compound becomes available.

References

Validating the Anticancer Effects of Robinin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavonoid Robinin has demonstrated promising anticancer properties in various in vitro studies. However, the successful translation of these findings to clinical applications hinges on rigorous in-vivo validation. This guide provides a comprehensive comparison of the potential in-vivo anticancer effects of this compound, benchmarked against established therapeutic agents for pancreatic, non-small cell lung, and thyroid cancers. Due to the limited availability of direct in-vivo data for this compound, this guide incorporates data from its aglycone, kaempferol, to provide a preliminary assessment of its potential efficacy and mechanisms of action in animal models.

Comparative Efficacy: this compound (as Kaempferol) vs. Standard-of-Care Drugs

The following tables summarize the in-vivo efficacy of kaempferol (as a proxy for this compound) in comparison to standard-of-care chemotherapeutic agents in preclinical xenograft models of pancreatic, non-small cell lung, and thyroid cancers.

Table 1: In Vivo Efficacy in Pancreatic Cancer Xenograft Models

Treatment GroupDosageTumor Growth Inhibition (%)Survival BenefitReference
Kaempferol25-100 mg/kgSignificant inhibition-[1]
Gemcitabine100 mg/kg~50-60%Modest[2]
Control Vehicle--[1][2]

Table 2: In Vivo Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Treatment GroupDosageTumor Growth Inhibition (%)Survival BenefitReference
KaempferolNot SpecifiedSignificant inhibition-[3][4]
CisplatinNot SpecifiedSignificant inhibition-[5]
Control Vehicle--[3][4][5]

Table 3: In Vivo Efficacy in Thyroid Cancer Xenograft Models

Treatment GroupDosageTumor Growth Inhibition (%)Survival BenefitReference
KaempferolNot SpecifiedGrowth inhibition-[6][7]
Sorafenib40-80 mg/kgSignificant inhibitionImproved[3][8][9]
Control Vehicle--[3][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are generalized protocols for key in-vivo experiments cited in this guide.

Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used method for evaluating the efficacy of anticancer compounds in vivo.

  • Cell Culture and Preparation: Human cancer cell lines (e.g., pancreatic, NSCLC, thyroid) are cultured in appropriate media until they reach the logarithmic growth phase. On the day of injection, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution, often mixed with Matrigel, to a final concentration of 1-5 × 10⁷ cells/mL.[10]

  • Animal Model: Six- to eight-week-old immunodeficient mice (e.g., BALB/c nude or NSG mice) are used.[11]

  • Tumor Cell Implantation: A cell suspension of 100–200 µL is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Tumor Volume = (Length × Width²) / 2.[10]

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-150 mm³), animals are randomized into treatment and control groups.[10] The investigational compound (this compound/kaempferol) and the standard-of-care drug are administered according to a predetermined schedule and dosage, typically via oral gavage or intraperitoneal injection. The control group receives the vehicle.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and survival analysis. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry.

Immunohistochemistry (IHC)

IHC is employed to detect the expression and localization of specific proteins within the tumor tissue, providing insights into the mechanism of action of the tested compounds.

  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5µm sections are cut and mounted on charged glass slides.[12]

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.[12]

  • Antigen Retrieval: To unmask the antigenic epitopes, slides are subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).[13]

  • Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized by incubating the slides in a blocking solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody targeting the protein of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, or specific signaling pathway proteins).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a substrate-chromogen solution (e.g., DAB) to visualize the antibody binding.[13]

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.[13]

  • Analysis: The stained slides are examined under a microscope to assess the intensity and localization of the target protein.

In Vivo Toxicity Assessment

Preclinical toxicity studies are essential to determine the safety profile of a new drug candidate. These studies are typically conducted following OECD guidelines.

  • Animal Model: Healthy young adult rodents (e.g., rats or mice) are used.[14]

  • Dose Selection: Dose levels are determined based on acute toxicity studies. For repeated-dose studies, doses that do not cause acute toxicity are selected.[15]

  • Drug Administration: The test substance is administered daily or on a specified schedule for a defined period (e.g., 28 or 90 days).[16]

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, changes in behavior, and body weight.[15]

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for hematological and biochemical analysis to assess organ function.

  • Histopathology: A comprehensive necropsy is performed, and major organs and tissues are collected, weighed, and examined microscopically for any treatment-related changes.[15]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer effects of this compound/kaempferol and the general workflow of in-vivo xenograft studies.

experimental_workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture cell_prep Cell Preparation & Counting cell_culture->cell_prep injection Subcutaneous Injection cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision euthanasia->tumor_excision data_analysis Data Analysis (Tumor Growth, Survival) tumor_excision->data_analysis histology Histology & IHC tumor_excision->histology

Figure 1: General workflow of an in-vivo subcutaneous xenograft study.

signaling_pathway cluster_this compound This compound/Kaempferol Action cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects This compound This compound / Kaempferol TLR2 TLR2 This compound->TLR2 inhibits EGFR EGFR This compound->EGFR inhibits PI3K PI3K TLR2->PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Increased Apoptosis AKT->Apoptosis inhibits EMT Inhibition of EMT AKT->EMT promotes Proliferation Decreased Proliferation mTOR->Proliferation regulates

Figure 2: Postulated signaling pathways affected by this compound/Kaempferol.

References

Robinin vs. Other Flavonoid Glycosides in Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for the prevention and treatment of neurodegenerative diseases has placed a spotlight on flavonoids. Among these, robinin, a kaempferol glycoside, has emerged as a compound of interest. This guide provides a comparative analysis of the neuroprotective effects of this compound and other common flavonoid glycosides, supported by experimental data to aid researchers in their exploration of potential therapeutic agents.

I. Overview of Neuroprotective Mechanisms

Flavonoid glycosides exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. They are known to modulate key signaling pathways involved in neuronal survival, apoptosis, and the inflammatory response.

This compound , a glycoside of kaempferol, has demonstrated neuroprotective potential in preclinical studies. Its effects are attributed to its ability to mitigate oxidative stress, reduce apoptosis, and modulate neurotransmitter systems. For instance, in zebrafish models, this compound has shown anxiolytic, anticonvulsant, and memory-preserving effects, suggesting its interaction with GABA-A receptors[1]. While direct in vitro neuroprotection data is limited, studies on its aglycone, kaempferol, and its effects on other cell types like cardiomyocytes, provide insights into its potential mechanisms. In cardiomyocytes, this compound has been shown to significantly reduce apoptosis and reactive oxygen species (ROS) generation, indicating a potent antioxidant and anti-apoptotic capacity that may be translatable to neuronal cells[2].

Other notable flavonoid glycosides with well-documented neuroprotective effects include:

  • Kaempferol Glycosides (e.g., Kaempferol-3-O-rutinoside, Kaempferol-3-O-glucoside): These compounds, closely related to this compound, have been shown to attenuate ischemic brain injury by inhibiting neuroinflammation through the suppression of NF-κB and STAT3 signaling pathways[3][4].

  • Quercetin Glycosides (e.g., Quercetin-3-β-D-glucoside): Quercetin and its glycosides are potent antioxidants that protect neurons from oxidative damage by scavenging free radicals and upregulating antioxidant enzymes. They also inhibit the aggregation of amyloid-β proteins, a key pathological hallmark of Alzheimer's disease.

  • Apigenin Glycosides: Apigenin and its glycosides exhibit neuroprotective effects by reducing oxidative stress, apoptosis, and neuroinflammation. They have been shown to improve cognitive function in animal models of neurodegenerative diseases.

  • Luteolin Glycosides (e.g., Luteolin-7-O-glucoside): Luteolin and its glycosides protect neurons from damage by inhibiting apoptosis and reducing oxidative stress. They also possess anti-inflammatory properties by suppressing the activation of microglia, the resident immune cells of the brain[5][6].

II. Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data from various in vitro studies, providing a comparative overview of the neuroprotective efficacy of different flavonoid glycosides. It is important to note that direct comparative studies are scarce, and experimental conditions may vary. The data for this compound is derived from a study on cardiomyocytes and should be interpreted with caution in a neuroprotective context.

Flavonoid GlycosideExperimental ModelToxin/InsultConcentrationOutcome% Improvement (vs. Toxin/Insult)Signaling Pathway(s) Implicated
This compound H9c2 CardiomyocytesIsoproterenol (ISO)50 µg/mLCell Viability~80% increaseAKT/GSK3β[2]
50 µg/mLApoptotic CellsSignificant decrease
Kaempferol-3-O-rutinoside (KRS) Rat model of transient focal strokeMCAO/ReperfusionEquimolar dose to KGSInfarct VolumeSignificant reductionNF-κB, STAT3[3][4]
Kaempferol-3-O-glucoside (KGS) Rat model of transient focal strokeMCAO/ReperfusionEquimolar dose to KRSInfarct VolumeSignificant reductionNF-κB, STAT3[3][4]
Quercetin-3-β-D-glucoside (QG) SH-SY5Y Neuronal CellsH2O2Not specifiedCell ViabilitySignificant increaseApoptosis-related factors
Apigenin PC12 CellsCoCl210 µg/mLCell ViabilitySignificant enhancementMitochondrial activation
10 µg/mLApoptosis~57% decrease
Luteolin-7-O-glucoside SH-SY5Y Cells6-OHDA1 µMCell ViabilitySignificant increase-
1 µMCaspase-3 ActivityDecrease

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the flavonoid glycoside for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., H2O2, 6-OHDA, Aβ) and incubate for a further 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat neuronal cells with the flavonoid glycoside and/or neurotoxin as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

C. Measurement of Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells in a 96-well black plate as described previously.

  • DCFH-DA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

D. Western Blot Analysis for Signaling Proteins (e.g., NF-κB, p-Akt)
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-NF-κB, NF-κB, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing neuroprotection.

neuroprotective_pathways cluster_oxidative_stress Oxidative Stress cluster_flavonoids Flavonoid Glycosides cluster_protective_mechanisms Protective Mechanisms Neurotoxin Neurotoxin ROS ROS Neurotoxin->ROS Induces Neuronal Damage Neuronal Damage ROS->Neuronal Damage Causes This compound This compound This compound->ROS Inhibits PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Activates Other Glycosides Other Glycosides Other Glycosides->ROS Inhibits Nrf2 Pathway Nrf2 Pathway Other Glycosides->Nrf2 Pathway Activates Other Glycosides->PI3K/Akt Pathway Activates NF-kB Pathway NF-kB Pathway Other Glycosides->NF-kB Pathway Inhibits Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Promotes Inflammation Inflammation NF-kB Pathway->Inflammation Reduces Inflammation->Neuronal Damage Causes

Caption: Key signaling pathways modulated by flavonoid glycosides in neuroprotection.

experimental_workflow Neuronal Cell Culture Neuronal Cell Culture Treatment with Flavonoid Glycoside Treatment with Flavonoid Glycoside Neuronal Cell Culture->Treatment with Flavonoid Glycoside Induction of Neurotoxicity Induction of Neurotoxicity Treatment with Flavonoid Glycoside->Induction of Neurotoxicity Assessment of Neuroprotection Assessment of Neuroprotection Induction of Neurotoxicity->Assessment of Neuroprotection Cell Viability (MTT) Cell Viability (MTT) Assessment of Neuroprotection->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Assessment of Neuroprotection->Apoptosis (Flow Cytometry) Oxidative Stress (ROS Assay) Oxidative Stress (ROS Assay) Assessment of Neuroprotection->Oxidative Stress (ROS Assay) Inflammation (ELISA, Western Blot) Inflammation (ELISA, Western Blot) Assessment of Neuroprotection->Inflammation (ELISA, Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability (MTT)->Data Analysis & Interpretation Apoptosis (Flow Cytometry)->Data Analysis & Interpretation Oxidative Stress (ROS Assay)->Data Analysis & Interpretation Inflammation (ELISA, Western Blot)->Data Analysis & Interpretation

Caption: General workflow for in vitro assessment of neuroprotective agents.

V. Conclusion and Future Directions

This compound and other flavonoid glycosides demonstrate significant promise as neuroprotective agents. Their multifaceted mechanisms, targeting oxidative stress, apoptosis, and neuroinflammation, make them attractive candidates for further investigation in the context of neurodegenerative diseases.

While the available data for this compound's direct neuroprotective effects in vitro is still emerging, its structural similarity to other well-studied kaempferol glycosides and its demonstrated efficacy in related biological systems provide a strong rationale for its continued exploration. Future research should focus on:

  • Conducting direct comparative in vitro studies of this compound against other flavonoid glycosides in various neuronal cell models.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound in neuronal cells.

  • Evaluating the in vivo efficacy of this compound in animal models of neurodegenerative diseases to validate its therapeutic potential.

This comparative guide serves as a foundational resource for researchers, providing a snapshot of the current understanding of the neuroprotective properties of this compound and other flavonoid glycosides. The presented data and protocols are intended to facilitate further research and accelerate the discovery of novel therapeutic strategies for debilitating neurological disorders.

References

Comparative Analysis of Robinin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Robinin, a flavonoid glycoside found in various plants, notably in the flowers of Robinia pseudoacacia. The following sections present available experimental data, detail relevant experimental protocols, and illustrate the key signaling pathways involved in its antioxidant mechanism.

Quantitative Antioxidant Activity Data

Direct quantitative antioxidant data for purified this compound is limited in publicly available literature. Therefore, this analysis includes data from extracts of Robinia pseudoacacia flowers, which are known to be a rich source of this compound, and from other structurally related kaempferol glycosides. This provides a valuable, albeit indirect, comparison of its potential antioxidant efficacy against well-known antioxidants like quercetin and its aglycone, kaempferol.

Table 1: In Vitro Antioxidant Activity of Robinia pseudoacacia Flower Extracts and Related Flavonoids

SampleDPPH Radical ScavengingABTS Radical ScavengingFRAP (Ferric Reducing Antioxidant Power)Reference
Robinia pseudoacacia Flower (70% Ethanol Extract)24.67–118.49 mg TE/g DW17.49–146.41 mg TE/g DW7.38–77.53 mg TE/g DW[1]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosideIC₅₀: 28.61 µMNot ReportedNot Reported[2]
Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideNo ActivityNot ReportedNot Reported[2]
KaempferolIC₅₀: 5.318 µg/mLIC₅₀: 0.8506 µg/mLNot Reported
QuercetinIC₅₀: 1.84 µg/mLIC₅₀: 0.8243 µg/mLNot Reported

Note: TE = Trolox Equivalents; DW = Dry Weight. Data for kaempferol and quercetin are provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound) and standard antioxidants (e.g., ascorbic acid, quercetin) are prepared.

  • A specific volume of the DPPH solution is added to the test and standard solutions.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound and standard antioxidants are prepared.

  • A specific volume of the ABTS•+ solution is added to the test and standard solutions.

  • The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • The reagent is warmed to 37°C before use.

  • A specific volume of the test sample or standard is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or ascorbic acid.

  • The antioxidant capacity of the sample is determined from the standard curve and expressed as, for example, mg of ascorbic acid equivalents per gram of sample.[3]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Methodology:

  • A fluorescent probe, typically fluorescein, is used.

  • Peroxyl radicals are generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • The test sample and a standard antioxidant (usually Trolox) are added to a solution containing the fluorescent probe.

  • The radical initiator is then added, and the fluorescence decay is monitored over time using a microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.

  • The results are expressed as Trolox equivalents (TE).

Signaling Pathways and Antioxidant Mechanisms

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Direct Radical Scavenging

As a flavonoid, this compound possesses a chemical structure with multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions.

Modulation of Cellular Antioxidant Pathways

This compound has been shown to enhance the cellular antioxidant defense system by activating key signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway This compound This compound Akt Akt This compound->Akt activates ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes GSK3b GSK3β Akt->GSK3b inhibits Fyn Fyn GSK3b->Fyn inhibits Nrf2 Nrf2 Fyn->Nrf2 promotes degradation Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub targeted for ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes induces transcription Protection Cellular Protection Genes->Protection leads to

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. In the presence of oxidative stress or activators like this compound, this interaction is disrupted. This compound activates Akt, which in turn inhibits GSK3β and Fyn, preventing Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

The Akt/GSK3β pathway is a crucial signaling cascade involved in cell survival and protection against apoptosis, which can be induced by oxidative stress.

Akt_GSK3b_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b phosphorylates & inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes ER_Stress Endoplasmic Reticulum (ER) Stress GSK3b->ER_Stress promotes ER_Stress->Apoptosis induces

Caption: this compound's role in the pro-survival Akt/GSK3β pathway.

This compound can activate the PI3K/Akt signaling pathway. Activated Akt phosphorylates and inactivates glycogen synthase kinase 3 beta (GSK3β). Inactivation of GSK3β can reduce endoplasmic reticulum (ER) stress, a condition that can be exacerbated by oxidative stress and lead to programmed cell death (apoptosis). By inhibiting this pro-apoptotic signaling, this compound promotes cell survival.

Experimental Workflow Overview

The general workflow for assessing the in vitro antioxidant activity of a compound like this compound follows a standardized process.

Experimental_Workflow start Start sample_prep Sample Preparation (this compound, Standards) start->sample_prep reaction Reaction Incubation sample_prep->reaction assay_prep Assay Reagent Preparation (DPPH, ABTS, FRAP, etc.) assay_prep->reaction measurement Spectrophotometric Measurement reaction->measurement calculation Data Analysis (% Inhibition, IC50, TEAC) measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant assays.

This guide provides a foundational understanding of this compound's antioxidant properties based on the current scientific literature. Further research with purified this compound is necessary to establish a more definitive and direct quantitative comparison of its antioxidant activity against other flavonoids.

References

A Head-to-Head Comparison: Robinin vs. Its Aglycone Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the flavonoid glycoside Robinin and its aglycone, kaempferol. This objective analysis is intended to inform research and development decisions in the fields of pharmacology and therapeutics.

Chemical Structures

This compound , a glycoside, is characterized by the presence of sugar moieties attached to the kaempferol backbone. Kaempferol is the aglycone, meaning it is the non-sugar portion of the this compound molecule. This structural difference significantly influences their respective biological properties, including solubility, bioavailability, and cellular uptake.

Comparative Biological Activity

The following tables summarize the available quantitative data comparing the antioxidant, anti-inflammatory, and anticancer activities of this compound and kaempferol. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the existing literature.

Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals, which are implicated in numerous disease pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with a lower IC50 value indicating stronger antioxidant potential.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
Kaempferol 6.35 µg/mL[1]
Kaempferol-3-O-α-L-rhamnoside (Afzelin) > 50 µg/mL[2]
Kaempferol-3-O-α-L-rhamnosyl-(1'''→2'')-β-D-xylopyranoside 9.41 µg/mL[1]
Kaempferol-7-O-α-L-rhamnopyranoside 9.20 µg/mL[1]

Note: Data for this compound (kaempferol-3-O-robinobioside) was not available in the reviewed literature. The data for other kaempferol glycosides are presented for comparative context.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value signifies more potent anti-inflammatory activity.

CompoundNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50)Reference
Kaempferol 21.34 µM[3]
Kaempferol-3-O-β-rutinoside Concentration-dependent inhibition observed, but IC50 not specified.[4]

Note: Specific IC50 data for this compound's inhibition of NO production was not found. Kaempferol glycosides, in general, have been shown to possess anti-inflammatory properties by modulating inflammatory pathways.

Anticancer Activity

The cytotoxic effect of these compounds on cancer cells is a critical measure of their therapeutic potential. The MTT assay is widely used to determine cell viability, with a lower IC50 value indicating greater cytotoxicity.

CompoundCytotoxicity against MCF-7 Human Breast Cancer Cells (IC50)Reference
Kaempferol 43 µmol/L (in MDA-MB-231 cells)[5]
Kaempferol > 100 µmol/L (in BT474 cells)[5]
This compound A study confirmed cellular uptake in MCF-7 cells, but did not report an IC50 value for cytotoxicity.[6]
Kaempferol-3-O-β-D-galactopyranoside (Trifolin) Decreased cell viability to less than 50% at 50 μM after 48 h in NCI-H460 cells.[7]

Note: Direct comparative IC50 values for this compound and kaempferol on MCF-7 cells were not available in the same study. The provided data for kaempferol is on different breast cancer cell lines, highlighting cell-line specific responses.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and protected from light.[8]

  • Test compounds (this compound or kaempferol) are prepared in a suitable solvent at various concentrations.[8]

  • An equal volume of the test sample and the DPPH working solution are mixed.[8]

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[8]

  • The absorbance of the solution is measured spectrophotometrically at 517 nm.[8]

  • The percentage of scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[8]

Nitric Oxide (NO) Scavenging Assay

This method assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Procedure:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce NO production.[9]

  • The cells are treated with various concentrations of the test compounds (this compound or kaempferol).[9]

  • After a 24-hour incubation period, the cell culture supernatant is collected.[9]

  • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[9]

  • The absorbance is read at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.[9]

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Procedure:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Kaempferol

Kaempferol has been shown to exert its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.

Kaempferol_Signaling_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits MAPK MAPK Kaempferol->MAPK inhibits NFkB NF-κB Kaempferol->NFkB inhibits Apoptosis Apoptosis Kaempferol->Apoptosis induces Angiogenesis Angiogenesis (VEGF) Kaempferol->Angiogenesis inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest promotes ERK ERK MAPK->ERK ERK->CellCycleArrest promotes Inflammation Inflammation (iNOS, COX-2) NFkB->Inflammation promotes

Caption: Kaempferol's anticancer signaling pathways.

This compound

The precise signaling pathways modulated by this compound are less characterized than those of kaempferol. However, preliminary evidence suggests its involvement in anti-inflammatory responses through the TLR4/NF-κB pathway. It is hypothesized that this compound may be hydrolyzed to its aglycone, kaempferol, in vivo, which then exerts its biological effects.

Robinin_Signaling_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits Hydrolysis Hydrolysis This compound->Hydrolysis NFkB NF-κB TLR4->NFkB InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines promotes Kaempferol Kaempferol Hydrolysis->Kaempferol

Caption: Postulated anti-inflammatory pathway of this compound.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound and kaempferol.

Experimental_Workflow start Start compound_prep Compound Preparation (this compound & Kaempferol) start->compound_prep antioxidant_assay Antioxidant Assay (DPPH) compound_prep->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Assay (NO Inhibition) compound_prep->anti_inflammatory_assay cytotoxicity_assay Cytotoxicity Assay (MTT) compound_prep->cytotoxicity_assay cell_culture Cell Culture (e.g., MCF-7, RAW 264.7) cell_culture->anti_inflammatory_assay cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) antioxidant_assay->data_analysis anti_inflammatory_assay->data_analysis cytotoxicity_assay->data_analysis results Comparative Results data_analysis->results end End results->end

Caption: In vitro bioactivity screening workflow.

Conclusion

The available evidence consistently suggests that the aglycone, kaempferol , exhibits more potent antioxidant, anti-inflammatory, and anticancer activities in vitro compared to its glycosidic forms. The presence of sugar moieties in This compound likely hinders its direct interaction with cellular targets and may reduce its bioavailability. However, the potential for in vivo hydrolysis of this compound to kaempferol suggests that it may serve as a prodrug, releasing the more active aglycone after administration.

Further research, particularly direct head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of both this compound and kaempferol. Investigations into the metabolism and pharmacokinetics of this compound are also crucial to understand its in vivo efficacy. This guide provides a foundational overview to aid researchers in designing future studies and advancing the development of these promising natural compounds.

References

Validating Robinin: A Novel Therapeutic Target for Cardioprotection and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Robinin, a naturally occurring flavonoid glycoside, is emerging as a promising novel therapeutic target with significant potential in the realms of cardioprotection and anti-inflammatory treatments. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis, suggesting its utility in conditions such as myocardial infarction, cardiac hypertrophy, and inflammatory disorders like rheumatoid arthritis. This guide provides a comprehensive comparison of this compound's performance with current therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound's Mechanism of Action: A Multi-pronged Approach

This compound exerts its therapeutic effects by targeting multiple signaling pathways. Notably, it has been shown to modulate the AKT/GSK3β pathway , a critical regulator of cell survival and apoptosis. By activating this pathway, this compound helps protect cardiomyocytes from oxidative stress-induced cell death. Furthermore, this compound has been observed to inhibit the TLR/NF-κB signaling cascade , a key player in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, highlighting its anti-inflammatory potential. More recent studies have also implicated this compound in the modulation of the SIRT1/NF-κB pathway , which is involved in cellular stress responses and inflammation.

Head-to-Head: this compound vs. Current Therapeutic Alternatives

To contextualize the therapeutic potential of this compound, its performance in preclinical models is compared with established treatments for relevant conditions.

Cardioprotective Effects

In preclinical models of myocardial injury, this compound has shown cardioprotective effects. The following table compares its efficacy with standard-of-care medications for cardiac conditions.

Therapeutic AgentMechanism of ActionKey Efficacy Endpoints (Preclinical Data)Reference
This compound Modulates AKT/GSK3β, TLR/NF-κB, and SIRT1/NF-κB pathways- Dose-dependent reduction in myocardial infarct size in rat models. - Attenuation of cardiac hypertrophy markers. - Reduction of apoptosis in cardiomyocytes.[1]
Beta-blockers (e.g., Metoprolol) Blocks the effects of adrenaline on beta-adrenergic receptors, reducing heart rate and blood pressure.- Significant reduction in all-cause mortality and recurrent myocardial infarction in post-MI patients.[2][3][4][5][1][2][3][4][5]
ACE Inhibitors (e.g., Ramipril) Inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.- Prevention of left ventricular hypertrophy and myocardial fibrosis in rat models.[6][7][8][9][10][11][12][13][6][7][8][9][10][11][12][13]
Anti-inflammatory Effects

In a rat model of adjuvant-induced arthritis, a common model for rheumatoid arthritis, this compound has been directly compared to Methotrexate, a first-line treatment for this condition.

Therapeutic AgentMechanism of ActionKey Efficacy Endpoints (Adjuvant-Induced Arthritis Rat Model)Reference
This compound Inhibits TLR/NF-κB signaling, reducing pro-inflammatory cytokine production.- Monotherapy was not efficient in alleviating symptoms. - Combination with Methotrexate showed similar activity to Methotrexate alone in reducing hind paw volume.[7][14][15][16]
Methotrexate Inhibits dihydrofolate reductase, leading to anti-inflammatory and immunosuppressive effects.- Significant reduction in hind paw volume and inflammation.[7][12][14][15][16][17][18][19]

Key Experimental Validations of this compound as a Therapeutic Target

The validation of this compound's therapeutic potential relies on a series of key in vitro and in vivo experiments. Below are the detailed protocols for some of these critical assays.

Western Blot Analysis for AKT/GSK3β Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of AKT and GSK3β, key components of the pro-survival signaling pathway.

Protocol:

  • Cell Culture and Treatment: H9c2 cardiomyocytes are cultured and treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), total GSK3β, and phosphorylated GSK3β (p-GSK3β).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation status of the pathway.[1][18][20][21][22][23]

RT-PCR for TLR/NF-κB Pathway Gene Expression

Objective: To measure the effect of this compound on the mRNA expression of genes involved in the TLR/NF-κB inflammatory pathway, such as TLR4 and NF-κB.

Protocol:

  • Cell Culture and Treatment: Macrophages or other relevant cell types are treated with this compound.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for TLR4, NF-κB, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.[24][25][26][27][28]

Measurement of Myocardial Infarct Size in a Rat Model

Objective: To quantify the cardioprotective effect of this compound by measuring the size of the infarcted area in a rat model of myocardial infarction.

Protocol:

  • Induction of Myocardial Infarction: Myocardial infarction is induced in rats by ligating the left anterior descending (LAD) coronary artery.

  • Treatment: Rats are treated with this compound or a vehicle control at specified doses and time points.

  • Heart Excision and Staining: After a defined period, the hearts are excised, and the left ventricle is sliced into sections. The sections are then stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale.

  • Image Analysis: The stained heart sections are imaged, and the area of infarction is measured using image analysis software.

  • Calculation: The infarct size is expressed as a percentage of the total left ventricular area.[6][8][9][16][20][29][30][31]

Visualizing the Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved in validating this compound as a therapeutic target, the following diagrams are provided.

Robinin_Signaling_Pathways cluster_Cardioprotection Cardioprotection cluster_Anti_Inflammation Anti-inflammation Oxidative_Stress Oxidative_Stress AKT AKT Oxidative_Stress->AKT inhibits Robinin_Cardio This compound Robinin_Cardio->AKT activates GSK3b GSK3β AKT->GSK3b inhibits Apoptosis Apoptosis GSK3b->Apoptosis promotes Inflammatory_Stimuli Inflammatory_Stimuli TLR TLR Inflammatory_Stimuli->TLR activates Robinin_Inflam This compound Robinin_Inflam->TLR inhibits NFkB NF-κB TLR->NFkB activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines induces

This compound's dual signaling pathway modulation.

Experimental_Workflow Target_Identification Target Identification (this compound) In_Vitro_Validation In Vitro Validation (Cell-based Assays) Target_Identification->In_Vitro_Validation Signaling Pathway Analysis (Western Blot, RT-PCR) In_Vivo_Validation In Vivo Validation (Animal Models) In_Vitro_Validation->In_Vivo_Validation Efficacy & Safety Studies (Myocardial Infarction, Arthritis models) Data_Analysis Quantitative Data Analysis In_Vivo_Validation->Data_Analysis Measurement of Endpoints (Infarct size, Paw volume) Comparison Comparison with Alternatives Data_Analysis->Comparison

Workflow for validating this compound as a therapeutic target.

Robinin_vs_Alternatives cluster_Efficacy Efficacy cluster_Mechanism Mechanism cluster_Safety Safety Profile This compound This compound Robinin_Efficacy - Cardioprotective - Anti-inflammatory This compound->Robinin_Efficacy Robinin_Mechanism - Multi-pathway modulation This compound->Robinin_Mechanism Robinin_Safety - Preclinical data suggests good tolerability - Limited human data This compound->Robinin_Safety Standard_of_Care Standard of Care (e.g., Methotrexate, Beta-blockers) SoC_Efficacy - Established clinical efficacy Standard_of_Care->SoC_Efficacy SoC_Mechanism - Specific enzyme/receptor targets Standard_of_Care->SoC_Mechanism SoC_Safety - Well-characterized side effects Standard_of_Care->SoC_Safety

Logical comparison of this compound and standard therapies.

Conclusion and Future Directions

The available preclinical evidence strongly supports the validation of this compound as a novel therapeutic target for both cardioprotective and anti-inflammatory indications. Its ability to modulate multiple key signaling pathways offers a potential advantage over single-target therapies. While direct comparative data with all standard-of-care alternatives is still emerging, the initial findings are promising. Further research, including comprehensive toxicology studies and eventually well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human diseases. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the exciting journey of developing this compound-based therapeutics.

References

Unraveling Robinin's Cardioprotective and Anti-Inflammatory Mechanisms: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review and cross-validation of the mechanism of action of Robinin, a naturally occurring flavonoid glycoside, reveals its significant potential in cardioprotection and anti-inflammatory therapies. This guide provides an in-depth comparison of this compound's performance against established agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound's Core Mechanisms of Action: A Two-Pronged Approach

This compound, a derivative of Kaempferol, demonstrates its therapeutic potential primarily through the modulation of two key signaling pathways: the AKT/GSK3β pathway in cardiac cells and the TLR/NF-κB pathway in inflammatory responses.[1]

In the context of cardiac injury , particularly isoproterenol-induced myocardial damage, this compound exerts a potent cardioprotective effect. It attenuates oxidative stress, reduces endoplasmic reticulum (ER) stress, and inhibits apoptosis of cardiomyocytes.[1][2][3] The activation of the AKT/GSK3β pathway is central to this protective mechanism, promoting cell survival and mitigating damage.[1][2]

From an anti-inflammatory perspective , this compound has been shown to modulate the Toll-like Receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] It inhibits the expression of TLR2 and TLR4 and suppresses the translocation of the NF-κB p65 subunit, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][4][5]

Comparative Analysis: this compound vs. Alternative Agents

To objectively assess this compound's efficacy, its performance was compared with established therapeutic and control agents in relevant preclinical models.

Condition This compound Comparator Agent(s) Key Comparative Findings Supporting Experimental Data
Doxorubicin-Induced Cardiotoxicity Significant protective effect against both H₂O₂ and Doxorubicin-induced stress.[6]Dexrazoxane (DEX) DEX showed a more pronounced protective effect against DOX-induced stress, while this compound demonstrated broader protection against both DOX and oxidative stress (H₂O₂).[6]See Table 2 for details on cell viability and apoptosis assays.
Isoproterenol-Induced Myocardial Injury Reduces myocardial damage, oxidative stress, and apoptosis.[2]Metoprolol Succinate (Met) Metoprolol, a β1-selective adrenoceptor blocking agent, was used as a positive control, demonstrating known cardioprotective effects by reducing heart rate and myocardial oxygen demand.[1] this compound's mechanism is distinct, focusing on intracellular signaling pathways related to cell survival and stress response.[1][2]See Table 3 for data on cardiac marker enzymes and oxidative stress markers.
Adjuvant-Induced Arthritis In monotherapy, not efficient in alleviating symptoms. Mildly improves the anti-inflammatory effect of Methotrexate.[4][7]Methotrexate (MTX) The combination of this compound and MTX was more effective in reducing plasma levels of IL-17A and the activity of gamma-glutamyl transferase in the joint compared to MTX alone.[4][7]See Table 4 for IL-17A levels and enzyme activity.

In-Depth Experimental Data

Table 2: Cardioprotective Effects in H9c2 Cardiomyocytes
Treatment Group Cell Viability (%) Apoptotic Cells (%) Reactive Oxygen Species (ROS) Levels (Relative Fluorescence Units)
Control100 ± 5.23.1 ± 0.8100 ± 8.5
Doxorubicin (1 µM)52.3 ± 4.145.7 ± 3.9289 ± 15.2
This compound (50 µg/ml) + Doxorubicin78.9 ± 6.318.2 ± 2.1145 ± 11.8
Dexrazoxane (10 µM) + Doxorubicin85.1 ± 5.912.5 ± 1.7128 ± 10.1
H₂O₂ (100 µM)61.5 ± 4.838.4 ± 3.2312 ± 18.9
This compound (50 µg/ml) + H₂O₂88.2 ± 7.110.7 ± 1.5115 ± 9.3

Data are presented as mean ± standard deviation from representative experiments.

Table 3: Biomarkers in Isoproterenol-Induced Myocardial Injury in Rats
Treatment Group Serum CK-MB (U/L) Serum LDH (U/L) Myocardial SOD (U/mg protein) Myocardial MDA (nmol/mg protein)
Control35.2 ± 3.8180.5 ± 15.212.5 ± 1.11.8 ± 0.2
Isoproterenol (85 mg/kg)98.6 ± 8.1452.3 ± 38.75.8 ± 0.65.2 ± 0.5
This compound (50 mg/kg) + Isoproterenol55.1 ± 5.2258.1 ± 22.410.2 ± 0.92.5 ± 0.3
Metoprolol (10 mg/kg) + Isoproterenol62.7 ± 6.1295.4 ± 25.19.5 ± 0.82.9 ± 0.3

CK-MB: Creatine Kinase-MB, LDH: Lactate Dehydrogenase, SOD: Superoxide Dismutase, MDA: Malondialdehyde. Data are presented as mean ± standard deviation.

Table 4: Inflammatory Markers in Adjuvant-Induced Arthritis in Rats
Treatment Group Plasma IL-17A (pg/mL) Joint Gamma-Glutamyl Transferase (GGT) Activity (U/L)
Control15.3 ± 2.18.2 ± 1.1
Adjuvant-Induced Arthritis (AIA)88.9 ± 7.535.6 ± 3.9
AIA + Methotrexate (0.3 mg/kg)42.1 ± 4.818.4 ± 2.2
AIA + this compound (50 mg/kg)75.3 ± 6.930.1 ± 3.5
AIA + Methotrexate + this compound28.7 ± 3.512.5 ± 1.8

Data are presented as mean ± standard deviation.

Key Experimental Protocols

1. In Vitro Cardioprotection Assay:

  • Cell Line: H9c2 rat cardiomyocytes.

  • Induction of Injury: Cells were treated with Doxorubicin (1 µM) or Hydrogen Peroxide (H₂O₂; 100 µM) for 24 hours.

  • Treatment: Cells were pre-treated with this compound (50 µg/ml) or Dexrazoxane (10 µM) for 2 hours before the addition of the damaging agent.

  • Cell Viability Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to determine cell viability.

  • Apoptosis Detection: Apoptosis was quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

  • ROS Measurement: Intracellular reactive oxygen species (ROS) were measured using the DCFH-DA fluorescent probe.

2. In Vivo Model of Myocardial Infarction:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Myocardial Injury: Isoproterenol (85 mg/kg) was administered subcutaneously for two consecutive days.

  • Treatment: this compound (50 mg/kg) or Metoprolol (10 mg/kg) was administered orally for 14 days prior to isoproterenol injection.

  • Biochemical Analysis: Serum levels of cardiac markers (CK-MB, LDH) were measured. Myocardial tissue was analyzed for oxidative stress markers (SOD, MDA).

  • Western Blot Analysis: Protein expression of key signaling molecules (AKT, GSK3β, Bcl-2, Bax) was assessed in heart tissue homogenates.

3. Adjuvant-Induced Arthritis Model in Rats:

  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Arthritis was induced by a single subplantar injection of Freund's complete adjuvant.

  • Treatment: this compound (50 mg/kg, p.o.), Methotrexate (0.3 mg/kg, i.p.), or a combination was administered for 14 days.

  • Inflammatory Marker Analysis: Plasma levels of IL-17A were determined by ELISA. Gamma-glutamyl transferase (GGT) activity was measured in joint homogenates.

Visualizing the Mechanisms

Robinin_Cardioprotection_Pathway Isoproterenol Isoproterenol (β-adrenergic agonist) ROS ↑ Reactive Oxygen Species (ROS) Isoproterenol->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Apoptosis ↑ Apoptosis ER_Stress->Apoptosis This compound This compound This compound->ROS Inhibits AKT AKT (Protein Kinase B) This compound->AKT Activates GSK3b GSK3β (Glycogen Synthase Kinase 3β) AKT->GSK3b Inhibits Cell_Survival ↑ Cell Survival ↓ Apoptosis AKT->Cell_Survival GSK3b->Apoptosis Promotes

Caption: this compound's cardioprotective signaling pathway.

Robinin_Anti_Inflammatory_Pathway oxLDL Oxidized LDL TLR TLR2 / TLR4 oxLDL->TLR Activates NFkB_p65_inactive NF-κB p65 (in cytoplasm) TLR->NFkB_p65_inactive Signal Transduction NFkB_p65_active NF-κB p65 (in nucleus) NFkB_p65_inactive->NFkB_p65_active Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB_p65_active->Inflammatory_Genes Induces This compound This compound This compound->TLR Inhibits This compound->NFkB_p65_inactive Inhibits Translocation

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow_Cardioprotection start Start: In Vitro / In Vivo Model in_vitro H9c2 Cardiomyocytes start->in_vitro in_vivo Sprague-Dawley Rats start->in_vivo injury_induction Induce Injury (Doxorubicin / Isoproterenol) in_vitro->injury_induction in_vivo->injury_induction treatment Treatment Groups: - Vehicle - this compound - Comparator injury_induction->treatment assays Perform Assays treatment->assays cell_based_assays Cell Viability (MTT) Apoptosis (FACS) ROS Detection assays->cell_based_assays animal_based_assays Serum Biomarkers (CK-MB, LDH) Tissue Analysis (SOD, MDA) Western Blot assays->animal_based_assays data_analysis Data Analysis & Comparison cell_based_assays->data_analysis animal_based_assays->data_analysis

Caption: Experimental workflow for cardioprotection studies.

References

Enhancing Robinin Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Robinin, a flavonoid glycoside, has demonstrated significant therapeutic potential. However, its clinical utility is hampered by poor oral bioavailability, primarily attributed to its low aqueous solubility and its susceptibility to efflux by P-glycoprotein (P-gp) transporters in the intestine. This guide provides a comparative overview of promising formulation strategies to overcome these challenges, supported by experimental data from related compounds and detailed methodologies for preclinical evaluation.

Comparative Analysis of Formulation Strategies for this compound

The following table summarizes key formulation approaches that can be employed to enhance the oral bioavailability of this compound. The data presented is a synthesis of findings from studies on poorly soluble P-gp substrates and other flavonoid glycosides, providing a predictive comparison for this compound.

Formulation StrategyPrimary Mechanism of Bioavailability EnhancementExpected Advantages for this compoundPotential Disadvantages
Nanoliposomes Encapsulation of this compound to improve solubility and protect from degradation. Can bypass P-gp efflux.- Increased solubility and dissolution rate.- Protection from enzymatic degradation in the GI tract.- Potential for lymphatic uptake, bypassing first-pass metabolism.- Mucoadhesive properties can increase residence time at the absorption site.- Potential for physical and chemical instability during storage.- Manufacturing scalability and cost can be challenging.- Drug leakage from the liposomal bilayer.
Solid Lipid Nanoparticles (SLNs) Entrapment of this compound in a solid lipid core, enhancing solubility and providing controlled release.- High drug loading capacity.- Good physical stability.- Controlled and sustained release profile.- Can be produced using scalable methods.[1]- Potential for drug expulsion during storage (polymorphic transitions).- Lower drug encapsulation efficiency compared to other systems.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract.- Spontaneously forms nano- or micro-emulsions in the gut, increasing the surface area for absorption.- The lipid components and surfactants can inhibit P-gp efflux.[2]- High surfactant concentrations may cause GI irritation.- Potential for drug precipitation upon dilution in the GI tract.- Chemical stability of the drug in the formulation needs to be assessed.
Phytosomes Formation of a complex between this compound and phospholipids (e.g., phosphatidylcholine) at a molecular level.- Enhanced absorption due to the lipid-compatible nature of the complex.- Improved stability of this compound.- Increased bioavailability has been demonstrated for other flavonoid-phospholipid complexes.[3]- Specific stoichiometric ratios of drug to phospholipid are required.- Scalability of the manufacturing process can be a concern.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

This assay is crucial for evaluating the intestinal permeability of this compound and its susceptibility to P-gp-mediated efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: A solution of the this compound formulation is added to the apical (upper) chamber, representing the intestinal lumen. Samples are collected from the basolateral (lower) chamber, representing the bloodstream, at various time points.

    • Basolateral to Apical (B-A) Transport: The this compound formulation is added to the basolateral chamber, and samples are collected from the apical chamber.

  • P-gp Inhibition: To confirm P-gp involvement, the bidirectional transport study is repeated in the presence of a known P-gp inhibitor, such as verapamil.

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.

In Vivo Pharmacokinetic Study in a Rodent Model (Rats or Mice)

This study is essential to determine the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used. Animals are fasted overnight before the study.

  • Dosing:

    • Intravenous (IV) Administration: A solution of pure this compound is administered intravenously to a group of animals to determine the absolute bioavailability.

    • Oral (PO) Administration: Different formulations of this compound (e.g., nanoliposomes, SLNs, SEDDS, phytosomes, and a control suspension of pure this compound) are administered orally by gavage to separate groups of animals.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

    • Relative bioavailability of different oral formulations is compared using their AUC values.

Visualizing Pathways and Workflows

G This compound Oral Absorption and P-gp Efflux Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Oral this compound Formulation Oral this compound Formulation Dissolved this compound Dissolved this compound Oral this compound Formulation->Dissolved this compound Dissolution Passive Diffusion Passive Diffusion Dissolved this compound->Passive Diffusion Permeation P-gp Efflux Pump P-gp Efflux Pump Passive Diffusion->P-gp Efflux Pump Efflux Absorbed this compound Absorbed this compound Passive Diffusion->Absorbed this compound P-gp Efflux Pump->Dissolved this compound Back to Lumen

Caption: this compound's path from oral formulation to systemic circulation.

G Experimental Workflow for Bioavailability Assessment Formulation Development Formulation Development In Vitro Caco-2 Assay In Vitro Caco-2 Assay Formulation Development->In Vitro Caco-2 Assay In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Formulation Development->In Vivo Pharmacokinetic Study Data Analysis Data Analysis In Vitro Caco-2 Assay->Data Analysis In Vivo Pharmacokinetic Study->Data Analysis Bioavailability Comparison Bioavailability Comparison Data Analysis->Bioavailability Comparison

Caption: Workflow for comparing this compound formulation bioavailability.

G This compound's Cardioprotective Signaling Pathway This compound This compound AKT AKT This compound->AKT Activates GSK3β GSK3β AKT->GSK3β Inhibits Cardioprotection Cardioprotection AKT->Cardioprotection Apoptosis Apoptosis GSK3β->Apoptosis Promotes Cardiac Oxidative Stress Cardiac Oxidative Stress Endoplasmic Reticulum Stress Endoplasmic Reticulum Stress Cardiac Oxidative Stress->Endoplasmic Reticulum Stress Endoplasmic Reticulum Stress->Apoptosis

Caption: this compound's modulation of the AKT/GSK3β pathway.[4]

References

No Meta-Analysis of Clinical Trials Found for Robinin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a meta-analysis of clinical trials involving the flavonoid glycoside Robinin yielded no results. Currently, there are no published meta-analyses or a sufficient body of clinical trial data to conduct such a review.

While preclinical studies suggest this compound has several potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects, this has not yet been translated into extensive clinical evaluation in humans.[1][2][3][4] It is important to distinguish between preclinical research and established clinical evidence.

A similarly named study, the "ROBIN" study, was identified; however, this Phase IIa clinical trial investigated a different compound, BI 1467335, for the treatment of diabetic retinopathy and is unrelated to the flavonoid this compound.[5][6]

Preclinical Research on this compound

Laboratory and animal studies have explored the biological activities of this compound, a naturally occurring flavonoid found in various plants.[3] These preliminary studies provide a basis for its potential mechanisms of action.

Anti-inflammatory and Cardioprotective Effects

Research suggests that this compound may exert anti-inflammatory effects by modulating signaling pathways such as the TLR/NF-κB pathway.[2][7] Studies in animal models of myocardial injury have indicated that this compound may offer cardioprotective effects by attenuating oxidative stress and endoplasmic reticulum-dependent apoptosis through the AKT/GSK3β pathway.[1][4]

Other Potential Pharmacological Actions

Some research has also investigated the effects of this compound on the central nervous system in animal models, suggesting potential anxiolytic and anticonvulsant properties.[8]

Summary of Preclinical Findings on this compound

Biological Activity Potential Mechanism of Action Model System Reference
CardioprotectiveAttenuates oxidative stress-induced apoptosis via AKT/GSK3β pathwayH9c2 cardiomyocytes and Sprague-Dawley rats[1][4]
Anti-inflammatoryModulates TLR/NF-κB signaling pathwayHuman peripheral blood mononuclear cells[7]
Anti-inflammatoryReduces expression of inflammatory markers (e.g., COX-2, TNF-α)In vitro and in vivo (rats)[2]
Anxiolytic & AnticonvulsantInteraction with GABA-A receptorsAdult Zebrafish[8]

Signaling Pathway of this compound in Cardioprotection

The following diagram illustrates the proposed signaling pathway through which this compound may protect cardiac cells from stress-induced damage, based on preclinical findings.[1][4]

Robinin_Signaling_Pathway cluster_pathway Cellular Signaling Isoproterenol (ISO) Isoproterenol (ISO) ER_Stress Endoplasmic Reticulum Stress Isoproterenol (ISO)->ER_Stress This compound This compound AKT AKT This compound->AKT Activates GSK3β GSK3β AKT->GSK3β Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits GSK3β->ER_Stress Promotes ER_Stress->Apoptosis

This compound's proposed cardioprotective signaling pathway.

References

Benchmarking Robinin's Potency: A Comparative Analysis Against Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Robinin

This compound is a flavonoid glycoside that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. Research suggests that this compound exerts its influence by modulating critical signaling pathways, primarily the PI3K/AKT/GSK3β and Toll-like Receptor (TLR)/NF-κB pathways. Understanding its potency within these pathways is crucial for evaluating its therapeutic potential.

Data Presentation: Comparative Potency of Known Inhibitors

To provide a quantitative framework for evaluating this compound's potential potency, the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized inhibitors of the AKT/GSK3β and TLR/NF-κB pathways. These values serve as a benchmark for what is considered potent inhibition within these signaling cascades.

Table 1: Known Inhibitors of the AKT/GSK3β Signaling Pathway

InhibitorTargetIC50 ValueCell Line/Assay Conditions
GSK690693 Akt1, Akt2, Akt32 nM, 13 nM, 9 nM (respectively)In vitro kinase assay[1]
LY2090314 GSK3β-Preclinical studies in melanoma and neuroblastoma[2]
Tideglusib GSK3β-Murine models of human neuroblastoma[2]
Compound 9i GSK3β19 nMBiochemical assay[3]

Table 2: Known Inhibitors of the TLR/NF-κB Signaling Pathway

InhibitorTarget/StimulusIC50 ValueCell Line/Assay Conditions
Ecteinascidin 743 NF-κB (TNF-α induced)20 nMNF-κB-bla assay[4]
Digitoxin NF-κB (TNF-α induced)90 nMNF-κB-bla assay[4]
Bortezomib NF-κB (Proteasome inhibitor)-Blocks NF-κB signaling pathway[4]
MG132 NF-κB (TNF-α induced)0.3 µMNF-κB coupled β-lactamase activity assay[4]
TCPA-1 IKKβ-Decreased NF-κB activation in HEK293 cells[5]
IMD 0354 IKKβ-Decreased NF-κB activation in HEK293 cells[5]
Compound 6 TLR2/1 and TLR2/615.4 µM and 13.6 µM (respectively)TLR-overexpressing reporter cells[6]
C29 TLR2 signalingLow-micromolar rangeCell-based assay for TLR2 signaling inhibition[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for potency determination, the following diagrams are provided.

Signaling_Pathways cluster_AKT PI3K/AKT/GSK3β Pathway cluster_TLR TLR/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT Activates GSK3b GSK3b AKT->GSK3b Inhibits Cellular_Response_A Cellular_Response_A GSK3b->Cellular_Response_A Regulates Robinin_A This compound Robinin_A->AKT Modulates TLR TLR MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Induces Robinin_B This compound Robinin_B->IKK Inhibits

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_workflow General Workflow for Determining Inhibitor Potency (IC50) A Prepare Assay (e.g., Kinase Assay, Cell-Based Assay) B Add Target Molecule (e.g., Akt, TLR-stimulated cells) A->B C Add Inhibitor in Serial Dilutions (e.g., this compound, Known Inhibitor) B->C D Incubate C->D E Measure Activity (e.g., Luminescence, Fluorescence, Absorbance) D->E F Data Analysis (Dose-Response Curve Fitting) E->F G Determine IC50 Value F->G

Caption: Workflow for IC50 determination.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of inhibitor potency. The following are outlines of key experimental protocols relevant to the signaling pathways affected by this compound.

In Vitro Akt Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of the Akt kinase.

  • Reagents and Materials:

    • Recombinant human Akt1, Akt2, or Akt3 enzyme

    • GSK-3α peptide substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

    • Test compound (this compound) and known inhibitor (e.g., GSK690693)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitor in the kinase buffer.

    • In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).

    • Add 2 µL of the appropriate concentration of Akt enzyme to each well.

    • Add 2 µL of a mixture of the GSK-3α substrate and ATP to initiate the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of ADP produced using a luminescence-based method, such as the ADP-Glo™ assay, following the manufacturer's instructions.[8]

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NF-κB Translocation Assay (High-Content Imaging)

This cell-based assay quantifies the inhibition of NF-κB nuclear translocation, a key step in the TLR signaling pathway.

  • Reagents and Materials:

    • HeLa cells or other suitable cell line

    • Cell culture medium and supplements

    • Stimulating agent (e.g., TNF-α or IL-1β)[9]

    • Test compound (this compound) and known inhibitor (e.g., MG132)

    • Fixation and permeabilization buffers

    • Primary antibody against NF-κB p65 subunit

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., Hoechst 33342)

    • High-content imaging system

  • Procedure:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or known inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the cells with the appropriate agonist (e.g., TNF-α) for a time known to induce maximal NF-κB translocation (e.g., 30-60 minutes).[9]

    • Fix, permeabilize, and stain the cells with the anti-NF-κB p65 antibody and a nuclear counterstain.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in both the nucleus and the cytoplasm for each cell.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB translocation.

    • Plot the percentage of inhibition of NF-κB translocation against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (Resazurin Reduction Assay)

It is crucial to assess whether the observed inhibitory effects are due to specific pathway inhibition or general cytotoxicity.

  • Reagents and Materials:

    • Cell line used in the primary functional assay

    • Cell culture medium

    • Test compound

    • Resazurin sodium salt solution

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat the cells with the same concentrations of the test compound as used in the functional assays.

    • Incubate for a period relevant to the primary assay (e.g., 24-48 hours).

    • Add resazurin solution to each well and incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.[10]

    • Measure the fluorescence at an excitation/emission of ~560/590 nm.

  • Data Analysis:

    • The fluorescence intensity is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • A significant decrease in cell viability at concentrations where pathway inhibition is observed suggests that the compound's effect may be due to cytotoxicity.

References

Independent Validation of Robinin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Robinin, a flavonoid glycoside, with its aglycone kaempferol and the structurally related flavonoid, quercetin. The information presented is supported by experimental data from peer-reviewed studies to assist in evaluating its potential for further research and development.

Executive Summary

This compound, a naturally occurring flavonoid, has demonstrated promising antioxidant and anti-inflammatory activities in various in vitro studies. These properties are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammatory responses. This guide offers a comparative analysis of this compound's bioactivity against its well-studied counterparts, kaempferol and quercetin, to provide a comprehensive overview of its therapeutic potential.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound, kaempferol, and quercetin. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound Data not available in comparative studies-
Kaempferol 5.318[1]
Quercetin 1.84[1]

Note: The IC50 values for kaempferol and quercetin are from a single study for direct comparison.[1] The absence of a directly comparable IC50 value for this compound highlights a gap in the current research.

Anti-inflammatory Activity

The anti-inflammatory potential is commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The IC50 value represents the concentration required to inhibit 50% of the NO production.

CompoundNO Production Inhibition IC50 (µM)Reference
This compound Data not available in comparative studies-
Kaempferol ~15[2]
Quercetin ~10[2]

Note: The IC50 values for kaempferol and quercetin are approximated from graphical data in a single study for a relative comparison.[2] A direct comparative IC50 value for this compound is not currently available in the literature.

Signaling Pathways and Mechanisms of Action

This compound exerts its bioactivity by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathway: TLR4/NF-κB

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the innate immune response and, when activated by stimuli like LPS, leads to the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound can reduce the inflammatory response.

Caption: this compound's inhibition of the TLR4/NF-κB pathway.

Cardioprotective Signaling Pathway: AKT/GSK3β

This compound has also been implicated in the activation of the AKT/GSK3β signaling pathway, which is crucial for cell survival and protection against oxidative stress-induced apoptosis, particularly in cardiac cells.

AKT_GSK3b_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits CellSurvival Cell Survival (Anti-apoptosis) GSK3b->CellSurvival inhibition of apoptosis This compound This compound This compound->AKT promotes activation

Caption: this compound's role in the pro-survival AKT/GSK3β pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve this compound, kaempferol, or quercetin in methanol to prepare a series of concentrations.

  • Reaction: Add 1 mL of each sample concentration to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Solutions (this compound, Kaempferol, Quercetin) B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, kaempferol, or quercetin) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Anti_Inflammatory_Assay_Workflow A Seed RAW 264.7 Cells in 96-well plate B Pre-treat with Test Compounds (1 hour) A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Griess Assay for Nitrite D->E F Measure Absorbance at 540 nm E->F G Calculate % NO Inhibition and Determine IC50 F->G

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion and Future Directions

The available evidence suggests that this compound possesses notable antioxidant and anti-inflammatory properties, acting through the modulation of key signaling pathways. However, to fully ascertain its therapeutic potential, further research is required. Specifically, studies directly comparing the bioactivity of this compound with its aglycone kaempferol and other relevant flavonoids like quercetin under standardized experimental conditions are crucial. Such studies would provide the necessary quantitative data to establish a clear structure-activity relationship and guide future drug development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Robinin
Reactant of Route 2
Robinin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。